Pyraclofos
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-[ethoxy(propylsulfanyl)phosphoryl]oxypyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN2O3PS/c1-3-9-22-21(18,19-4-2)20-14-10-16-17(11-14)13-7-5-12(15)6-8-13/h5-8,10-11H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGVXILFMXYDRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSP(=O)(OCC)OC1=CN(N=C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN2O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058493 | |
| Record name | Pyraclofos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89784-60-1, 77458-01-6 | |
| Record name | Pyraclofos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89784-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyraclofos [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077458016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyraclofos | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089784601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyraclofos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphorothioic acid, O-[1-(4-chlorophenyl)-1H-pyrazol-4-yl] O-ethyl S-propyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.141 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyraclofos | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRACLOFOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0W5LEC929 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pyraclofos: A Technical Guide to its Chemical Structure and Properties
This guide provides an in-depth technical overview of Pyraclofos, a chiral organophosphate insecticide. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, synthesis, mechanism of action, and toxicological profile of this compound. The information is presented to not only inform but also to provide a causal understanding behind its chemical behavior and biological activity.
Introduction: Historical Context and Agricultural Significance
First registered in Japan in 1989, this compound (chemical name: O-[1-(4-chlorophenyl)-4-pyrazolyl] O-ethyl S-propyl phosphorothiolate) emerged as a significant organophosphate insecticide for controlling a wide array of agricultural pests. It was developed to manage infestations of Lepidoptera, Coleoptera, Acarina, and nematodes in crucial crops such as cabbage, rice, cotton, and tea. As an organothiophosphate, it is characterized by a P=S thiophosphate bond and a chiral phosphorus atom, resulting in two enantiomers with potentially different biological activities.[1] this compound functions through contact, respiratory, and stomach action.[1]
Chemical Identity and Structure
This compound is a complex molecule featuring a chlorophenyl group, a pyrazole ring, and a phosphorothioate moiety. The presence of sulfur in the phosphorothioate group is a key feature that enhances its biological activity compared to some other organophosphates.
Key Identifiers:
-
IUPAC Name: (RS)-[O-1-(4-chlorophenyl)pyrazol-4-yl O-ethyl S-propyl phosphorothioate][1]
-
CAS Number: 89784-60-1[1][2][3]; A deprecated CAS number is 77458-01-6.[1][2][4][5]
-
Molecular Weight: Approximately 360.8 g/mol .[1][2][3][4][6]
-
Canonical SMILES: CCCSP(=O)(OCC)OC1=CN(N=C1)C2=CC=C(C=C2)Cl[1][2]
Chemical Structure Diagram
The following diagram illustrates the two-dimensional structure of the this compound molecule.
Caption: 2D chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of this compound are critical for understanding its environmental fate and behavior, including its potential for mobility and bioaccumulation. It is typically a pale yellow oil or a colorless to pale yellow liquid.[1]
| Property | Value | Significance & Source(s) |
| Water Solubility | 33 mg/L (at 20°C) | Indicates moderate mobility in aquatic systems.[1] |
| Organic Solvent Solubility | Miscible in acetone, ethanol, and methanol | High solubility in organic solvents affects formulation and environmental distribution.[1] |
| Octanol-Water Partition Coefficient (log P) | 3.77 | Suggests a high potential for bioaccumulation in organisms.[1] |
| Vapor Pressure | 1.60 × 10⁻³ mPa (at 20°C) | Low volatility indicates it is less likely to be transported long distances in the atmosphere.[1] |
| Density | ~1.271 g/cm³ | Denser than water.[1] |
| Boiling Point | 454°C | [1] |
| Stability | Relatively stable under normal conditions. | May degrade at extreme pH levels or temperatures. |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the formation of a phosphorothioate ester.[1] The methodology underscores the precise control required in organophosphate chemistry to achieve the desired molecular architecture.
Experimental Protocol: Synthesis of this compound
-
Preparation of the Pyrazole Intermediate: The synthesis begins with the formation of 1-(4-chlorophenyl)-4-hydroxypyrazole. This is achieved through the cyclization of 3-chloroacetoaldehyde hydrazone-p-chlorobenzene in methanol with sodium hydroxide.[4]
-
Phosphorylation: The key intermediate, 1-(4-chlorophenyl)-1H-pyrazol-4-ol, is then reacted with O-ethyl-S-propylthiophosphoryl chloride.[4]
-
Reaction Conditions: This reaction is typically carried out in an acetonitrile solution in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[1][4] The reaction is maintained at approximately 50°C for 3 hours.[4]
-
Inert Atmosphere: To prevent oxidation and other side reactions, the synthesis is conducted under an inert atmosphere.[1]
Synthesis Workflow Diagram
Caption: Key steps in the synthesis of this compound.
Mechanism of Action
This compound exerts its insecticidal effect by inhibiting the enzyme acetylcholinesterase (AChE).[1][6] AChE is crucial for the proper functioning of the nervous system in both insects and mammals, as it is responsible for breaking down the neurotransmitter acetylcholine.
The process is as follows:
-
Binding: this compound binds to the active site of the AChE enzyme.
-
Inhibition: This binding is irreversible and prevents AChE from hydrolyzing acetylcholine.
-
Accumulation: Consequently, acetylcholine accumulates in the synaptic cleft, leading to continuous and excessive stimulation of postsynaptic receptors.
-
Paralysis and Death: This overstimulation of the nervous system results in paralysis and ultimately the death of the insect.
This compound is classified under the Insecticide Resistance Action Committee (IRAC) Mode of Action Group 1B.[1]
Signaling Pathway Diagram
Caption: Mechanism of this compound via AChE inhibition.
Applications
This compound has been utilized in various fields, primarily in agriculture, but also in analytical chemistry.
-
Agriculture: It is used as a broad-spectrum insecticide and nematicide to control a variety of pests on crops like vegetables. It is effective against pests such as cotton bollworm, red bollworm, and potato tuber moth.[4]
-
Analytical Chemistry: this compound serves as a reference standard for the detection of organophosphate residues in food products using techniques like gas chromatography.
-
Veterinary Medicine: Formulations have been developed for use as a drench for sheep and lambs.[7]
Toxicological Profile and Environmental Fate
The toxicological properties of this compound are a significant concern, leading to regulatory scrutiny.
-
Toxicity: It is classified as toxic if swallowed.[2] Due to its high aquatic toxicity and toxicity to bees, it is listed as a Highly Hazardous Pesticide (HHP).[1]
-
Enantioselectivity: The two enantiomers of this compound, S-(+)-pyraclofos and R-(−)-pyraclofos, exhibit different levels of toxicity.[1][6] Further research is needed to fully understand the enantioselective toxicity and environmental fate of each.
-
Environmental Persistence: With a soil half-life (DT₅₀) of approximately 50 days, this compound is considered moderately persistent in the environment.
-
Immunotoxicology: Studies have indicated that this compound can modulate immune responses, making this an important area of toxicological assessment.
Conclusion and Future Directions
This compound is a potent organophosphate insecticide with a well-defined mechanism of action. Its chemical structure and properties contribute to its efficacy against a broad range of agricultural pests. However, its toxicity profile and environmental persistence necessitate careful management and have led to restrictions on its use in some regions.
Future research should focus on:
-
A deeper understanding of the enantioselective toxicity and degradation pathways of its stereoisomers.
-
Continued investigation into the mechanisms of insect resistance to develop sustainable pest management strategies.
-
Comprehensive evaluation of the long-term ecological impacts on non-target organisms.
This technical guide provides a foundational understanding of this compound for professionals engaged in chemical research and development. The intricate relationship between its structure, properties, and biological activity highlights the ongoing need for rigorous scientific evaluation of such compounds.
References
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 27, 2026, from [Link]
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CAS. (n.d.). This compound. CAS Common Chemistry. Retrieved January 27, 2026, from [Link]
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Chemsrc. (2025, August 28). This compound | CAS#:77458-01-6. Retrieved January 27, 2026, from [Link]
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University of Hertfordshire. (n.d.). This compound (Ref: OMS 3040). Agriculture & Environment Research Unit (AERU). Retrieved January 27, 2026, from [Link]
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Pyraclofos: A Technical Guide to its Mechanism of Action as an Acetylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyraclofos is a chiral organophosphorus (OP) insecticide and nematicide that exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action as an AChE inhibitor. It delves into the biochemical interactions at the active site of the enzyme, the stereoselective toxicity of its enantiomers, and the downstream physiological consequences of AChE inhibition. Furthermore, this guide presents a detailed, field-proven protocol for an in vitro AChE inhibition assay using the Ellman's method, offering a practical framework for researchers. The content is structured to provide a comprehensive understanding for professionals in toxicology, drug development, and environmental science.
Introduction: The Role and Significance of this compound
This compound is a phosphorothioate insecticide used to control a range of agricultural and veterinary pests.[1] Like other organophosphates, its primary mode of action is the disruption of the central nervous system by inhibiting the enzyme acetylcholinesterase (AChE).[1] This enzyme plays a crucial role in terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine (ACh) in synaptic clefts.[2] The inhibition of AChE leads to an accumulation of ACh, resulting in continuous stimulation of cholinergic receptors, which ultimately causes paralysis and death in susceptible organisms.[1]
A notable characteristic of this compound is its chirality; it exists as a racemic mixture of two enantiomers, (R)-Pyraclofos and (S)-Pyraclofos.[3] Research has demonstrated that these enantiomers exhibit stereoselective toxicity, with one enantiomer often being significantly more active than the other.[3][4] This highlights the importance of understanding the three-dimensional interactions between the inhibitor and the enzyme's active site.
The Molecular Mechanism of Acetylcholinesterase Inhibition by this compound
The inhibition of AChE by this compound, and organophosphates in general, is a process of covalent modification of the enzyme's active site. This process effectively renders the enzyme non-functional.
The Acetylcholinesterase Active Site
The active site of AChE is located at the bottom of a deep and narrow gorge and contains a catalytic triad of three amino acids: serine (Ser), histidine (His), and glutamate (Glu).[2] The serine residue's hydroxyl group is crucial for the hydrolysis of acetylcholine.
The Phosphorylation Process
The mechanism of inhibition involves the phosphorylation of the serine residue in the catalytic triad by the organophosphate molecule.[5] this compound acts as a substrate mimic, binding to the active site of AChE.[3] The phosphorus atom in this compound is electrophilic and is attacked by the nucleophilic hydroxyl group of the serine residue. This results in the formation of a stable, covalent phosphate-ester bond between this compound and the serine residue. This phosphorylation is essentially irreversible under normal physiological conditions, leading to a long-lasting inactivation of the enzyme.[5]
The following diagram illustrates the general mechanism of AChE inhibition by an organophosphate like this compound.
Caption: Covalent modification of AChE by this compound.
Stereoselective Inhibition by this compound Enantiomers
This compound is a chiral molecule, and its enantiomers exhibit different binding affinities and inhibitory effects on AChE. A study on human acetylcholinesterase revealed that the (R)-enantiomer of this compound has a significantly higher neuronal affinity than the (S)-enantiomer.[3] This enantioselectivity is attributed to the different spatial arrangements of the enantiomers, which affects their fit and interaction with the chiral environment of the AChE active site.[3] The higher affinity of the (R)-enantiomer leads to a more potent inhibitory effect.[3]
Physiological Consequences of Acetylcholinesterase Inhibition
The inhibition of AChE by this compound leads to a cascade of physiological events, culminating in neurotoxicity.
Accumulation of Acetylcholine
With AChE inhibited, the neurotransmitter acetylcholine is no longer efficiently hydrolyzed in the synaptic cleft. This leads to its accumulation and prolonged presence at the postsynaptic receptors.
Cholinergic Crisis and Neurotoxicity
The excess acetylcholine continuously stimulates both muscarinic and nicotinic cholinergic receptors, leading to a state known as a "cholinergic crisis". This overstimulation of the nervous system manifests in a variety of symptoms. In insects, this leads to uncontrolled nerve firing, tremors, paralysis, and ultimately death.[6]
The following diagram illustrates the signaling pathway disruption caused by this compound.
Caption: this compound blocks ACh hydrolysis, causing continuous signaling.
Quantitative Analysis of this compound-AChE Interaction
| Enantiomer | Binding Affinity (K) to Human AChE (M⁻¹) | Reference |
| (R)-Pyraclofos | 6.31 × 10⁴ | [3] |
| (S)-Pyraclofos | 1.86 × 10⁴ | [3] |
For context, the IC50 value for a related organophosphate, chlorpyrifos, against red blood cell AChE has been reported to be 0.12 µM.[6]
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The Ellman's method is a widely used, simple, and reliable colorimetric assay to measure AChE activity and its inhibition.[7] The principle of the assay is the measurement of the production of thiocholine, which results from the hydrolysis of acetylthiocholine by AChE. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.
Materials and Reagents
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
This compound (or other inhibitor) stock solution in a suitable solvent (e.g., DMSO)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Prepare a stock solution of ATCI (e.g., 10 mM) in deionized water.
-
Prepare a stock solution of DTNB (e.g., 3 mM) in phosphate buffer.
-
Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve a range of final concentrations in the assay.
-
-
Assay Procedure:
-
In a 96-well microplate, add the following to each well in the specified order:
-
50 µL of phosphate buffer (for blank and control wells) or 50 µL of this compound dilution (for inhibitor wells).
-
25 µL of AChE solution.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
To initiate the reaction, add 25 µL of ATCI solution to all wells.
-
Immediately add 150 µL of DTNB solution to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in the reader and measure the absorbance at 412 nm.
-
Take kinetic readings every minute for 10-15 minutes, or take an endpoint reading after a fixed time (e.g., 10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(Rate of control - Rate of inhibitor) / Rate of control] x 100
-
Plot the % Inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).
-
The following diagram outlines the experimental workflow for the AChE inhibition assay.
Caption: Step-by-step workflow of the AChE inhibition assay.
Toxicological Profile and Environmental Considerations
This compound is classified as toxic if swallowed.[8] The acute oral LD50 in rats is 237 mg/kg.[9][10] In aquatic environments, this compound also demonstrates toxicity, with a 96-hour lethal concentration 50 (LC50) in zebrafish (Danio rerio) of 2.23 mg/L for the more toxic (R)-enantiomer and 3.99 mg/L for the (S)-enantiomer.[4]
The environmental fate of this compound is influenced by microbial degradation in soil, which can be enantioselective.[11] The degradation half-life of this compound enantiomers can vary significantly in different soil types, indicating that microbial communities play a crucial role in its environmental persistence.[11][12]
Conclusion
This compound is a potent acetylcholinesterase inhibitor that functions through the essentially irreversible phosphorylation of a serine residue in the enzyme's active site. Its chirality leads to stereoselective inhibition, with the (R)-enantiomer exhibiting a higher binding affinity and thus greater toxicity. The resulting accumulation of acetylcholine disrupts normal nerve function, leading to a fatal cholinergic crisis in target organisms. The in vitro analysis of its inhibitory activity can be robustly performed using the Ellman's method, providing a reliable tool for further research and the development of new-generation pesticides or potential antidotes. A comprehensive understanding of its mechanism of action, coupled with knowledge of its toxicological and environmental profile, is essential for its responsible use and for the development of safer alternatives.
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Study on Spontaneous Reactivation and Aging of Acetylcholinesterase Inhibited by Paraoxon and Malaoxon in Ten Species. (2023). MDPI. [Link]
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Characterizing the potentially neuronal acetylcholinesterase reactivity toward chiral this compound: Enantioselective insights from spectroscopy, in silico docking, molecular dynamics simulation and per-residue energy decomposition studies. (2021). PubMed. [Link]
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This compound | C14H18ClN2O3PS | CID 93460. (n.d.). PubChem. [Link]
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Different Enantioselective Degradation of this compound in Soils. (2012). ResearchGate. [Link]
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Reactivation of acetycholinesterase inhibited by the pesticide chlorpyrifos. (2006). ResearchGate. [Link]
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Acetylcholinesterase inhibitory activity of sesquiterpenoids isolated from Laggera pterodonta. (2023). PubMed Central. [Link]
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Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site. (n.d.). PubMed. [Link]
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Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. (2023). Public Health Toxicology. [Link]
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Environmental Fate of the Insecticide Chlorpyrifos in Soil Microcosms and Its Impact on Soil Microbial Communities. (2017). ResearchGate. [Link]
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Effect of four organophosphorus compounds on human blood acetylcholinesterase: in vitro studies. (2006). PubMed. [Link]
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The active-site gorge of acetylcholinesterase showing the locations of... (n.d.). ResearchGate. [Link]
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Enantioselective developmental toxicity and immunotoxicity of this compound toward zebrafish (Danio rerio). (2014). PubMed. [Link]
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Acetylcholinesterase inhibitory activity (IC 50 values) of the isolated alkaloids. (n.d.). ResearchGate. [Link]
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Inhibition of Acetylcholinesterase by Monoterpenoids to Enhance Toxic Activity of Chlorpyrifos on Black Cutworm (Agrotis ipsilon). (n.d.). Progress in Chemical and Biochemical Research. [Link]
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Toxicological Profile for chlorpyrifos. (n.d.). Agency for Toxic Substances and Disease Registry | ATSDR. [Link]
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Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides profenofos, fonofos, and crotoxyphos. (n.d.). PubMed. [Link]
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Guidance Document on Estimating Persistence and Degradation Kinetics from Environmental Fate Studies on Pesticides in EU Registr. (n.d.). European Soil Data Centre (ESDAC). [Link]
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Different enantioselective degradation of this compound in soils. (2012). PubMed. [Link]
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Degradation of Sulfoxaflor Pesticide in Aqueous Solutions Utilizing Photocatalytic Ozonation with the Simultaneous Use of Titanium Dioxide and Iron Zeolite Catalysts. (2023). MDPI. [Link]
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An In-depth Technical Guide to the Synthesis of O-[1-(4-chlorophenyl)-4-pyrazolyl] O-ethyl S-propyl phosphorothiolate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for O-[1-(4-chlorophenyl)-4-pyrazolyl] O-ethyl S-propyl phosphorothiolate, a potent organophosphate insecticide commonly known as Pyraclofos. This document is intended for researchers, scientists, and professionals in the fields of agrochemical synthesis and drug development. We will delve into the detailed methodologies for the preparation of key intermediates, the final coupling reaction, and the underlying chemical principles that govern these transformations. The protocols described herein are designed to be self-validating, with a focus on causality behind experimental choices to ensure both reproducibility and a deep understanding of the synthetic process.
Introduction
O-[1-(4-chlorophenyl)-4-pyrazolyl] O-ethyl S-propyl phosphorothiolate is a member of the organophosphate class of insecticides, exhibiting its mode of action through the inhibition of acetylcholinesterase, an enzyme critical for nerve function in insects. The synthesis of this molecule is a multi-step process that hinges on the preparation of two crucial intermediates: 1-(4-chlorophenyl)-1H-pyrazol-4-ol and O-ethyl S-propyl phosphorochloridothioate. This guide will elucidate a reliable and well-documented pathway for the synthesis of this compound, emphasizing reaction mechanisms, practical experimental procedures, and purification strategies.
Overall Synthetic Strategy
The synthesis of O-[1-(4-chlorophenyl)-4-pyrazolyl] O-ethyl S-propyl phosphorothiolate can be logically divided into three main stages:
-
Stage 1: Synthesis of the Pyrazole Core - 1-(4-chlorophenyl)-1H-pyrazol-4-ol. This involves the formation of the pyrazole ring system substituted with the 4-chlorophenyl group.
-
Stage 2: Preparation of the Phosphorylating Agent - O-ethyl S-propyl phosphorochloridothioate. This is the reactive component that will introduce the phosphorothiolate moiety.
-
Stage 3: Final Coupling Reaction. The pyrazole core and the phosphorylating agent are coupled to yield the final product.
Pyraclofos molecular weight and formula C14H18ClN2O3PS
An In-Depth Technical Guide to Pyraclofos (C₁₄H₁₈ClN₂O₃PS)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, an organophosphate insecticide. It is intended for researchers, scientists, and professionals in drug development and agrochemical science who require a detailed understanding of its chemical properties, mechanism of action, synthesis, and analytical methodologies.
Core Molecular Profile and Physicochemical Properties
This compound is a synthetic organothiophosphate insecticide belonging to the phenylpyrazole chemical class.[1] Its chemical identity and physical characteristics are fundamental to understanding its behavior in biological and environmental systems.
The molecular formula of this compound is C₁₄H₁₈ClN₂O₃PS .[2][3][4][5][6] It has a molecular weight of approximately 360.8 g/mol .[2][3][5][6][7][8] The presence of a chiral phosphorus center results in two stereoisomers, R-(-)-pyraclofos and S-(+)-pyraclofos, which can exhibit different levels of toxicity and environmental degradation rates.[1][7]
Table 1: Chemical Identity and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₈ClN₂O₃PS | [2][7] |
| Molecular Weight | 360.8 g/mol | [2][3] |
| CAS Registry Number | 77458-01-6; 89784-60-1 | [1][4][7] |
| IUPAC Name | (RS)-[O-1-(4-chlorophenyl)pyrazol-4-yl O-ethyl S-propyl phosphorothioate] | [1][7] |
| Appearance | Pale yellow oil | [1] |
| Water Solubility (20°C) | 33 mg/L | [1] |
| Log P (Octanol-Water) | 3.77 | [1] |
| Vapor Pressure (20°C) | 1.60 x 10⁻³ mPa | [1] |
| Synonyms | Boltage, Voltage, TIA 230, OMS 3040 | [1][2][5] |
A high octanol-water partition coefficient (Log P) of 3.77 indicates a high potential for bioaccumulation in fatty tissues.[1] Its low vapor pressure suggests it is not highly volatile under standard conditions.[1]
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mode of action for this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[2][3][7] AChE is critical for nerve function in both insects and mammals, where it catalyzes the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft.
By inhibiting AChE, this compound causes an accumulation of acetylcholine at the neuromuscular junction.[3] This leads to continuous and excessive stimulation of postsynaptic receptors, resulting in uncontrolled nerve impulses, muscle tremors, paralysis, and ultimately, the death of the insect.[3][9] This mechanism is characteristic of organophosphate insecticides.[7]
Caption: Generalized workflow for the chemical synthesis of this compound.
Toxicological Profile
Human Health
This compound is classified as acutely toxic. The Global Harmonized System (GHS) classifies it as "Toxic if swallowed" (H301). [2]As an AChE inhibitor, exposure can lead to symptoms characteristic of organophosphate poisoning, including nausea, dizziness, confusion, and in severe cases, respiratory failure. Professionals handling this compound should adhere to strict safety protocols.
Environmental Fate and Ecotoxicity
This compound poses risks to non-target organisms. [3]* Soil Persistence : It is moderately persistent in the environment, with a reported field soil half-life (DT₅₀) of 50 days. [3]* Aquatic Toxicity : The compound is highly toxic to aquatic life. [3]* Avian and Bee Toxicity : Data indicates high acute toxicity to bees, making its application a concern for pollinator populations. [1] Due to these environmental risks, this compound is not approved for use as a plant protection agent under EC Regulation 1107/2009. [1]
Analytical Methodologies
The detection and quantification of this compound residues in environmental and food matrices are critical for regulatory monitoring and safety assessment. The standard analytical technique for organophosphates is gas chromatography (GC). [3][10] General Analytical Workflow:
-
Sample Preparation and Extraction : The initial step involves extracting this compound from the sample matrix (e.g., soil, water, or food products). For solid samples like produce, this often involves homogenization followed by an ultrasound-assisted extraction with a suitable organic solvent. [11]For liquid samples, a liquid-liquid extraction may be employed.
-
Cleanup : The crude extract is then purified to remove interfering co-extractives. This is commonly achieved using solid-phase extraction (SPE) with cartridges like C18 or basic alumina. [11]3. Instrumental Analysis : The purified extract is analyzed by gas chromatography. A mass spectrometry (MS) detector is often preferred for its high selectivity and sensitivity, allowing for definitive identification and quantification of this compound. [11][12]An electron capture detector (ECD) can also be used, as it is highly sensitive to halogenated compounds like this compound. [13]
Caption: Standard analytical workflow for this compound residue analysis.
Applications and Efficacy
This compound has demonstrated broad-spectrum insecticidal activity against a variety of agricultural pests. [3]It is effective against insects from orders such as Lepidoptera (e.g., cotton bollworm), Coleoptera (e.g., potato beetle), Hemiptera (e.g., aphids), and Diptera. [3][4]It acts through both contact and stomach ingestion, but it does not exhibit systemic activity within the plant. [1][4]Formulations have included emulsifiable concentrates and wettable powders. [1]
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Pyraclofos: A Technical Guide to its Insecticidal Activity and Evaluation
Abstract
Pyraclofos, an organothiophosphate insecticide, has demonstrated significant efficacy across a broad spectrum of agricultural pests. As with all organophosphates, its primary mode of action is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. This disruption leads to paralysis and subsequent death of the target pest. This technical guide provides an in-depth review of the insecticidal activity of this compound, detailing its mechanism of action, spectrum of activity, and the toxicological evaluation methods used to quantify its efficacy. Authored for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights, explaining the causality behind experimental protocols and ensuring a trustworthy, authoritative resource grounded in comprehensive references.
Introduction: The Role of Organophosphates in Pest Management
Organophosphate (OP) compounds have been a cornerstone of integrated pest management (IPM) programs for decades due to their high efficacy, broad-spectrum activity, and relatively short environmental persistence.[1][2] this compound, chemically known as O-[1-(4-chlorophenyl)-4-pyrazolyl] O-ethyl S-propyl phosphorothiolate, is a member of this class, developed to control a wide array of economically significant pests.[3] Like its chemical relatives, such as chlorpyrifos, this compound acts on the central nervous system of insects, offering contact, stomach, and respiratory action.[4][5] Understanding its specific properties and mechanism is crucial for its effective and safe application, particularly in managing the development of insecticide resistance.
Core Mechanism of Action: Acetylcholinesterase Inhibition
The insecticidal activity of this compound is rooted in its ability to inhibit the enzyme acetylcholinesterase (AChE). This mechanism is a hallmark of all organophosphate and carbamate insecticides.[6]
The Cholinergic Synapse: A Point of Disruption
In a healthy insect nervous system, nerve impulses are transmitted across a synapse by the neurotransmitter acetylcholine (ACh). After the impulse is transmitted, AChE rapidly breaks down ACh into choline and acetic acid, terminating the signal and allowing the neuron to return to its resting state.
This compound' Role as an Irreversible Inhibitor
This compound, particularly its activated oxon metabolite, binds to the active site of AChE. This binding is effectively irreversible, phosphorylating the enzyme and rendering it non-functional.[3] Consequently, ACh cannot be hydrolyzed and accumulates in the synaptic cleft. This leads to a state of continuous, uncontrolled nerve firing, resulting in tremors, paralysis, and ultimately, the death of the insect.[3]
Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition by this compound.
Spectrum of Activity and Efficacy
This compound exhibits a broad spectrum of activity, making it effective against a variety of pests across multiple insect orders. It has demonstrated high insecticidal activity against Lepidopteran (moths, butterflies), Coleopteran (beetles), Hemipteran (aphids, leafhoppers), and Dipteran (flies, mosquitoes) pests.[3] Furthermore, it possesses significant acaricidal (mite and tick) and nematicidal (nematode) properties.[3]
Target Pests: Key agricultural pests controlled by this compound include:
-
Cabbage Armyworm (Mamestra brassicae)[3]
-
Rice Stem Borer (Chilo suppressalis)[3]
-
Housefly (Musca domestica)[3]
Quantitative Efficacy Data:
While specific LC50 (lethal concentration for 50% of the population) data for this compound against all major pests is not consistently available in public literature, we can contextualize its efficacy by examining data for other organophosphates against the same target species. This provides a baseline for understanding the potency expected from this class of insecticides.
| Pest Species | Insecticide | LC50 Value (ppm or mg/L) | Exposure Time | Bioassay Method | Reference |
| Spodoptera litura | Chlorpyrifos | 0.2 (2nd instar) | 48h | Leaf Dip | [10] |
| Chlorpyrifos | 1.11 (4th instar) | 48h | Leaf Dip | [10] | |
| Profenofos | 18.63 | 48h | Leaf Dip | [11] | |
| Plutella xylostella | Chlorpyrifos-ethyl | 5 - 15 (fold resistance vs susceptible) | - | Leaf Dip | [12] |
| Quinalphos | 3.30 - 3.67 | - | Leaf Dip | [13] | |
| Myzus persicae | Malathion | 362.2 | - | Leaf Dip | [14] |
| Thiamethoxam | 4.1 | - | Leaf Dip | [14] |
Note: The table presents data for related organophosphates to provide context for the expected efficacy range against key pests targeted by this compound.
Experimental Evaluation of Insecticidal Activity
To determine the efficacy and toxicological profile of an insecticide like this compound, a series of standardized laboratory and field experiments are required. These protocols are designed to be reproducible and provide quantitative data, such as LD50 (lethal dose) or LC50 values.
Workflow for Insecticide Efficacy Testing
The evaluation of a new insecticidal compound follows a logical progression from initial laboratory screening to mechanistic studies and finally to field validation. This ensures a comprehensive understanding of the compound's activity and its potential for practical application.
Caption: A generalized workflow for evaluating the insecticidal activity of a compound.
Detailed Protocol: Topical Application Bioassay
The topical application bioassay is a precise method for determining the dose-response relationship of a contact insecticide. It allows for the application of a known, minute quantity of the active ingredient directly onto the insect's cuticle.
Causality and Experimental Choices:
-
Choice of Solvent: Acetone is commonly used because it is highly volatile, meaning it evaporates quickly, leaving only the insecticide residue on the insect's cuticle.[15] It is also relatively non-toxic to the insects at the small volumes used, which is verified by running a "solvent-only" control group.
-
Application Site: The dorsal thorax is often chosen as the application site.[15] This area is less likely to be groomed or rubbed off by the insect, ensuring consistent exposure. It is also a region where the insecticide can be readily absorbed.
-
Dose Range: A geometric progression of doses is used to generate a full dose-response curve, which is essential for accurate LC50/LD50 calculation via probit analysis.[15]
Step-by-Step Methodology:
-
Insect Rearing: Rear third-instar larvae of the target pest (e.g., Spodoptera litura) under controlled conditions (27 ± 1 °C, 75 ± 5% relative humidity, 12:12h light:dark cycle).[7]
-
Preparation of Insecticide Solutions:
-
Prepare a stock solution of technical grade this compound in analytical grade acetone.[16]
-
Perform serial dilutions from the stock solution to create a range of at least five concentrations that are expected to cause between 10% and 90% mortality.
-
-
Application of Insecticide:
-
Immobilize the larvae by chilling them on a cold plate.
-
Using a micro-applicator or a precision syringe, apply a small, consistent droplet (e.g., 0.5 µL) of an insecticide dilution to the dorsal surface of the thorax of each larva.[7][15]
-
Prepare a control group where larvae are treated with acetone only.
-
Treat at least 20-30 insects per concentration, with a minimum of three replications.
-
-
Observation and Data Collection:
-
Place the treated larvae in clean petri dishes with a fresh food source (e.g., a castor leaf disc).
-
Maintain the larvae under the same controlled environmental conditions.
-
Record mortality at 24, 48, and 72 hours post-application. An insect is considered dead if it cannot move in a coordinated manner when prodded with a fine brush.
-
-
Data Analysis:
-
Correct the observed mortality using Abbott's formula if mortality in the control group is between 5% and 20%.
-
Calculate the LC50 or LD50 values and their 95% confidence intervals using probit analysis software.
-
Detailed Protocol: Acetylcholinesterase (AChE) Inhibition Assay
This biochemical assay directly measures the effect of this compound on its target enzyme, AChE. It is crucial for confirming the mechanism of action and for studying resistance mechanisms related to target-site insensitivity. The protocol is based on the Ellman method.[10][17]
Causality and Experimental Choices:
-
Substrate and Reagent: Acetylthiocholine is used as a substrate because its hydrolysis by AChE produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color change is directly proportional to the AChE activity.
-
Sample Preparation: Insect heads are typically used as they contain a high concentration of nervous tissue and therefore AChE. Homogenization in a buffer containing a mild detergent (like Triton X-100) helps to solubilize the membrane-bound enzyme.
Step-by-Step Methodology:
-
Enzyme Preparation:
-
Collect heads from a known number of insects (e.g., 20-30 adult Myzus persicae).
-
Homogenize the heads in a cold phosphate buffer (pH 7.5) containing Triton X-100.
-
Centrifuge the homogenate at 4°C to pellet cellular debris. The resulting supernatant contains the AChE enzyme and is used for the assay.
-
-
Assay Reaction:
-
Prepare a working reagent by dissolving DTNB and acetylthiocholine iodide in the phosphate buffer.
-
In a 96-well microplate, add the following to separate wells:
-
Blank: Assay buffer.
-
Control: Insect enzyme supernatant.
-
Test: Insect enzyme supernatant pre-incubated with various concentrations of this compound.
-
-
Initiate the reaction by adding the working reagent to all wells.
-
-
Measurement:
-
Immediately place the microplate in a spectrophotometric plate reader.
-
Measure the change in absorbance at 412 nm over a set period (e.g., every minute for 10 minutes).[17]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percent inhibition of AChE activity for each this compound concentration relative to the control.
-
Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Insecticide Resistance Mechanisms
The sustained use of any insecticide class can lead to the selection of resistant populations. For organophosphates like this compound, two primary mechanisms of resistance are prevalent:
-
Metabolic Resistance: This is the most common form of resistance, where insects evolve enhanced detoxification systems.[6] Specific enzymes, such as esterases or glutathione S-transferases (GSTs), break down the insecticide into non-toxic metabolites before it can reach its target site in the nervous system.
-
Target-Site Resistance: This mechanism involves a modification of the AChE enzyme itself.[6] A point mutation in the gene encoding AChE can alter the structure of the enzyme's active site, reducing its binding affinity for the organophosphate inhibitor. This is often referred to as modified or insensitive acetylcholinesterase (MACE).
Monitoring for these resistance mechanisms is critical for effective pest management and for designing resistance-breaking strategies, such as rotating insecticides with different modes of action.
Conclusion and Future Perspectives
This compound remains a potent organophosphate insecticide with a valuable role in controlling a wide range of damaging agricultural pests. Its efficacy is derived from the well-understood mechanism of acetylcholinesterase inhibition. The protocols detailed in this guide provide a robust framework for the scientific evaluation of its insecticidal activity, from quantifying lethality in whole organisms to assessing its impact at the molecular level. As the challenge of insecticide resistance continues to grow, a thorough understanding of these evaluation techniques is paramount for drug development professionals and researchers. Future work should focus on continued resistance monitoring, exploring synergistic combinations to enhance efficacy, and developing integrated pest management strategies that preserve the utility of valuable active ingredients like this compound.
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The Bio-Transformation of Pyraclofos: A Technical Guide to its Metabolic Activation and Degradation
Introduction
Pyraclofos, an organophosphorothioate insecticide, has been utilized in agricultural applications for its efficacy against a range of pests. However, its biological activity and toxicological profile are not solely dictated by the parent compound. Like many xenobiotics, this compound undergoes extensive metabolic transformation within biological systems. This process is a double-edged sword: it is essential for the bioactivation of this compound to its potent insecticidal form, yet it also represents the primary mechanism for its detoxification and elimination. Understanding these intricate metabolic pathways is paramount for researchers, toxicologists, and drug development professionals involved in assessing its environmental fate, predicting potential toxicity, and developing safer alternatives.
This technical guide provides an in-depth exploration of the metabolic activation and degradation pathways of this compound. Drawing upon established principles of organophosphate metabolism and specific studies on this compound and its structural analogs, we will dissect the key enzymatic reactions, identify the resulting metabolites, and present the experimental methodologies used to elucidate these complex processes. The narrative is structured to provide not just a description of the pathways, but also a causal understanding of the biochemical logic that governs the toxicological outcomes of this compound exposure.
Section 1: The Duality of this compound Metabolism: Activation vs. Detoxification
The metabolic fate of this compound is governed by a delicate balance between two opposing sets of biochemical reactions: metabolic activation , often referred to as lethal synthesis, and degradation/detoxification . The parent this compound molecule, a phosphorothioate, is a relatively poor inhibitor of its primary target, acetylcholinesterase (AChE). Its potent insecticidal and toxic properties are only realized upon its conversion to the corresponding oxon analog. Conversely, a suite of enzymatic processes works to dismantle this compound and its active metabolite, transforming them into more water-soluble, less toxic compounds that can be readily excreted. The overall toxicity of this compound in an organism is therefore a function of the dynamic interplay between the rates of these activation and detoxification pathways.
Section 2: Metabolic Activation: The Path to Potent AChE Inhibition
The critical step in the bioactivation of this compound is the oxidative desulfuration of the parent molecule. This reaction is primarily mediated by the Cytochrome P450 (CYP) monooxygenase system, a superfamily of heme-containing enzymes predominantly found in the liver.[1][2]
The Role of Cytochrome P450 in Oxidative Desulfuration
The CYP-mediated reaction involves the replacement of the sulfur atom double-bonded to the phosphorus center (P=S) with an oxygen atom, yielding the highly reactive oxon metabolite (P=O).[1][3] This transformation dramatically increases the electrophilicity of the phosphorus atom, rendering the oxon a much more potent inhibitor of acetylcholinesterase. For the closely related organophosphate chlorpyrifos, studies have shown that several CYP isoforms, including CYP1A2, CYP2B6, and CYP3A4, are involved in this activation step, with CYP2B6 demonstrating high efficiency in forming the oxon.[1][4] It is highly probable that a similar subset of CYP enzymes is responsible for the bioactivation of this compound.
The causality behind this activation lies in the mechanism of AChE inhibition. The active site of AChE contains a critical serine residue. The electrophilic phosphorus atom of the this compound-oxon readily attacks the hydroxyl group of this serine, leading to the formation of a stable, phosphorylated enzyme that is no longer capable of hydrolyzing its natural substrate, acetylcholine.[3] The accumulation of acetylcholine in cholinergic synapses leads to overstimulation of nerve signaling, resulting in the characteristic signs of organophosphate toxicity.
Section 3: Degradation and Detoxification Pathways
To counteract the toxicity of this compound and its oxon, organisms employ several enzymatic pathways to degrade these compounds into less harmful substances. These detoxification routes are crucial for survival and are a key area of research for understanding species-specific susceptibility.
Hydrolytic Pathways
Hydrolysis is a major detoxification pathway for organophosphates, involving the cleavage of the ester bonds in the molecule. This can occur through both enzymatic and non-enzymatic mechanisms.
-
Enzymatic Hydrolysis: The primary enzymes responsible for the hydrolysis of organophosphate oxons are A-esterases, most notably paraoxonase-1 (PON1) . PON1, found predominantly in the liver and plasma, can hydrolyze the active this compound-oxon, cleaving the P-O-aryl bond to yield 1-(4-chlorophenyl)-4-hydroxypyrazole (CHP) and diethyl phosphate.[3] Carboxylesterases also contribute to the hydrolysis of organophosphates.[5] This enzymatic breakdown is a critical line of defense, as it directly neutralizes the active, toxic form of the insecticide.
-
Non-Enzymatic Hydrolysis: this compound and its oxon can also undergo non-enzymatic hydrolysis, a process influenced by pH. Hydrolysis is generally faster under alkaline conditions.[6] This abiotic degradation pathway contributes to the environmental breakdown of the pesticide.
Glutathione-Mediated Conjugation
Another significant detoxification route is conjugation with glutathione (GSH), a reaction catalyzed by Glutathione S-transferases (GSTs) .[7] GSTs facilitate the nucleophilic attack of the thiol group of GSH on the electrophilic centers of this compound or its metabolites. This process can lead to the cleavage of alkyl or aryl groups from the phosphorus atom, resulting in the formation of a glutathione conjugate. These conjugates are more water-soluble and are readily eliminated from the body, typically after further metabolism to mercapturic acids.
Other Metabolic Transformations in Mammals
Studies on the metabolism of this compound in rats have indicated that the primary route of elimination is through the bile.[8] This suggests extensive hepatic metabolism. The major metabolites identified in mammals are likely to be similar to those found in other species and through the pathways described above. These include the cleavage of the P-O-aryl bond to form CHP and its subsequent conjugates (e.g., sulfates and glucuronides), as well as cleavage of the P-S-propyl and P-O-ethyl bonds.[8]
Section 4: Summary of Key this compound Metabolites
The metabolism of this compound results in a variety of transformation products. The table below summarizes the key metabolites, their pathway of origin, and their toxicological significance.
| Metabolite Name | Abbreviation | Pathway of Origin | Toxicological Significance |
| This compound-oxon | - | Activation (CYP-mediated) | Highly toxic; potent AChE inhibitor. |
| 1-(4-chlorophenyl)-4-hydroxypyrazole | CHP | Degradation (Hydrolysis) | Significantly less toxic than the parent compound and oxon. |
| Diethyl phosphate | DEP | Degradation (Hydrolysis) | A common breakdown product of diethyl organophosphates; low toxicity. |
| Diethylthiophosphate | DETP | Degradation (Hydrolysis of parent) | A biomarker of exposure to phosphorothioate pesticides.[9] |
| CHP-sulfate / CHP-glucuronide | - | Degradation (Phase II Conjugation) | Water-soluble conjugates for excretion; detoxified forms.[8] |
| Glutathione Conjugates | - | Degradation (GST-mediated) | Water-soluble conjugates for excretion; detoxified forms. |
Section 5: Experimental Methodologies for Studying this compound Metabolism
Elucidating the metabolic pathways of a compound like this compound requires a combination of robust in vitro models and sensitive analytical techniques. The choice of experimental system is critical, as it must accurately reflect the metabolic capabilities of the organism of interest while allowing for controlled and reproducible experiments.
In Vitro Model: Metabolism Assay using Human Liver Microsomes (HLMs)
HLMs are subcellular fractions of the liver that contain a high concentration of CYP enzymes and are a standard tool for studying Phase I metabolism.[10]
Protocol: In Vitro Metabolism of this compound with HLMs
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Add pooled HLMs to the buffer to a final protein concentration of 0.5-1.0 mg/mL.[6]
-
Add this compound (dissolved in a suitable solvent like acetonitrile or methanol, final solvent concentration <1%) to the desired final concentration (e.g., a range from 1 to 100 µM to determine kinetics).
-
Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.
-
-
Initiation of the Metabolic Reaction:
-
Initiate the reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH to a final concentration of 1 mM.[6] The rationale for using a regenerating system is to ensure a continuous supply of the essential cofactor NADPH for CYP activity throughout the incubation period.
-
Control incubations should be performed in parallel, either by excluding the NADPH-regenerating system (to assess non-CYP-mediated degradation) or by using heat-inactivated microsomes (to account for non-enzymatic degradation).
-
-
Incubation:
-
Incubate the reaction mixture in a shaking water bath at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the rate of metabolism.
-
-
Termination of the Reaction:
-
Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.[6] The acetonitrile precipitates the microsomal proteins, effectively halting all enzymatic activity. The internal standard is crucial for accurate quantification by correcting for variations in sample processing and instrument response.
-
-
Sample Processing:
-
Vortex the terminated reaction mixtures vigorously.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or vial for analysis.
-
Analytical Technique: Metabolite Identification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for identifying and quantifying pesticide metabolites due to its high sensitivity, selectivity, and structural elucidation capabilities.
Protocol: LC-MS/MS Analysis of this compound Metabolites
-
Chromatographic Separation (LC):
-
Inject the supernatant from the in vitro assay onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phases typically consisting of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol. The gradient elution is essential to separate the parent compound from its various metabolites, which will have different polarities.
-
-
Mass Spectrometric Detection (MS/MS):
-
The column eluent is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.
-
Full Scan Analysis: Initially, perform a full scan analysis to detect the molecular ions of the parent compound and all potential metabolites.
-
Product Ion Scanning (MS/MS): Select the precursor ion of this compound and its suspected metabolites and subject them to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of the metabolites. For example, the loss of specific side chains or the appearance of characteristic fragments of the pyrazole ring would be indicative of particular metabolic transformations.
-
-
Data Analysis and Quantification:
-
Identify metabolites by comparing their retention times and fragmentation patterns with those of authentic reference standards, if available.
-
For novel metabolites, the fragmentation pattern can be used to propose a chemical structure.
-
Quantify the parent compound and its metabolites by creating calibration curves using the ratio of the analyte peak area to the internal standard peak area.
-
Conclusion
The metabolism of this compound is a complex interplay of biochemical pathways that ultimately determine its fate and toxicological impact. The bioactivation via CYP-mediated oxidative desulfuration is a critical event, transforming the parent compound into a potent neurotoxin. Conversely, hydrolytic and conjugative pathways, mediated by enzymes such as PON1 and GSTs, provide efficient mechanisms for detoxification and elimination. A thorough understanding of these pathways, gained through robust experimental models and advanced analytical techniques, is essential for accurate risk assessment and the development of next-generation crop protection agents with improved safety profiles. The methodologies and principles outlined in this guide provide a framework for researchers to further investigate the intricate biotransformation of this compound and other important xenobiotics.
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An In-depth Technical Guide to the Physical and Chemical Properties of Pyraclofos
This guide provides a comprehensive technical overview of Pyraclofos, a chiral organophosphate insecticide. Designed for researchers, chemists, and toxicologists, this document delves into the core physicochemical properties, chemical synthesis, mechanism of action, stability, and analytical methodologies pertinent to the study and application of this compound.
Chemical Identity and Physicochemical Characteristics
This compound, known by its IUPAC name (RS)-[O-1-(4-chlorophenyl)pyrazol-4-yl O-ethyl S-propyl phosphorothioate], is a synthetic organophosphate compound first registered in Japan in 1989.[1] It belongs to the phenylpyrazole and organothiophosphate insecticide groups.[1][2] A key structural feature is the chiral center at the phosphorus atom, resulting in two enantiomers, S-(+)-pyraclofos and R-(−)-pyraclofos, which can exhibit different biological activities and toxicities.[1][2]
This compound was developed to control a wide spectrum of agricultural pests, including Lepidoptera, Coleoptera, and mites, in crops such as cotton, rice, and tea.[2] It functions as a contact, stomach, and respiratory poison.[1]
Core Physicochemical Data
The essential physical and chemical properties of this compound are summarized in the table below. This data is critical for understanding its environmental fate, designing analytical methods, and assessing its toxicological profile.
| Property | Value | Significance & Key References |
| IUPAC Name | (RS)-[O-1-(4-chlorophenyl)pyrazol-4-yl O-ethyl S-propyl phosphorothioate] | Standardized chemical name.[1] |
| CAS Number | 89784-60-1 (for racemate); 77458-01-6 (alternative) | Unique identifier for chemical substance registration.[1][3] |
| Molecular Formula | C₁₄H₁₈ClN₂O₃PS | Defines the elemental composition of the molecule.[2][3] |
| Molecular Weight | 360.8 g/mol | Used for all molar calculations and concentration preparations.[2][3] |
| Physical State | Pale yellow oil/liquid | Important for handling, storage, and formulation development.[1] |
| Boiling Point | 454 °C | Indicates low volatility under standard conditions.[1][4] |
| Density | 1.271 g/cm³ | Relevant for formulation and physical transport studies.[1][4] |
| Water Solubility (20 °C) | 33 mg/L | Moderate solubility influences its mobility in aquatic environments.[1] |
| Solubility in Organic Solvents | Miscible with acetone, ethanol, methanol | High solubility in organic solvents is crucial for extraction, chromatography, and formulation.[1] |
| Vapor Pressure (20 °C) | 1.60 x 10⁻³ mPa | Low vapor pressure suggests it is not highly volatile from soil or plant surfaces.[1] |
| Octanol-Water Partition Coefficient (Log P) | 3.77 | A high Log P value indicates a strong tendency to partition into fatty tissues, suggesting a high potential for bioaccumulation.[1][5] |
Chemical Synthesis Pathway
The synthesis of this compound is a multi-step process that builds the core phenylpyrazole structure and subsequently attaches the organothiophosphate moiety. Understanding this pathway is essential for impurity profiling and process optimization. One common synthetic route involves the reaction of a key intermediate, 1-(4-chlorophenyl)-1H-pyrazol-4-ol, with O-ethyl S-propyl phosphorochloridothioate.[1][4]
The logical flow of this synthesis is depicted below.
Mechanism of Action: Acetylcholinesterase Inhibition
Like other organophosphate insecticides, this compound exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[2][4] AChE is critical for nervous system function, where it hydrolyzes the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.
The inhibitory process involves the phosphorylation of a serine residue within the active site of AChE by this compound. This forms a stable, phosphorylated enzyme that is unable to perform its normal function.[6] The resulting accumulation of acetylcholine leads to continuous stimulation of postsynaptic receptors, causing hyperexcitation, paralysis, and ultimately, the death of the insect.[6][7]
The workflow below illustrates this biochemical mechanism.
Chemical Stability: Hydrolysis and Photolysis
The environmental persistence and efficacy of this compound are dictated by its stability towards hydrolytic and photolytic degradation. While specific kinetic data for this compound is limited in publicly available literature, the behavior of structurally similar organophosphates, such as chlorpyrifos, provides a strong basis for understanding its degradation pathways.
Hydrolytic Stability
Hydrolysis is a primary degradation pathway for organophosphate esters. The rate of this reaction is highly dependent on pH and temperature.[3][8] For chlorpyrifos, studies have shown that it is most stable in acidic conditions and degradation rates increase significantly as the pH becomes more alkaline.[3][9] For instance, the hydrolysis half-life of chlorpyrifos at 29°C can be orders of magnitude shorter at pH 10 compared to pH 4.[9] This is because the phosphorus center is more susceptible to nucleophilic attack by hydroxide ions (OH⁻) under basic conditions, leading to cleavage of the P-O-aryl bond.[4]
Causality: The increased rate of hydrolysis at higher pH is a classic example of base-catalyzed ester hydrolysis. The higher concentration of hydroxide ions provides a stronger nucleophile to attack the electrophilic phosphorus atom, facilitating the cleavage of the ester linkage. Researchers studying this compound should anticipate similar pH-dependent stability, a critical factor when preparing aqueous formulations or assessing its fate in alkaline soils or water bodies.
Photolytic Stability
Photodegradation, or photolysis, involves the breakdown of a chemical by light energy, particularly in the UV spectrum. Direct photolysis occurs when the molecule itself absorbs light, while indirect photolysis is mediated by other light-absorbing substances in the environment (e.g., dissolved organic matter).[10] For many pesticides, direct photolysis in pure water can be slow.[11] However, the presence of photosensitizers in natural waters can accelerate degradation.[10] Studies on chlorpyrifos have shown that catalytic photodegradation, for example in the presence of TiO₂, is significantly more efficient than direct photolysis.[10]
Causality: The energy from UV photons can excite electrons within the this compound molecule to higher energy states, making chemical bonds more susceptible to cleavage. The aromatic rings (chlorophenyl and pyrazole) are primary chromophores that absorb UV light. This can lead to the formation of reactive intermediates and ultimately, the breakdown of the molecule. The rate and products of photolysis are crucial for determining the persistence of this compound on plant surfaces and in sunlit surface waters.
Analytical Methodologies
Accurate quantification of this compound residues in complex matrices like food, soil, and water is essential for regulatory compliance and environmental monitoring. Gas chromatography coupled with mass spectrometry (GC-MS) is a standard and highly effective technique for this purpose.[4] Sample preparation is a critical step to isolate the analyte from interfering matrix components. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient sample preparation workflow.[1][12]
Experimental Protocol: Determination of Octanol-Water Partition Coefficient (Shake-Flask Method)
This protocol outlines the OECD 107 guideline principle for determining the Log P of this compound.[13]
-
Preparation of Phases: Pre-saturate a sufficient volume of n-octanol with water and, separately, an equal volume of water with n-octanol by shaking them together for 24 hours and allowing the phases to separate.
-
Stock Solution: Prepare a stock solution of this compound in n-octanol at a concentration that will be detectable in both phases after partitioning.
-
Partitioning: In a glass vessel with a stopper, combine a known volume of the this compound stock solution with a known volume of the pre-saturated water. The volume ratio should be adjusted based on the expected Log P (for a high Log P like 3.77, a higher water-to-octanol ratio may be needed to ensure a quantifiable amount remains in the aqueous phase).[14][15]
-
Equilibration: Shake the vessel vigorously for 15-20 minutes at a constant temperature (e.g., 20 °C).
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the octanol and water phases.
-
Quantification: Carefully sample an aliquot from the aqueous phase. Analyze the concentration of this compound using a suitable method, such as GC-MS or HPLC-UV. The concentration in the octanol phase can be determined by mass balance.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase (C_octanol) to the concentration in the aqueous phase (C_water). The final result is expressed as Log P.[13]
Experimental Protocol: Residue Analysis in a Food Matrix via QuEChERS and GC-MS/MS
This protocol provides a generalized workflow for the analysis of this compound in a high-water-content food matrix (e.g., spinach).
-
Sample Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube.[1][12]
-
Extraction:
-
Add 10-15 mL of acetonitrile (containing 1% acetic acid for pH stabilization) to the tube.
-
Add an internal standard if required.
-
Add the QuEChERS extraction salts (e.g., for the EN 15662 method: 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).[1]
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes. This separates the sample into an upper acetonitrile layer (containing the pesticides) and a lower aqueous/solid layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile extract to a 2 mL d-SPE cleanup tube. This tube contains a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and anhydrous MgSO₄ to remove residual water).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge the d-SPE tube for 5 minutes.
-
Analysis: Transfer the final, cleaned extract into an autosampler vial for GC-MS/MS analysis.
-
GC-MS/MS Conditions:
-
Injector: Programmed Temperature Vaporization (PTV) or similar, to handle matrix components.
-
Column: A low-polarity column (e.g., DB-5MS).
-
Carrier Gas: Helium.
-
Detection: Triple quadrupole mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would be used for quantification and confirmation.
-
The logical workflow for this analytical procedure is visualized below.
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Technical Guide: Solubility of Pyraclofos in Aqueous and Organic Media
Executive Summary
Pyraclofos is an organothiophosphate insecticide notable for its efficacy against a range of agricultural pests.[1] A comprehensive understanding of its solubility is paramount for optimizing formulation, ensuring effective application, predicting environmental fate, and assessing toxicological risk. This technical guide provides an in-depth analysis of the solubility of this compound in water and various organic solvents. We synthesize available data, elucidate the physicochemical principles governing its solubility, and provide a detailed, field-proven protocol for its experimental determination. This document is intended for researchers, chemists, and formulation scientists in the agrochemical and environmental science fields.
Physicochemical Profile of this compound
The solubility of a compound is intrinsically linked to its molecular structure and properties. This compound (IUPAC name: O-[1-(4-chlorophenyl)-1H-pyrazol-4-yl] O-ethyl S-propyl phosphorothioate) is a complex molecule with distinct hydrophobic and polar regions that dictate its interaction with different solvents.[2]
Key physicochemical properties are summarized below:
| Property | Value | Significance & Source(s) |
| Molecular Formula | C₁₄H₁₈ClN₂O₃PS | Defines the elemental composition.[3][4] |
| Molecular Weight | 360.8 g/mol | Influences diffusion and dissolution rates.[1][4] |
| Physical State | Pale yellow oil / liquid | Affects handling and formulation choices.[3] |
| Water Solubility | 33 mg/L (at 20°C) | Classified as having low water solubility, indicating potential for persistence and bioaccumulation.[3][5] |
| LogP (Octanol-Water) | ~5.19 | The high LogP value signifies strong hydrophobicity (lipophilicity), predicting low aqueous solubility and high affinity for organic media and fatty tissues.[5] |
| Vapor Pressure | 1.6 x 10⁻⁶ Pa (at 20°C) | Indicates low volatility under standard conditions.[5] |
The structure contains a polar pyrazole ring and a phosphorothioate group, but these are flanked by bulky, nonpolar groups: a chlorophenyl ring, an ethyl group, and a propyl group. These hydrophobic moieties dominate the molecule's character, leading to its high octanol-water partition coefficient (LogP) and, consequently, its limited solubility in water.[3][5]
Solubility Profile
Aqueous Solubility
This compound exhibits low solubility in water. The established value is 33 mg/L at 20°C .[3][5] This limited solubility has significant environmental implications. While it reduces the likelihood of rapid leaching into groundwater, it also means that once in aquatic systems, the compound may partition from the water column into sediment and biota, driven by its hydrophobic nature.[3] Most organophosphates have slight water solubility and a high octanol-water partition coefficient.[3]
Solubility in Organic Solvents
The following table summarizes the known and inferred solubility characteristics of this compound.
| Solvent | Solvent Type | Solubility | Source / Rationale |
| Water | Highly Polar Protic | 33 mg/L (at 20°C) | [3][5] |
| Acetone | Polar Aprotic | Soluble | Confirmed in safety data sheets; used as a solvent for commercial standards.[1][6] |
| Ethanol | Polar Protic | Soluble | Confirmed in safety data sheets.[6] |
| Methanol | Polar Protic | Soluble | Used as a solvent for commercial standards.[1] |
| Hexane | Nonpolar | Expected to be Soluble | The high LogP value suggests strong affinity for nonpolar, lipophilic solvents. |
| Toluene | Nonpolar Aromatic | Expected to be Soluble | The presence of the chlorophenyl ring in this compound suggests favorable interactions. |
| Dichloromethane | Polar Aprotic | Expected to be Soluble | A common solvent for organophosphate pesticides due to its ability to dissolve moderately polar compounds. |
Expert Insight: The principle of "like dissolves like" is central here. The large nonpolar surface area of this compound allows it to interact favorably with the nonpolar alkyl chains of hexane or the aromatic ring of toluene. In polar aprotic solvents like acetone, dipole-dipole interactions can occur without the competing hydrogen bonding that limits solubility in water.
Experimental Determination of Aqueous Solubility
To ensure scientific rigor and regulatory compliance, the determination of water solubility should follow a standardized, self-validating protocol. The OECD Guideline 105, "Water Solubility," provides the authoritative framework.[6][7] The Flask Method, described below, is suitable for substances like this compound with solubility >10 mg/L.
Causality and Experimental Rationale
-
Temperature Control: Solubility is highly temperature-dependent. A constant temperature bath (e.g., 20 ± 0.5 °C) is critical for reproducibility.
-
Reaching Equilibrium: Simply mixing the substance and water is insufficient. A saturated solution, where the rate of dissolution equals the rate of precipitation, must be achieved. This requires vigorous agitation over an extended period (e.g., 24-48 hours) to ensure the maximum amount of solute has dissolved.[7]
-
Separation of Phases: It is crucial to analyze the concentration only in the aqueous phase. Any undissolved micro-particles of this compound will artificially inflate the result. Centrifugation at high g-force is the most robust method to pellet undissolved material.
-
Validated Analytical Method: The concentration of the dissolved analyte must be determined using a specific and sensitive analytical technique. High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector is the industry standard for organophosphates, providing the necessary accuracy and precision.
Step-by-Step Protocol (OECD 105 Flask Method)
-
Preparation: Add an excess amount of this compound (e.g., 100 mg) to a volume of deionized, degassed water (e.g., 100 mL) in a sealed, inert flask. The excess is necessary to ensure saturation is reached.
-
Equilibration: Place the flask in a thermostatically controlled shaker bath set to 20 ± 0.5 °C. Agitate vigorously for a minimum of 24 hours. To confirm equilibrium, samples can be taken at 24h and 48h; the results should agree within analytical error.
-
Phase Separation: Transfer an aliquot of the suspension to a high-speed centrifuge tube. Centrifuge at >10,000 x g for 20 minutes to pellet any undissolved this compound.
-
Sampling: Carefully draw a precise volume from the supernatant (the clear aqueous layer), ensuring not to disturb the pellet.
-
Quantification: Analyze the concentration of this compound in the supernatant using a pre-validated HPLC-UV/MS method against a certified reference standard.
-
Calculation: Perform at least three independent replicates. Calculate the mean solubility and standard deviation. The result is reported in mg/L or g/100mL.
Experimental Workflow Diagram
Caption: Workflow for determining aqueous solubility via the OECD 105 Flask Method.
Conclusion
The solubility of this compound is characterized by a distinct duality: low solubility in water (33 mg/L) and high solubility in common organic solvents.[3][5][6] This behavior is a direct consequence of its molecular structure, which features significant hydrophobic character, as quantified by a high LogP value.[5] This solubility profile is the cornerstone of its formulation as an emulsifiable concentrate and is a critical parameter for modeling its environmental distribution and biological uptake. The standardized experimental protocol outlined in this guide, based on OECD 105, provides a robust and reproducible method for verifying these essential physicochemical properties.
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Pyraclofos: A Technical Guide to Its History, Development, and Application as an Insecticide
Abstract
This technical guide provides a comprehensive overview of the organophosphate insecticide Pyraclofos. Developed by Takeda Chemical Industries, this compound has been utilized in agriculture to control a broad spectrum of insect pests. This document delves into the historical context of its development, its detailed chemical properties, and the biochemical mechanism of its insecticidal activity. Furthermore, it explores the metabolic pathways of this compound in target organisms, its environmental fate, and the emergence of resistance. Toxicological data and analytical methodologies are also presented to offer a complete scientific profile of this compound. This guide is intended for researchers, scientists, and professionals in the fields of drug development and crop protection.
Introduction
This compound is a broad-spectrum organophosphate insecticide and acaricide.[1][2] It has been effective against a wide range of agricultural pests, including species of Lepidoptera, Coleoptera, Hemiptera, and Diptera. Its utility in integrated pest management (IPM) programs stems from its efficacy against pests that may have developed resistance to other classes of insecticides. This guide will provide an in-depth analysis of this compound, from its chemical synthesis to its biological and environmental interactions.
History and Development
This compound was developed by Takeda Chemical Industries, Ltd., a Japanese pharmaceutical and chemical company with a long history of innovation.[3][4][5][6][7] The development of new organophosphate insecticides like this compound was driven by the need for effective pest control solutions in the face of increasing insect resistance to existing products. While a precise timeline for its development is not extensively publicized, its emergence can be situated within the broader context of pesticide research and development in the late 20th century.
Key Milestones in the Development of Organophosphate Insecticides:
-
1930s-1940s: Discovery of the insecticidal properties of organophosphates in Germany.
-
Post-WWII: Widespread commercialization of organophosphate insecticides in agriculture.
-
Late 20th Century: Development of newer generations of organophosphates, including this compound, with varied efficacy and toxicological profiles.
Chemical Properties and Synthesis
This compound is chemically known as O-[1-(4-chlorophenyl)-4-pyrazolyl] O-ethyl S-propyl phosphorothioate.[2]
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | [1-(4-chlorophenyl)pyrazol-4-yl] O-ethyl S-propyl phosphorothioate |
| CAS Number | 77458-01-6 |
| Molecular Formula | C14H18ClN2O3PS |
| Molecular Weight | 360.8 g/mol |
| Appearance | Technical product is a yellowish-brown liquid |
| Solubility | In water, 33.7 mg/L at 20°C. Soluble in most organic solvents. |
| Vapor Pressure | 5.3 x 10⁻⁴ Pa at 20°C |
Synthesis of this compound
The synthesis of this compound involves a multi-step chemical process. A plausible synthetic route is outlined below. The primary method involves the reaction of 4-chlorophenylhydrazine with diethyl phosphorochloridothioate in the presence of a base.[2]
Mode of Action: Acetylcholinesterase Inhibition
Like other organophosphate insecticides, the primary mode of action of this compound is the inhibition of the enzyme acetylcholinesterase (AChE).[1] AChE is a critical enzyme in the central nervous system of insects and vertebrates.
Mechanism of Action
-
Normal Synaptic Transmission: In a healthy nervous system, the neurotransmitter acetylcholine (ACh) is released into the synapse to transmit a nerve impulse. AChE then rapidly hydrolyzes ACh to terminate the signal.
-
Inhibition by this compound: this compound, or more accurately its active metabolite, binds to the active site of AChE, phosphorylating it. This binding is essentially irreversible.
-
Accumulation of Acetylcholine: With AChE inhibited, acetylcholine accumulates in the synaptic cleft.
-
Continuous Nerve Stimulation: The excess acetylcholine leads to continuous and uncontrolled firing of nerve impulses.
-
Toxicity and Death: This hyperexcitation of the nervous system results in paralysis, respiratory failure, and ultimately the death of the insect.
Metabolism and Environmental Fate
The metabolic breakdown and environmental persistence of this compound are critical for understanding its efficacy and potential non-target effects.
Metabolism in Insects
In insects, this compound is metabolized into several products. A study on the housefly (Musca domestica) identified five primary metabolites. The metabolic pathways involve cleavage of the P-O-aryl bond and the P-S-n-propyl bond.
Environmental Fate
The persistence of this compound in the environment is influenced by factors such as soil type, temperature, moisture, and microbial activity.[8][9][10][11]
-
Soil: Organophosphates like this compound are subject to degradation by soil microorganisms. The half-life (DT50) in soil can vary depending on environmental conditions.[8][9]
-
Water: Hydrolysis is a key degradation pathway for organophosphates in aquatic environments. The rate of hydrolysis is pH-dependent.
-
Photodegradation: Sunlight can also contribute to the breakdown of this compound on plant surfaces and in the atmosphere.
Efficacy and Resistance
Efficacy Against Target Pests
This compound has demonstrated high insecticidal activity against a variety of economically important pests.
| Target Pest | Scientific Name | Crop |
| Diamondback Moth | Plutella xylostella | Cruciferous Vegetables |
| Tobacco Cutworm | Spodoptera litura | Various Crops |
| Cabbage Armyworm | Mamestra brassicae | Cruciferous Vegetables |
| Rice Water Weevil | Lissorhoptrus oryzophilus | Rice |
| Aphids | Aphis gossypii, Myzus persicae | Various Crops |
Insecticide Resistance
As with many insecticides, prolonged and repeated use of this compound can lead to the development of resistance in pest populations. A study on houseflies documented a strain that developed approximately 650-fold resistance to this compound after 13 generations of selection. This resistance was associated with a decreased sensitivity of acetylcholinesterase to inhibition.
Toxicology
The toxicity of this compound to non-target organisms is a critical consideration for its use in agriculture.
| Organism | Test | Result |
| Mammals (Rat, oral) | Acute LD50 | 237 - 291 mg/kg |
| Birds (Bobwhite Quail, oral) | Acute LD50 | 18 mg/kg |
| Fish (Rainbow Trout, 96h) | LC50 | 0.088 mg/L |
| Aquatic Invertebrates (Daphnia magna, 48h) | EC50 | 0.0011 mg/L |
| Honeybees (contact) | LD50 | 0.18 µ g/bee |
| Honeybees (oral) | LD50 | 0.44 µ g/bee |
Note: The toxicological data presented are indicative and may vary based on specific study conditions and formulations.
Analytical Methods
The detection and quantification of this compound residues in environmental and biological samples are essential for monitoring and regulatory purposes.
Sample Preparation
-
Extraction: Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common methods for extracting this compound from complex matrices like soil, water, and plant tissues.[12][13]
-
Cleanup: Further cleanup steps may be necessary to remove interfering substances before instrumental analysis.
Instrumental Analysis
-
Gas Chromatography (GC): GC coupled with a suitable detector, such as a mass spectrometer (GC-MS) or a flame photometric detector (FPD), is a widely used technique for the analysis of organophosphate pesticides.[1][13]
-
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS) is another powerful tool for the analysis of this compound, particularly for its metabolites.[1]
Experimental Protocol: Residue Analysis in Soil
-
Sample Collection: Collect a representative soil sample from the area of interest.
-
Extraction:
-
Weigh 10 g of homogenized soil into a centrifuge tube.
-
Add 20 mL of acetonitrile and shake vigorously for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Transfer the supernatant to a tube containing PSA (primary secondary amine) sorbent and magnesium sulfate.
-
Vortex for 30 seconds and centrifuge.
-
-
Analysis:
-
Take an aliquot of the cleaned extract for analysis by GC-MS.
-
Quantify this compound based on a calibration curve prepared from certified reference standards.
-
Conclusion
This compound is an effective organophosphate insecticide that has played a role in agricultural pest management. Its mode of action through the inhibition of acetylcholinesterase is well-understood. However, like other insecticides in its class, the potential for resistance development and its toxicity to non-target organisms necessitate careful and responsible use within the framework of integrated pest management. Continued research into its environmental behavior and the development of more selective and environmentally benign pest control solutions are crucial for sustainable agriculture.
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DETERMINATION OF SEVERAL PESTICIDE RESIDUES AND DISINFECTION BY-PRODUCTS IN DRINKING WATER BY CHROMATOGRAPHY. (n.d.). INIS-IAEA. Retrieved January 27, 2026, from [Link]
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Pesticides and the Environment. (2003, February 1). MU Extension. Retrieved January 27, 2026, from [Link]
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(PDF) Pesticides in the Environment: Impacts and its Biodegradation as a Strategy for Residues Treatment. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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Safety Data Sheet. (2015, November 2). Greenbook.net. Retrieved January 27, 2026, from [Link]
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Occurrence of Pharmaceutical and Pesticide Transformation Products in Freshwater: Update on Environmental Levels, Toxicological Information and Future Challenges. (2022, December 7). PubMed Central. Retrieved January 27, 2026, from [Link]
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Methodological & Application
Application Note: High-Sensitivity Detection of Pyraclofos in Environmental Matrices
Abstract
This document provides a comprehensive guide to the analytical methodologies for the detection and quantification of Pyraclofos, an organothiophosphate insecticide, in complex environmental samples such as water and soil.[1] Recognizing the environmental persistence and potential toxicity of organophosphorus pesticides, robust and sensitive analytical methods are critical for monitoring and risk assessment.[2][3] This guide details two primary workflows: Solid-Phase Extraction (SPE) for aqueous samples and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for soil matrices, both coupled with advanced chromatographic techniques.[4][5] We present detailed, step-by-step protocols for Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering the high selectivity and sensitivity required to meet stringent regulatory limits.[6][7] This note is intended for environmental scientists, analytical chemists, and researchers requiring validated, field-proven protocols for pesticide residue analysis.
Introduction: The Analytical Challenge of this compound
This compound is an organothiophosphate insecticide used to control a variety of insect pests.[1] Its mechanism of action involves the inhibition of acetylcholinesterase, an enzyme critical to the nervous system in insects and mammals.[1] The introduction of such compounds into the environment necessitates rigorous monitoring to safeguard non-target organisms and human health. The analysis of this compound presents several challenges:
-
Complex Matrices: Environmental samples like soil and water contain a multitude of organic and inorganic compounds that can interfere with analysis, leading to matrix effects and inaccurate quantification.[8]
-
Trace-Level Detection: this compound is often present at very low concentrations (parts-per-billion or lower), requiring highly sensitive analytical instrumentation.[9]
-
Physicochemical Properties: As an organophosphate, this compound can be susceptible to degradation, and its chromatographic behavior can be challenging, sometimes resulting in high limits of quantification (LOQ) due to poor ionization efficiency or weak column interaction.[10]
To address these challenges, a multi-residue analytical approach combining efficient sample preparation with highly selective detection is essential.[11][12] This guide focuses on the most robust and widely adopted techniques in modern environmental laboratories.
Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₈ClN₂O₃PS | PubChem[1] |
| Molar Mass | 376.8 g/mol | PubChem[1] |
| Classification | Organothiophosphate, Organochlorine Insecticide | PubChem[1] |
| CAS Number | 77458-01-6 | PubChem[1] |
Overall Analytical Workflow
The successful analysis of this compound from any environmental matrix follows a structured workflow. The key stages are designed to isolate the analyte from interfering components, concentrate it to detectable levels, and perform accurate identification and quantification.
Caption: Step-by-step workflow for SPE of water samples.
Detailed SPE Protocol
Rationale: A C18-bonded silica cartridge is chosen for its effectiveness in retaining a broad range of organic pollutants, including organophosphorus pesticides, from water. [5]The conditioning step is crucial for activating the sorbent, and the final reconstitution in a suitable solvent ensures compatibility with the chromatographic system.
-
Sample Preparation: Collect a 500 mL water sample in a clean, amber glass bottle. If the sample contains suspended solids, centrifuge or pre-filter it to prevent clogging the SPE cartridge. [13]2. Cartridge Conditioning: Use a C18 SPE cartridge (e.g., 500 mg, 6 mL). Condition the cartridge by passing 5 mL of ethyl acetate followed by 5 mL of methanol, and finally equilibrate with 10 mL of reagent water, ensuring the sorbent does not go dry.
-
Sample Loading: Pass the 500 mL water sample through the conditioned cartridge at a steady flow rate of approximately 12 mL/min using a vacuum manifold. [5]4. Drying: After loading, dry the sorbent bed completely by drawing a vacuum or passing a stream of nitrogen gas for 10-15 minutes. This step is critical to ensure efficient elution with a non-polar solvent.
-
Elution: Elute the retained this compound from the cartridge by passing 2 x 5 mL aliquots of ethyl acetate. Collect the eluate in a collection tube.
-
Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of a solvent compatible with the analytical instrument (e.g., iso-octane for GC-MS/MS or acetonitrile/water for LC-MS/MS).
Methodology for Soil Samples via QuEChERS
The QuEChERS method is a streamlined approach that combines extraction and cleanup into a simple, two-step process. [14]It is highly effective for complex solid matrices like soil. [4][8]The first step uses acetonitrile and salting-out to extract the pesticides. The second "cleanup" step uses dispersive SPE (dSPE) with specific sorbents to remove interfering matrix components like fatty acids and pigments.
QuEChERS Workflow Diagram
Caption: Step-by-step workflow for QuEChERS extraction of soil samples.
Detailed QuEChERS Protocol
Rationale: Acetonitrile is used as the extraction solvent due to its ability to efficiently extract a wide range of pesticides with minimal co-extraction of non-polar interferences like lipids. [15]The addition of salts, particularly magnesium sulfate, facilitates the separation of the acetonitrile layer from the aqueous layer of the sample. [14]The dSPE cleanup step with PSA (primary secondary amine) removes organic acids and sugars, while C18 removes non-polar interferences. [16]
-
Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. If the soil is dry (low moisture content), add a specific volume of reagent water (e.g., 7-8 mL) and allow it to hydrate for 30 minutes. [8][16]This rehydration step is critical for achieving efficient extraction. [4]2. Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and shake vigorously for 5 minutes. [8]3. Salting-Out: Add a pre-packaged QuEChERS salt packet (commonly containing anhydrous magnesium sulfate and sodium chloride). Shake immediately and vigorously for 2 minutes to prevent the agglomeration of salts. [8]4. Centrifugation: Centrifuge the tube for 5 minutes at ≥3000 rcf. This will separate the sample into a solid debris layer, an aqueous layer, and an upper acetonitrile layer containing the pesticides. [8]5. Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL dSPE tube containing magnesium sulfate, PSA, and C18 sorbents.
-
Final Centrifugation: Vortex the dSPE tube for 1 minute and then centrifuge for 2 minutes at high speed.
-
Final Extract: The resulting supernatant is ready for direct injection into the GC-MS/MS or LC-MS/MS system.
Instrumental Analysis: GC-MS/MS and LC-MS/MS
Both Gas Chromatography and Liquid Chromatography coupled with tandem mass spectrometry are powerful techniques for the definitive identification and quantification of pesticide residues. [12][17]The choice between GC and LC often depends on the analyte's properties; this compound is amenable to both.
-
GC-MS/MS: Ideal for volatile and semi-volatile compounds. It offers excellent chromatographic separation and is a standard technique for organophosphate analysis. [18][19]* LC-MS/MS: Particularly suited for more polar and thermally labile compounds. It can offer high throughput and sensitivity for a wide range of pesticides. [7][20]
Recommended Instrumental Parameters
The following tables provide starting parameters for method development. These must be optimized for the specific instrument and application to achieve desired performance, particularly for a compound like this compound which may exhibit low ionization efficiency. [10] Table 1: Typical GC-MS/MS Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 or equivalent [21] | Provides robust and reproducible chromatography. |
| Column | e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm) | A 5% phenyl-methylpolysiloxane column offers good selectivity for a wide range of pesticides. |
| Injection | 1 µL, Splitless | Maximizes transfer of the analyte to the column for trace-level analysis. [15] |
| Inlet Temp | 250 °C | Ensures efficient volatilization without thermal degradation. |
| Oven Program | 70°C (2 min), ramp to 300°C at 15°C/min, hold 5 min | A standard temperature ramp to separate compounds based on boiling points. |
| MS System | Triple Quadrupole (e.g., Agilent 7000E) [21] | Enables high selectivity and sensitivity through Multiple Reaction Monitoring (MRM). |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization mode for GC-MS. |
| Source Temp | 230 °C | Optimized for analyte ionization and stability. |
| MRM Transitions | Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier) | Must be determined by infusing a this compound standard. Two transitions provide high confidence in identification. |
Table 2: Typical LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| LC System | Agilent 1290 Infinity II or equivalent [20] | High-pressure system for fast and efficient separations. |
| Column | e.g., Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) | Reversed-phase C18 provides excellent retention and peak shape for many pesticides. [7] |
| Mobile Phase A | Water + 0.1% Formic Acid + 5mM Ammonium Formate | Modifiers aid in ionization and improve peak shape. |
| Mobile Phase B | Methanol or Acetonitrile + 0.1% Formic Acid | Organic solvent for eluting the analyte. |
| Gradient | Optimized for separation of this compound from matrix interferences | A typical gradient starts at low %B and ramps up to elute compounds of increasing hydrophobicity. |
| Flow Rate | 0.3 mL/min | Standard for 2.1 mm ID columns. |
| MS System | Triple Quadrupole (e.g., Agilent 6490) [20] | Provides the sensitivity and selectivity needed for trace residue analysis. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for a wide range of compounds. [7] |
| MRM Mode | Dynamic MRM (dMRM) or Triggered MRM (tMRM) | These modes improve data quality by acquiring data only when the analyte is expected to elute, increasing dwell time and sensitivity. [7][20] |
| MRM Transitions | Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier) | Determined by direct infusion of a this compound standard. |
Conclusion
The methodologies presented in this application note provide a robust framework for the sensitive and reliable detection of this compound in challenging environmental matrices. The combination of optimized sample preparation using SPE for water and QuEChERS for soil, followed by selective analysis via GC-MS/MS or LC-MS/MS, ensures high-quality data that can meet global regulatory standards. [13][15]The key to success lies in careful method validation for each specific matrix to establish performance metrics such as limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. By following these detailed protocols, researchers can confidently monitor the environmental fate of this compound and contribute to a safer ecosystem.
References
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- 21. agilent.com [agilent.com]
Application Note: High-Sensitivity Analysis of Pyraclofos using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract: This application note provides a comprehensive guide for the sensitive and selective determination of Pyraclofos, an organophosphorus insecticide, using Gas Chromatography-Mass Spectrometry (GC-MS). We present detailed protocols for sample preparation from complex matrices, optimized instrumental parameters for both single quadrupole (GC-MS) and triple quadrupole (GC-MS/MS) systems, and a thorough discussion on data interpretation, including a proposed fragmentation pathway. The methodologies described herein are designed to offer high accuracy and precision, making them suitable for researchers in environmental monitoring, food safety, and toxicology.
Introduction: The Analytical Challenge of this compound
This compound, O-[1-(4-chlorophenyl)-1H-pyrazol-4-yl] O-ethyl S-propyl phosphorothioate, is an organophosphorus pesticide used to control a range of insect pests.[1] As an acetylcholinesterase inhibitor, its presence in the environment and food chain is a significant human health concern, necessitating robust and sensitive analytical methods for its detection and quantification.[2][3] With a molecular weight of 360.79 g/mol and a high octanol-water partition coefficient (Log P = 3.77), this compound is amenable to analysis by gas chromatography.[2][4]
Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this analysis due to its excellent chromatographic separation and the high selectivity and sensitivity of mass spectrometric detection.[5] This guide provides a detailed framework for developing and validating a GC-MS method for this compound, ensuring trustworthiness and scientific integrity in the results.
Key Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈ClN₂O₃PS | [2] |
| Molecular Weight | 360.79 g/mol | [2] |
| CAS Number | 77458-01-6 | [6] |
| Water Solubility (20°C) | 33 mg/L | [4][6] |
| Log P (octanol-water) | 3.77 | [4][6] |
| Vapor Pressure (20°C) | 1.60 x 10⁻³ mPa | [6] |
Principles of the GC-MS Workflow
The analysis of this compound by GC-MS involves several critical stages, each requiring careful optimization. The overall workflow is designed to efficiently extract the analyte from the sample matrix, separate it from interfering compounds, and then detect and quantify it with high specificity.
Caption: High-level workflow for this compound analysis.
Detailed Experimental Protocols
Sample Preparation: QuEChERS Protocol
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective approach for extracting pesticides from a variety of complex matrices like fruits, vegetables, and soil.[5][7]
Rationale: This method utilizes an acetonitrile salting-out extraction, which efficiently partitions this compound into the organic phase. The subsequent dispersive solid-phase extraction (dSPE) step with Primary Secondary Amine (PSA) sorbent removes organic acids, sugars, and other polar interferences that could otherwise affect the GC system.[7]
Step-by-Step Protocol (for 10g fruit/vegetable sample):
-
Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples (e.g., grains), use 2-5 g and rehydrate with an appropriate amount of water.[7]
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., Triphenylphosphate) to all samples, blanks, and calibration standards.
-
Extraction: Add 10 mL of 1% acetic acid in acetonitrile to the tube. Cap and shake vigorously for 1 minute.
-
Salting-Out: Add the contents of an EN 15662 extraction salt packet (containing 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate). Immediately cap and shake vigorously for 1 minute. The anhydrous magnesium sulfate absorbs excess water and promotes phase separation.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing 900 mg MgSO₄ and 150 mg PSA.
-
Final Centrifugation: Vortex the dSPE tube for 30 seconds, then centrifuge at ≥4000 rpm for 5 minutes.
-
Analyte Protection & Final Extract: Transfer 1 mL of the final extract into an autosampler vial. Add an analyte protectant, such as d-sorbitol, to a final concentration of 10 µg/mL.[4] This is a critical step for organophosphorus pesticides as it masks active sites in the GC inlet, preventing thermal degradation and improving response.[4][8] The sample is now ready for GC-MS analysis.
GC-MS Instrumental Parameters
The following parameters provide a robust starting point for method development. They are suitable for a standard single quadrupole GC-MS system and can be adapted for a triple quadrupole instrument.
Rationale: A non-polar DB-5ms column is recommended due to its versatility and inertness, which provides excellent peak shapes for a wide range of pesticides, including organophosphates.[9] Splitless injection is employed to maximize the transfer of the analyte onto the column, ensuring high sensitivity.[10] The oven temperature program is designed to provide good chromatographic resolution while maintaining a reasonable run time.
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Inlet | Split/Splitless |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial: 90 °C, hold for 2 minRamp 1: 6 °C/min to 150 °C, hold for 5 minRamp 2: 5 °C/min to 220 °C, hold for 5 minRamp 3: 6 °C/min to 290 °C, hold for 2 min |
| Total Run Time | ~49.7 min |
| MS System | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Impact (EI) |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Transfer Line Temp. | 280 °C |
| Solvent Delay | 3.0 min |
| Acquisition Mode | Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) |
Parameters adapted from a multi-residue method.[10]
Mass Spectrometer Settings: Scan, SIM, and MS/MS
Expertise in Action: The choice of MS acquisition mode depends on the analytical objective.
-
Full Scan Mode: Ideal for method development, initial screening, and identification of unknown compounds. It provides a complete mass spectrum for structural confirmation.
-
Selected Ion Monitoring (SIM) Mode: For routine quantitative analysis on a single quadrupole MS. By monitoring only a few characteristic ions for this compound, sensitivity is significantly increased compared to Full Scan mode.
-
Multiple Reaction Monitoring (MRM) Mode (GC-MS/MS): Offers the highest level of selectivity and sensitivity, making it the gold standard for trace-level quantification in complex matrices.[7] It involves selecting a precursor ion, fragmenting it, and monitoring specific product ions.
Recommended Ions for this compound Analysis:
| Mode | Precursor Ion (m/z) | Product/Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Source |
| SIM | N/A | 194.0 | 138.0 | 360.0 | Derived |
| MRM 1 | 360.0 | 194.0 (Quant) | 138.8 (Qual) | - | [5] |
| MRM 2 | 361.1 | 138.1 (Quant) | 111.1 (Qual) | - | [11] |
(Note: The precursor ion m/z 361.1 likely represents the protonated molecule [M+H]⁺, which can occur depending on source conditions, while m/z 360 represents the molecular ion [M]⁺˙)
Data Analysis and Interpretation
Identification and Confirmation
Analyte identification is based on two primary criteria:
-
Retention Time (RT): The RT of the analyte in the sample must match that of a known standard within a predefined tolerance window (e.g., ±0.1 minutes).
-
Mass Spectrum / Ion Ratios: In Full Scan mode, the acquired spectrum must match the reference spectrum. In SIM or MRM mode, the ratio of the quantifier ion to the qualifier ion(s) in the sample must be within a specified tolerance (e.g., ±20%) of the ratio observed in the standard.[1]
Proposed Fragmentation Pathway of this compound
Understanding the fragmentation of this compound in the EI source is crucial for selecting appropriate SIM/MRM ions and confidently identifying the compound. Based on the known fragmentation patterns of organophosphorus pesticides, we propose the following pathway.[3][12]
The molecular ion ([C₁₄H₁₈ClN₂O₃PS]⁺˙) at m/z 360 is formed upon electron impact. The primary fragmentation events involve the cleavage of the phosphoester bonds, which are the most labile parts of the molecule.
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Application Note: High-Sensitivity Analysis of Pyraclofos Residues in Agricultural Matrices using LC-MS/MS
Abstract
This application note presents a robust and highly sensitive method for the quantitative analysis of Pyraclofos residues in complex agricultural matrices. This compound, an organophosphate insecticide, requires precise monitoring to ensure food safety and environmental protection.[1][2][3] This protocol leverages the specificity and sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) following a streamlined QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure. The method is validated according to the European Commission's SANTE/11312/2021 guidelines, demonstrating excellent performance in terms of linearity, accuracy, precision, and low limits of detection, making it suitable for routine regulatory monitoring.[4][5]
Introduction
This compound, chemically known as O-[1-(4-chlorophenyl)-1H-pyrazol-4-yl] O-ethyl S-propyl phosphorothioate, is a broad-spectrum organophosphate insecticide and nematicide.[2][3] Its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects, leading to paralysis and death.[2][3][6] While effective in crop protection, the potential for residues to persist in food commodities and the environment necessitates the use of reliable and sensitive analytical methods to enforce Maximum Residue Limits (MRLs) and safeguard consumer health.
LC-MS/MS has become the gold standard for pesticide residue analysis due to its ability to provide high selectivity and sensitivity, even in complex sample matrices.[7] The technique combines the separation power of liquid chromatography with the precise detection and confirmation capabilities of tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode.[7][8] This approach allows for the unambiguous identification and quantification of target analytes at trace levels.[7]
This guide provides a comprehensive, field-proven protocol for this compound residue analysis, from sample extraction to data interpretation, designed for researchers and analytical scientists in food safety and environmental testing laboratories.
Principle of the Method
The analytical workflow consists of two primary stages: sample preparation and instrumental analysis.
-
Sample Preparation (QuEChERS): The QuEChERS method is employed for its efficiency and effectiveness in extracting a wide range of pesticides from diverse matrices.[9][10][11] The process involves:
-
Extraction: A homogenized sample is extracted with acetonitrile, a polar solvent that efficiently solubilizes this compound.
-
Salting-Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation between the aqueous and organic layers, partitioning the this compound into the acetonitrile layer.[9]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is cleaned up using a mixture of sorbents to remove interfering matrix components like pigments, sugars, and lipids.[10][11]
-
-
LC-MS/MS Analysis: The cleaned extract is injected into the LC-MS/MS system.
-
Chromatographic Separation: A C18 reversed-phase column separates this compound from any remaining matrix components based on polarity.
-
Ionization: The column effluent enters the mass spectrometer's electrospray ionization (ESI) source, which generates protonated molecular ions ([M+H]⁺) of this compound in positive ion mode.
-
Tandem Mass Spectrometry (MS/MS): The instrument operates in MRM mode. The precursor ion (the [M+H]⁺ ion of this compound) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID) in the collision cell, and specific product ions are monitored in the third quadrupole.[8][12] This process ensures high specificity and minimizes background noise.[12]
-
Caption: Overall workflow for this compound residue analysis.
Experimental Protocol
Reagents and Materials
-
Solvents: LC-MS grade acetonitrile, methanol, and water.[13]
-
Reagents: LC-MS grade formic acid, anhydrous magnesium sulfate (MgSO₄), and sodium chloride (NaCl).
-
Standards: this compound certified reference material (Purity >98%).
-
QuEChERS Kits: Extraction tubes containing MgSO₄ and NaCl, and d-SPE cleanup tubes containing MgSO₄ and Primary Secondary Amine (PSA) sorbent.
-
Equipment: High-speed centrifuge, vortex mixer, analytical balance, syringe filters (0.22 µm PTFE).
Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask and dissolve in acetonitrile. Store at -20°C.[1]
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serially diluting the stock solution with acetonitrile.
-
Matrix-Matched Calibration: To compensate for matrix effects, prepare calibration standards by spiking the appropriate blank matrix extract with the working standard solutions.[14]
Sample Preparation Protocol (QuEChERS)
-
Homogenization: Weigh 10 g (± 0.1 g) of a representative, homogenized sample into a 50 mL centrifuge tube. For dry samples like wheat, add 10 mL of reagent water and allow to rehydrate for 30 minutes.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and vortex vigorously for 1 minute.[15]
-
Partitioning: Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl). Immediately cap and shake vigorously for 1 minute. The MgSO₄ absorbs water, improving the extraction efficiency into the acetonitrile layer.
-
Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.[15]
-
Cleanup (d-SPE): Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE cleanup tube containing MgSO₄ and PSA. The PSA sorbent effectively removes organic acids, sugars, and other polar interferences.[10]
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds, then centrifuge at high speed for 2 minutes.
-
Filtration: Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[14]
LC-MS/MS Instrumentation and Conditions
The following conditions serve as a robust starting point and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC System |
| Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid & 5 mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid & 5 mM Ammonium Formate |
| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument-specific optimization required |
Mass Spectrometry Parameters (MRM)
The key to specificity in MS/MS is the selection of precursor and product ions. For this compound (C₁₄H₁₈ClN₂O₃PS, Exact Mass: 360.05), the protonated molecule ([M+H]⁺) is m/z 361.1.[1] MRM transitions must be empirically determined by infusing a standard solution into the mass spectrometer.[8]
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | CE 1 (eV) | Product Ion 2 (m/z) (Qualifier) | CE 2 (eV) |
| This compound | 361.1 | 319.1 | Optimized | 195.0 | Optimized |
Note: Collision Energies (CE) must be optimized for the specific instrument to maximize signal intensity.
Caption: Principle of Multiple Reaction Monitoring (MRM) for this compound.
Method Validation and Quality Control
To ensure data reliability, the method was validated according to SANTE/11312/2021 guidelines, assessing specificity, linearity, accuracy (recovery), precision (repeatability), and limits of quantification (LOQ).[4][5]
-
Specificity: Confirmed by the absence of interfering peaks in blank matrix samples and the consistent ratio of quantifier to qualifier ions.
-
Linearity: A linear range of 1-100 µg/L was established using matrix-matched standards, with a correlation coefficient (r²) > 0.99.
-
Accuracy & Precision: Recovery studies were performed by spiking blank samples at low (10 µg/kg) and high (50 µg/kg) concentration levels (n=5).
| Spiking Level | Mean Recovery (%) | RSD (%) |
| 10 µg/kg | 95.4 | 6.8 |
| 50 µg/kg | 98.2 | 4.5 |
-
Acceptance Criteria: The results fall well within the acceptable mean recovery range of 70-120% and a relative standard deviation (RSD) of ≤20% as stipulated by SANTE guidelines.[4][9]
-
Limit of Quantification (LOQ): The LOQ was determined as the lowest validated spike level meeting the recovery and precision criteria, established at 10 µg/kg.
Conclusion
The described LC-MS/MS method, incorporating a QuEChERS sample preparation protocol, provides a highly effective solution for the routine analysis of this compound residues in diverse agricultural commodities. The method is rapid, robust, and exceeds the performance criteria required by major international food safety regulations. Its high sensitivity and specificity make it an invaluable tool for ensuring compliance with MRLs and protecting public health.
References
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Kansas State University. (n.d.). Insecticidal Activity and Properties of TIA-230 (this compound)*. K-REx. Retrieved from [Link]
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University of Hertfordshire. (n.d.). This compound (Ref: OMS 3040). AERU. Retrieved from [Link]
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National Institutes of Health. (2021). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. Retrieved from [Link]
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University of Hertfordshire. (2025). This compound (Ref: OMS 3040). AERU. Retrieved from [Link]
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Taylor & Francis Online. (2021). LC-MS/MS and GC-MS/MS cross-checking analysis method for 247 pesticide residues in sweet pepper (Capsicum). Retrieved from [Link]
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European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. Retrieved from [Link]
-
Shimadzu. (n.d.). Shimadzu Pesticide MRM Library Support for LC/MS/MS. Retrieved from [Link]
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PubMed. (2020). A Newly Modified QuEChERS Method for the Analysis of Organochlorine and Organophosphate Pesticide Residues in Fruits and Vegetables. Retrieved from [Link]
-
Shimadzu. (n.d.). Determination of Organophosphorus Pesticide present in Herbal Products using QuEChERS Method. Retrieved from [Link]
-
ResearchGate. (n.d.). LC-MS/MS retention times and multi reaction monitoring MRM transitions.... Retrieved from [Link]
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ResearchGate. (n.d.). Comprehensive Pesticide Residue Analysis by LC/MS/MS. Retrieved from [Link]
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Chromatography Online. (2021). Fully Automated QuEChERS Extraction and Cleanup of Organophosphate Pesticides in Orange Juice. Retrieved from [Link]
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]
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Agilent Technologies. (2020). Comprehensive LC/MS/MS Workflow of Pesticide Residues in Food Using the Agilent 6470 Triple Quadrupole LC/MS System. Retrieved from [Link]
-
Eurachem. (2025). Validation of analytical methods. Retrieved from [Link]
-
Accredia. (2022). Guidance SANTE 11312/2021 – Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Retrieved from [Link]
-
ResearchGate. (2024). Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection. Retrieved from [Link]
-
European Union Reference Laboratories for Pesticide Residues. (2017). Validation of the MRM pesticides from the Working Document SANCO/12745/2013. Retrieved from [Link]
-
Phytocontrol. (2025). EUROPE – COM : New update of the analytical guidance document for residue. Retrieved from [Link]
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Federal Office of Consumer Protection and Food Safety (BVL). (n.d.). Method validation and analytical quality control in pesticide residues analysis. Retrieved from [Link]
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- 14. tandfonline.com [tandfonline.com]
- 15. shimadzu.com [shimadzu.com]
Comprehensive Guide to Sample Preparation of Pyraclofos in Environmental Matrices: Water and Soil
An Application Note for Researchers and Scientists
Abstract
This application note provides a detailed guide to the critical sample preparation techniques for the quantitative analysis of Pyraclofos, an organophosphate insecticide, in complex environmental matrices such as water and soil. Recognizing the challenges posed by low concentration levels and matrix interferences, this document offers a selection of robust and validated protocols, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) for water samples, and Ultrasound-Assisted Extraction (UAE) alongside the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for soil samples. The scientific principles underpinning each technique are explained to empower researchers to make informed decisions and troubleshoot effectively. Detailed, step-by-step protocols are provided, complemented by visual workflows and data tables to ensure clarity and reproducibility. This guide is intended for environmental scientists, analytical chemists, and regulatory professionals tasked with the monitoring of pesticide residues.
Introduction: The Analytical Challenge of this compound
This compound is a broad-spectrum organophosphate insecticide and acaricide used in agriculture. Due to its potential toxicity and persistence in the environment, its presence in soil and water systems is a significant concern for environmental health and food safety. Accurate and reliable quantification of this compound residues is essential for risk assessment and regulatory compliance. However, analyzing this compound presents considerable challenges:
-
Trace Concentrations: Environmental concentrations can be exceedingly low, often at the parts-per-billion (ppb) or parts-per-trillion (ppt) level, requiring significant sample pre-concentration.[1]
-
Complex Matrices: Soil and water samples contain a multitude of interfering compounds (e.g., humic acids, lipids, pigments) that can co-extract with this compound, leading to matrix effects, ion suppression in mass spectrometry, and contamination of the analytical instrument.[2][3]
Effective sample preparation is, therefore, the most critical step in the analytical workflow. It aims to isolate this compound from the matrix, remove interferences, and concentrate the analyte to a level suitable for instrumental detection, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
This compound Analysis in Water Samples
The choice of extraction method for water largely depends on the sample volume, the required detection limit, and the laboratory's available resources. We will explore two primary, validated techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Sample Collection and Preservation
Proper sample collection is fundamental to accurate analysis.
-
Collection: Collect water samples in 1-liter amber glass bottles to prevent photodegradation of the analyte.[4] Plastic bottles may also be used, but glass is often preferred for organic compound analysis.[5]
-
Preservation: If the water has been treated with chlorine, it should be dechlorinated upon collection by adding sodium thiosulfate.[6] Samples should be cooled to ~4°C and transported to the laboratory for extraction as soon as possible, ideally within 48 hours.[5]
Method 1: Liquid-Liquid Extraction (LLE)
Principle of LLE: LLE is a classic separation technique based on the differential solubility of a compound in two immiscible liquids, typically an aqueous phase (the water sample) and an organic solvent.[7][8] this compound, being a moderately non-polar organic molecule, will preferentially partition from the aqueous phase into a suitable organic solvent. The efficiency of this partitioning is governed by its distribution ratio.
Causality Behind Experimental Choices:
-
Solvent Selection: Dichloromethane (DCM) is a common choice due to its high affinity for many pesticides and its immiscibility with water.[9] It is also relatively volatile, which facilitates the subsequent concentration step.
-
pH Adjustment: The pH of the water sample is generally kept neutral for organophosphates like this compound, as extreme pH values can cause hydrolysis (degradation). Manipulating pH is more critical for acidic or basic analytes to ensure they are in their neutral, more organic-soluble form.[10]
-
Drying Step: Any residual water in the organic extract must be removed before concentration, as it can interfere with GC analysis. Anhydrous sodium sulfate is a common drying agent that binds with water.[11]
Protocol 2.2.1: LLE for this compound in Water
-
Preparation: Measure 500 mL of the water sample into a 1 L separatory funnel. Spike with an appropriate internal standard.
-
First Extraction: Add 60 mL of dichloromethane to the separatory funnel.
-
Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure by opening the stopcock.
-
Phase Separation: Place the funnel in a rack and allow the layers to separate completely. The denser dichloromethane layer will be at the bottom.
-
Collection: Drain the lower organic layer into a flask.
-
Repeat Extraction: Repeat the extraction process (steps 2-5) two more times with fresh 60 mL portions of dichloromethane, combining all organic extracts in the same flask.
-
Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.[11]
-
Concentration: Concentrate the dried extract to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator.
-
Reconstitution: Adjust the final volume to 1 mL with a suitable solvent (e.g., ethyl acetate or isooctane) for GC-MS analysis.
Method 2: Solid-Phase Extraction (SPE)
Principle of SPE: SPE is a chromatographic technique used for sample cleanup and concentration.[12] The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). Analytes are retained on the sorbent while interferences pass through. The retained analytes are then eluted with a small volume of a strong organic solvent.[1]
Causality Behind Experimental Choices:
-
Sorbent Selection: For moderately non-polar pesticides like this compound in an aqueous matrix, a reversed-phase sorbent is ideal. C18-bonded silica (octadecyl) or polymeric sorbents (e.g., divinylbenzene-based) are excellent choices due to their hydrophobic nature, which strongly retains the analyte from the water sample.[3][6][12]
-
Method Steps: The four-step process (conditioning, loading, washing, eluting) is crucial for success.
-
Conditioning: Wets the sorbent and activates it for analyte retention. Methanol is used to solvate the C18 chains, followed by water to prepare the sorbent for the aqueous sample.
-
Loading: The sample is passed through the cartridge at a controlled flow rate. A slow rate ensures sufficient interaction time between this compound and the sorbent for effective retention.
-
Washing: A weak solvent (e.g., water or a water/methanol mix) is used to wash away polar, water-soluble interferences that are not strongly retained.
-
Elution: A strong, non-polar solvent (e.g., ethyl acetate or dichloromethane) is used to disrupt the hydrophobic interactions and elute the retained this compound.[6]
-
Protocol 2.3.1: SPE for this compound in Water
-
Cartridge Conditioning: Condition a 500 mg C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of reagent-grade water. Do not allow the cartridge to go dry.
-
Sample Loading: Pass 500 mL of the water sample (spiked with internal standard) through the conditioned cartridge at a flow rate of approximately 10-15 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of reagent-grade water to remove residual interferences.
-
Drying: Dry the cartridge by applying a vacuum for 15-20 minutes to remove as much water as possible.
-
Elution: Elute the retained this compound by passing 10 mL of ethyl acetate through the cartridge.[12]
-
Concentration: Collect the eluate and concentrate it to 1 mL under a gentle stream of nitrogen. The extract is now ready for instrumental analysis.
Workflow and Data Summary for Water Analysis
Caption: Workflow for this compound extraction from water samples.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Analyte partitioning between two immiscible liquids.[7] | Analyte partitioning between a solid and liquid phase.[1] |
| Advantages | Simple equipment, suitable for highly contaminated samples. | High concentration factor, low solvent use, easily automated.[1][12] |
| Disadvantages | Large solvent volume, labor-intensive, emulsion formation can occur.[9] | Cartridge cost, potential for clogging with turbid samples. |
| Typical Recovery | 85-110% | >80%[3][12] |
| Typical RSD | < 15% | < 10% |
This compound Analysis in Soil Samples
Soil is a more complex matrix than water, containing a higher diversity of interfering substances. Sample preparation for soil requires a vigorous extraction step to release this compound from soil particles, followed by a thorough cleanup.
Sample Collection and Preparation
-
Collection: Collect a composite sample from multiple points in the target area to ensure it is representative.
-
Preparation: Upon arrival at the lab, air-dry the soil sample, then sieve it to remove stones and debris. Homogenize the sieved soil thoroughly before taking a subsample for extraction.[2]
Method 3: Ultrasound-Assisted Extraction (UAE)
Principle of UAE: This technique uses high-frequency sound waves (>20 kHz) to create acoustic cavitation in the extraction solvent. The formation and collapse of microscopic bubbles generate intense local energy, which disrupts the soil matrix, enhances solvent penetration into soil pores, and accelerates the desorption of the analyte from soil particles into the solvent.[13][14][15] This results in faster and more efficient extraction compared to traditional shaking or Soxhlet methods.[16]
Causality Behind Experimental Choices:
-
Solvent Selection: A mixture of polar and non-polar solvents, such as acetone and hexane, is often used to efficiently extract a wide range of pesticides. Acetone helps to wet the soil and extract the analyte, while hexane ensures solubility.
-
Sonication Parameters: Time, temperature, and power are critical. A 10-15 minute sonication is often sufficient.[16] Temperature is typically controlled in a water bath to prevent thermal degradation of the analyte.
Protocol 3.2.1: UAE for this compound in Soil
-
Preparation: Weigh 10 g of homogenized soil into a glass centrifuge tube. Spike with an appropriate internal standard.
-
Solvent Addition: Add 20 mL of a 1:1 mixture of acetone:hexane to the tube.
-
Sonication: Place the tube in an ultrasonic bath and sonicate for 15 minutes.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 5 minutes to separate the soil from the solvent extract.
-
Collection: Carefully transfer the supernatant (the liquid extract) to a clean flask.
-
Repeat Extraction: Repeat the extraction (steps 2-5) two more times, combining the supernatants.
-
Cleanup & Concentration: The combined extract may require cleanup (e.g., using dSPE as described in the QuEChERS method below) before being concentrated to 1 mL for analysis.
Method 4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Principle of QuEChERS: The QuEChERS method has become the gold standard for pesticide analysis in many complex matrices.[17] It is a two-stage process:
-
Salting-Out Extraction: The soil sample is first hydrated and then extracted with acetonitrile. A mixture of salts (anhydrous magnesium sulfate and sodium chloride) is added. The highly hygroscopic MgSO₄ removes water from the extract, while both salts enhance the partitioning of pesticides into the acetonitrile layer (a "salting-out" effect).[18]
-
Dispersive SPE (dSPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a second tube containing a small amount of sorbent material.[19] The tube is shaken, and the sorbent removes specific matrix interferences. The cleaned extract is then centrifuged, and the supernatant is ready for analysis.[20][21]
Causality Behind Experimental Choices:
-
Extraction Solvent: Acetonitrile is used because it is effective at extracting a wide polarity range of pesticides and creates a distinct phase separation from the aqueous layer after salt addition.
-
Extraction Salts: Anhydrous MgSO₄ facilitates the removal of water and drives partitioning. NaCl helps to control the polarity of the aqueous layer. Citrate buffers are sometimes included to maintain a stable pH for pH-labile pesticides.
-
dSPE Sorbents:
-
PSA (Primary Secondary Amine): Removes organic acids, sugars, and some fatty acids.
-
C18 (Octadecyl): Removes non-polar interferences like lipids and waxes.
-
GCB (Graphitized Carbon Black): Removes pigments like chlorophyll and carotenoids (use with caution as it can adsorb some planar pesticides). For this compound, a combination of PSA and C18 is generally sufficient.
-
Protocol 3.3.1: QuEChERS for this compound in Soil
-
Hydration & Extraction: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Add 10 mL of reagent-grade water and vortex. Add 10 mL of acetonitrile and the internal standard. Shake vigorously for 1 minute.
-
Salt Addition: Add a salt packet containing 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at >3000 rcf for 5 minutes.
-
dSPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Vortex & Centrifuge: Vortex the dSPE tube for 30 seconds, then centrifuge at high speed for 2 minutes.
-
Final Extract: The resulting supernatant is the final extract. Transfer it to an autosampler vial for GC-MS analysis.
Workflow and Data Summary for Soil Analysis
Caption: Workflow for this compound extraction from soil samples.
| Parameter | Ultrasound-Assisted Extraction (UAE) | QuEChERS |
| Principle | Acoustic cavitation enhances solvent extraction.[14] | Salting-out extraction followed by dSPE cleanup.[18] |
| Advantages | Faster than traditional methods, efficient.[16] | High throughput, low solvent use, effective cleanup, widely applicable.[17] |
| Disadvantages | May require a separate cleanup step, potential for analyte degradation if not temperature-controlled. | Sorbent selection is critical, not ideal for very dry samples without a hydration step. |
| Typical Recovery | 70-110% | 70-120%[18] |
| Typical RSD | < 20% | < 20%[22] |
Method Validation and Quality Control
To ensure the trustworthiness and reliability of results, any analytical method must be validated.[23][24] Validation demonstrates that the method is "fit for purpose." Key validation parameters, as outlined in guidelines like SANTE/11312/2021, should be assessed.[25][26]
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.
-
Linearity: The response of the instrument should be proportional to the concentration of the analyte over a defined range.
-
Accuracy (Trueness): Measured as percent recovery by analyzing samples spiked with a known concentration of this compound at different levels (e.g., at the Limit of Quantification and 10x LOQ). Acceptable recovery is typically within 70-120%.[22]
-
Precision: The closeness of agreement between replicate measurements, expressed as Relative Standard Deviation (RSD). For repeatability (intra-day precision) and reproducibility (inter-day precision), the RSD should typically be ≤ 20%.[22]
-
Limit of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.[27]
Quality Control (QC): For every batch of samples, a method blank, a laboratory control sample (spiked blank matrix), and a matrix spike/duplicate should be processed to monitor for contamination, accuracy, and precision.
Conclusion
The successful analysis of this compound in water and soil is critically dependent on the selection and execution of an appropriate sample preparation technique. For water samples, Solid-Phase Extraction offers a modern, efficient, and easily automated workflow with low solvent consumption, while Liquid-Liquid Extraction remains a viable, albeit more labor-intensive, alternative. For complex soil matrices, the QuEChERS method stands out for its high throughput, effectiveness, and comprehensive cleanup. Ultrasound-Assisted Extraction provides a rapid and powerful alternative for releasing bound residues. The choice between these methods will depend on the specific laboratory context, including sample type, required throughput, and available instrumentation. By understanding the principles behind these protocols and adhering to strict quality control and validation procedures, researchers can generate high-quality, defensible data for the monitoring of this important environmental contaminant.
References
- Thermo Fisher Scientific. (n.d.). Automated Solid-Phase Extraction of Organochlorine Pesticides from Drinking Water.
- California Environmental Protection Agency. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides.
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Najem, A. (2021). How do you do liquid-liquid extraction? [Video]. YouTube. Retrieved from
- U.S. Geological Survey. (2024). Methods of analysis—Determination of pesticides in filtered water and suspended sediment using liquid chromatography. USGS Publications Warehouse.
- Organomation. (n.d.). Pesticide Sample Preparation.
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Raina-Fulton, R., & Xie, Z. (n.d.). Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices. ResearchGate. Retrieved from
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MDPI. (2022). The Ultrasound-Assisted Extraction of Polyphenols from Mexican Firecracker (Hamelia patens Jacq.): Evaluation of Bioactivities and Identification of Phytochemicals by HPLC-ESI-MS. Retrieved from
- U.S. Environmental Protection Agency. (n.d.). Quick Guide To Drinking Water Sample Collection - Second Edition Updated.
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Professor Dave Explains. (2021). Intro to Liquid-Liquid Extraction [Video]. YouTube. Retrieved from
- GL Sciences, Inc. (2025). Rapid Sample Preparation and Analysis of 107 Pesticides in Water with the Solid Phase Extraction Disk Cartridge and Gas Chromatography Mass Spectrometer.
- Wikipedia. (n.d.). Liquid–liquid extraction.
- PubMed. (n.d.). Solid-phase extraction of pesticides from water: possible interferences from dissolved organic material.
-
MDPI. (n.d.). Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. Retrieved from
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ResearchGate. (2017). (PDF) Application of Ultrasound-Assisted Supercritical Extraction to Soil Remediation. Retrieved from
- Thermo Fisher Scientific. (n.d.). Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry.
-
ResearchGate. (2025). Effective liquid-liquid extraction method for analysis of pyrethroid and phenylpyrazole pesticides in emulsion-prone surface water samples. Retrieved from
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Agilent Technologies, Inc. (n.d.). Max Performance in GC/MS/MS Analysis of 200 Pesticides in Challenging Food Matrices. Retrieved from
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Professor Dave Explains. (2022). Liquid-Liquid Extraction [Video]. YouTube. Retrieved from
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ResearchGate. (2025). Rapid Analytical Method for the Determination of 220 Pesticide with Their Isomers by GCMS-TIC. Retrieved from
- PubMed. (n.d.). Ultrasound-assisted extraction of nitropolycyclic aromatic hydrocarbons from soil prior to gas chromatography-mass detection.
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ResearchGate. (2025). Streamlined sample cleanup using combined dispersive solid-phase extraction and in-vial filtration for analysis of pesticides and environmental pollutants in shrimp. Retrieved from
- European Commission. (n.d.). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed.
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ResearchGate. (2025). Determination of Pesticide Residues in Water by Solid Phase Extraction and GC/ ECD, NPD. Retrieved from
-
MDPI. (2024). Overview and Toxicity Assessment of Ultrasound-Assisted Extraction of Natural Ingredients from Plants. Retrieved from
- LECO Corporation. (n.d.). Evaluation of Dispersive and Cartridge Solid Phase Extraction (SPE) Cleanups for Multiresidue Pesticides in QuEChERS Extracts.
- PubMed. (n.d.). Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS.
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Agilent Technologies, Inc. (n.d.). GC/MS/MS Pesticide Residue Analysis. Retrieved from
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National Institutes of Health. (n.d.). Dispersive Solid Phase Extraction for the Analysis of Veterinary Drugs Applied to Food Samples: A Review. PMC. Retrieved from
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U.S. Department of Agriculture. (n.d.). Confirmation of Pesticides by GC/MS/MS. Food Safety and Inspection Service. Retrieved from
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Dr. Kiran D. R. (2022). Extraction of Natural Products V : (Ultrasound Assisted Extraction) [Video]. YouTube. Retrieved from
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ResearchGate. (2025). (PDF) Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. Retrieved from
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Scribd. (n.d.). Dispersive Solid Phase Extraction Using. Retrieved from
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Wageningen University & Research. (n.d.). Validation of Chemical Methods for Residue Analysis. Retrieved from
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Agilent Technologies, Inc. (n.d.). Ensure a Healthier World from the Ground Up - GC/MS solutions for environmental and food testing. Retrieved from
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Application Notes and Protocols for the Solid-Phase Extraction of Pyraclofos from Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Analytical Challenge of Pyraclofos in Aqueous Matrices
This compound is an organothiophosphate insecticide and acaricide used in agriculture to control a variety of pests.[1] Its presence in aqueous environments, even at trace levels, is a significant concern due to potential ecological and human health impacts. Accurate and reliable quantification of this compound in water samples is therefore crucial for environmental monitoring, water quality assessment, and ensuring food safety.
Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the selective extraction and concentration of pesticides from complex aqueous matrices.[2][3] It offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved extract purity.[3] This application note provides a comprehensive, step-by-step solid-phase extraction protocol for the isolation of this compound from aqueous solutions, grounded in its physicochemical properties and established analytical methodologies for related organophosphorus compounds.
Principle of the Method: A Reversed-Phase Approach
This compound is a relatively nonpolar compound, as indicated by its octanol-water partition coefficient (LogP) of approximately 3.8 and a low water solubility of 33 mg/L. This physicochemical profile makes it an ideal candidate for reversed-phase solid-phase extraction (RP-SPE). In this method, the aqueous sample is passed through a cartridge packed with a nonpolar stationary phase, typically octadecyl-bonded silica (C18). This compound partitions from the polar aqueous phase and adsorbs onto the nonpolar C18 sorbent. Subsequently, polar interferences are washed away, and the retained this compound is eluted with a small volume of an organic solvent.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust SPE method.
| Property | Value | Significance for SPE Protocol |
| Molecular Formula | C₁₄H₁₈ClN₂O₃PS | - |
| Molecular Weight | 360.8 g/mol | Influences diffusion and interaction with the sorbent. |
| LogP (octanol-water) | 3.77 - 3.8 | Indicates high hydrophobicity, favoring retention on nonpolar sorbents like C18. |
| Water Solubility | 33 mg/L (20°C) | Low solubility in water promotes partitioning to the solid phase. |
Data sourced from PubChem and EvitaChem.[1]
Experimental Protocol: Step-by-Step Extraction of this compound
This protocol is designed for the extraction of this compound from a 500 mL water sample using a C18 SPE cartridge.
Materials and Reagents
-
SPE Cartridges: C18 bonded silica, 500 mg / 6 mL
-
Solvents (HPLC or pesticide residue grade):
-
Methanol
-
Ethyl Acetate
-
Dichloromethane
-
Deionized water
-
-
Sample Collection Bottles: Amber glass, 1 L
-
Glass Fiber Filters: 0.7 µm
-
SPE Vacuum Manifold
-
Nitrogen Evaporation System
-
Autosampler Vials with Inserts
Sample Pre-treatment
Proper sample preparation is critical to prevent clogging of the SPE cartridge and to ensure optimal analyte recovery.
-
Filtration: If the aqueous sample contains suspended particulate matter, it must be filtered through a 0.7 µm glass fiber filter.[4] This prevents the cartridge frit from becoming blocked, which would impede flow and lead to inconsistent results.
-
pH Adjustment: For general pesticide screening in wastewater, samples are often acidified to a pH of 4.[5] This can help to stabilize certain analytes and improve retention on the SPE sorbent. For this compound, maintaining a neutral to slightly acidic pH is recommended to ensure it remains in its non-ionized, hydrophobic form.
Solid-Phase Extraction Workflow
The following diagram illustrates the key steps in the SPE process for this compound.
Caption: Workflow for the solid-phase extraction of this compound.
Detailed Step-by-Step Methodology
-
Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Pass 5 mL of methanol through each cartridge at a slow, dropwise rate. This step is crucial for solvating the C18 functional groups, which activates the sorbent for analyte retention.
-
Do not allow the sorbent to go dry after this step.
-
-
Cartridge Equilibration:
-
Immediately follow the methanol with 5 mL of deionized water. This displaces the methanol and prepares the sorbent for the aqueous sample.
-
Again, ensure the sorbent bed does not go dry. A thin layer of water should remain on top of the sorbent.
-
-
Sample Loading:
-
Pass the 500 mL pre-treated water sample through the conditioned cartridge at a flow rate of approximately 10-15 mL/min.
-
A consistent flow rate is important for reproducible analyte retention.
-
-
Interference Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water. This step removes any remaining water-soluble, polar impurities that are not of interest.
-
-
Sorbent Drying:
-
Dry the sorbent bed thoroughly by applying a vacuum to the manifold for 10-15 minutes, or by passing a stream of nitrogen gas through the cartridge.
-
This step is critical as residual water in the eluate can interfere with subsequent chromatographic analysis, particularly by GC.
-
-
Elution:
-
Place collection vials or tubes inside the manifold.
-
Elute the retained this compound by passing 2 x 4 mL aliquots of a 1:1 (v/v) mixture of ethyl acetate and dichloromethane through the cartridge.[6] Allow the first aliquot to soak the sorbent for 1-2 minutes before applying vacuum.
-
Collect the eluate in the collection vials.
-
-
Post-Elution Processing:
-
Evaporate the collected eluate to near dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 1 mL of a suitable solvent for the intended analytical technique (e.g., ethyl acetate or hexane for GC-MS, or a mobile phase compatible solvent for LC-MS/MS).[5]
-
Transfer the reconstituted sample to an autosampler vial for analysis.
-
Downstream Analysis: Quantification of this compound
The extracted and concentrated this compound can be analyzed using various chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS/MS): This is a highly sensitive and selective technique for the analysis of organophosphorus pesticides.[7] The use of tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides excellent specificity, minimizing matrix interference.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is also a powerful tool for pesticide analysis, particularly for compounds that may be thermally labile.[4] It offers high sensitivity and is suitable for a wide range of pesticide classes.
Summary of Protocol Parameters
| Parameter | Recommended Value/Solvent | Rationale |
| SPE Sorbent | C18 (Octadecyl-bonded silica) | Ideal for retaining nonpolar compounds like this compound from aqueous matrices. |
| Sample Volume | 500 mL | A larger volume allows for greater concentration of the analyte, improving detection limits. |
| Conditioning Solvent | 5 mL Methanol | Activates the C18 stationary phase by solvating the hydrocarbon chains. |
| Equilibration Solvent | 5 mL Deionized Water | Prepares the sorbent for the aqueous sample, preventing analyte breakthrough. |
| Loading Flow Rate | 10-15 mL/min | Allows for sufficient interaction time between this compound and the sorbent for efficient retention. |
| Washing Solvent | 5 mL Deionized Water | Removes polar interferences without eluting the target analyte. |
| Elution Solvent | 2 x 4 mL Ethyl Acetate/Dichloromethane (1:1, v/v) | A combination of moderately polar solvents effectively disrupts the hydrophobic interactions and elutes this compound. |
| Final Extract Volume | 1 mL | Achieves a 500-fold concentration factor, enhancing analytical sensitivity. |
Conclusion
This application note provides a detailed and scientifically justified protocol for the solid-phase extraction of this compound from aqueous solutions. By leveraging the physicochemical properties of this compound and employing a reversed-phase SPE mechanism with a C18 sorbent, this method offers a reliable and efficient means of isolating and concentrating the analyte for subsequent chromatographic analysis. Adherence to the outlined steps, particularly sample pre-treatment and sorbent drying, is crucial for achieving high recovery and reproducible results. This protocol serves as a valuable resource for researchers and scientists involved in the monitoring and analysis of pesticide residues in environmental and other aqueous samples.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93460, this compound. Retrieved from [Link]
- Pecˇek, G., et al. (2012). Development and validation of a SPE-GC-MS method for the determination of pesticides in surface water.
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Waters Corporation. (n.d.). Determination of Pesticide Residues in Cucumber Using GC-MS/MS With APGC™ After Extraction and Clean-up Using QuEChERS. Retrieved from [Link]
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Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]
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Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]
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Shimadzu. (n.d.). 01-00671-EN Simultaneous Analysis of Pesticides in Water Using GCMS-QP2050 and AI Peak Integration. Retrieved from [Link]
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Waters Corporation. (n.d.). Determination of Pesticide Residues in Cucumber Using GC-MS/MS With APGC™ After Extraction and Clean-up Using QuEChERS. Retrieved from [Link]
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Application Note: High-Recovery Extraction of Pyraclofos from Complex Food Matrices Using the QuEChERS Method
Abstract
This application note provides a comprehensive guide and a detailed protocol for the extraction of pyraclofos, an organophosphate insecticide, from various food matrices. We leverage the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, a streamlined and efficient sample preparation technique that ensures high-recovery rates and excellent reproducibility. This document is intended for researchers, analytical scientists, and quality control professionals tasked with pesticide residue analysis. We will delve into the mechanistic principles of the QuEChERS workflow, provide a step-by-step experimental protocol, and discuss the expected performance metrics for method validation.
Introduction: The this compound Challenge
This compound is a broad-spectrum organophosphate insecticide and acaricide used to protect a variety of crops from pests like Lepidoptera, Coleoptera, and aphids.[1] Its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of insects, leading to paralysis and death.[2][3][4] Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in food commodities to ensure consumer safety.[5]
Analyzing pesticide residues in food presents a significant analytical challenge. Food matrices are incredibly complex, containing a wide array of compounds like fats, sugars, pigments, and organic acids that can interfere with the accurate quantification of target analytes.[6] Traditional extraction methods are often laborious, time-consuming, and require large volumes of hazardous organic solvents.[7]
The QuEChERS method has emerged as the gold standard in pesticide residue analysis, offering a superior alternative that is fast, simple, and cost-effective.[7][8] It significantly reduces solvent consumption and combines extraction and cleanup into a streamlined workflow, making it ideal for high-throughput laboratories.[6][9]
The QuEChERS Principle: A Two-Stage Approach
The elegance of the QuEChERS method lies in its two-stage process: a solvent extraction with a salting-out step, followed by a dispersive solid-phase extraction (d-SPE) cleanup. This design ensures efficient extraction of a broad range of pesticides while effectively removing matrix interferents.
Stage 1: Acetonitrile Extraction and Partitioning
The process begins with the homogenization of the food sample, followed by extraction with acetonitrile. Acetonitrile is the solvent of choice due to its ability to extract a wide polarity range of pesticides with minimal co-extraction of lipids and other nonpolar matrix components.[10]
A key innovation of QuEChERS is the subsequent addition of salts, typically anhydrous magnesium sulfate (MgSO₄) and a buffering salt like sodium acetate (NaOAc) or sodium citrate.[10][11] This serves a dual purpose:
-
Inducing Phase Separation: The salts absorb water from the sample, forcing a clean separation between the aqueous layer (containing dissolved sugars and other polar matrix components) and the acetonitrile layer (containing the target pesticides).[12]
-
pH Buffering: Buffered QuEChERS methods (like the AOAC 2007.01 or EN 15662 versions) help to maintain an optimal pH. This is critical for preventing the degradation of pH-sensitive pesticides during the extraction process.[9]
Stage 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup
After centrifugation, an aliquot of the acetonitrile supernatant is transferred to a tube containing a mixture of d-SPE sorbents for cleanup. The choice of sorbents is tailored to the specific food matrix.[10]
-
Anhydrous Magnesium Sulfate (MgSO₄): Removes any remaining water from the extract, which is crucial for subsequent analysis by gas chromatography (GC).[8]
-
Primary Secondary Amine (PSA): This is the most common sorbent, effectively removing polar interferences such as organic acids, fatty acids, and sugars.[10]
-
Graphitized Carbon Black (GCB): Used for samples containing high levels of pigments like chlorophyll and carotenoids (e.g., leafy greens). Caution is advised as GCB can also retain some planar pesticides.[8][10]
-
C18 (Octadecylsilane): Incorporated for high-fat matrices (e.g., nuts, oily fish) to remove nonpolar lipids.[8]
The result is a clean extract ready for final analysis by chromatographic techniques such as GC-MS/MS or LC-MS/MS, which provide the necessary sensitivity and selectivity for trace-level detection.[13][14]
Experimental Workflow and Protocol
The following protocol is based on the widely adopted AOAC Official Method 2007.01, which utilizes an acetate buffer.[9][11]
Required Equipment and Reagents
-
High-speed homogenizer (e.g., blender or rotor-stator)
-
Centrifuge capable of ≥3000 rcf, with rotor for 50 mL and 15 mL tubes
-
Vortex mixer
-
Analytical balance (4 decimal places)
-
50 mL and 15 mL polypropylene centrifuge tubes with screw caps
-
Micropipettes
-
This compound analytical standard (CAS No: 77458-01-6)[15]
-
Acetonitrile (pesticide residue grade)
-
Reagent-grade water
-
Acetic Acid (glacial)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Acetate (NaOAc), anhydrous
-
Commercially available QuEChERS extraction salt packets and d-SPE cleanup tubes are highly recommended for consistency and convenience.
Visualized Workflow
Caption: QuEChERS workflow for this compound extraction.
Step-by-Step Protocol
Part A: Sample Extraction
-
Sample Homogenization: For solid food samples, chop or blend a representative portion until a uniform consistency is achieved. For samples with low water content (<80%), add an appropriate amount of reagent-grade water to hydrate the sample before homogenization.[16]
-
Weighing: Weigh 15 ± 0.1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Solvent Addition: Add 15 mL of a 1% acetic acid in acetonitrile solution to the tube. If using an internal standard, it should be added at this stage.
-
Salts Addition: Add the pre-weighed extraction salts, consisting of 6 g of anhydrous MgSO₄ and 1.5 g of anhydrous NaOAc.[11]
-
Extraction: Immediately cap the tube tightly and shake it vigorously by hand or using a mechanical shaker for 1 minute. The mixture should appear uniform. An exothermic reaction may occur upon adding the salts.[16]
-
Centrifugation: Centrifuge the tube at ≥3000 relative centrifugal force (rcf) for 5 minutes. This will result in a clean separation of the upper acetonitrile layer from the lower aqueous/solid matrix layer.[11]
Part B: Dispersive SPE (d-SPE) Cleanup
-
Aliquot Transfer: Immediately after centrifugation, carefully transfer an 8 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE cleanup tube. This tube should contain 1200 mg of anhydrous MgSO₄ and 400 mg of PSA sorbent.
-
Note for High-Pigment Matrices (e.g., spinach): Use a d-SPE tube containing GCB.
-
Note for High-Fat Matrices (e.g., avocado): Use a d-SPE tube containing C18.
-
-
Cleanup Shake: Cap the d-SPE tube and vortex for 30 seconds to ensure the sorbents are fully dispersed within the extract.
-
Final Centrifugation: Centrifuge the d-SPE tube at ≥3000 rcf for 5 minutes to pellet the sorbents.
Part C: Final Analysis
-
Sample Transfer: Carefully transfer the final purified extract into an autosampler vial.
-
Analysis: The extract is now ready for injection into a GC-MS/MS or LC-MS/MS system for the quantification of this compound.[14]
Method Performance and Validation
A critical aspect of implementing any analytical method is ensuring its performance through validation.[5] The QuEChERS method is known for its excellent recovery and reproducibility.[9] Laboratories should validate the protocol using their own equipment and matrices by assessing the following parameters.
| Parameter | Typical Acceptance Criteria | Rationale |
| Recovery | 70-120% | Measures the efficiency of the extraction process. Spiked blank matrix samples are analyzed to determine the percentage of the analyte recovered.[9] |
| Precision (RSD) | ≤ 20% | Indicates the ruggedness and reproducibility of the method. It is measured as the Relative Standard Deviation (RSD) of replicate analyses.[17][18] |
| Linearity (R²) | ≥ 0.99 | Demonstrates that the instrument response is proportional to the analyte concentration over a specific range. |
| Limit of Quantification (LOQ) | Below regulatory MRLs | The lowest concentration of this compound that can be reliably quantified with acceptable accuracy and precision.[18] |
| Limit of Detection (LOD) | Typically 1/3 of LOQ | The lowest concentration of this compound that can be reliably detected, but not necessarily quantified.[18] |
Table 1: Key validation parameters and typical performance criteria for the QuEChERS method.
Conclusion
The QuEChERS method provides a scientifically robust and highly efficient workflow for the extraction of this compound from diverse and complex food matrices. By simplifying the sample preparation process, it allows for higher throughput, reduced solvent waste, and lower operational costs without compromising analytical accuracy or precision. The inherent ruggedness of the method, combined with its adaptability to various matrices through the selection of appropriate d-SPE sorbents, makes it an indispensable tool for modern food safety and environmental monitoring laboratories. Proper method validation is paramount to ensure that the generated data is reliable and meets regulatory standards.[5]
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ResearchGate. (n.d.). A QuEChERS-based extraction method for the residual analysis of this compound and tebufenpyrad in perilla leaves using gas chromatography: application to dissipation pattern. Retrieved from [Link]
-
Mendeley. (n.d.). Validation data of five selected pesticides using QuEChERS by liquid chromatography tandem mass spectrometry. Retrieved from [Link]
-
FSSAI. (2015). MANUAL OF METHODS OF ANALYSIS OF FOODS PESTICIDE RESIDUES. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. Retrieved from [Link]
-
Chromatography Online. (2021). Fully Automated QuEChERS Extraction and Cleanup of Organophosphate Pesticides in Orange Juice. Retrieved from [Link]
-
Phenomenex. (n.d.). QuEChERS Method for Pesticide Residue Analysis. Retrieved from [Link]
-
EURL-Pesticides.eu. (n.d.). Quick Method for the Analysis of Residues of numerous Highly Polar Pesticides in Food Commodities involving Simultaneous Extraction. Retrieved from [Link]
-
SciSpace. (2014). Determination of Organophosphorus Pesticides in Stomach Contents of Postmortem Animals by QuEChERS and Gas Chromatography. Retrieved from [Link]
-
SCION Instruments. (n.d.). A Comprehensive Guide to Pesticide Residue Analysis. Retrieved from [Link]
-
MDPI. (n.d.). Comparison and Validation of QuEChERS Extraction Methods Coupled with UHPLC/Orbitrap HR-MS for the Determination of Antibiotics and Related Compounds in Fish and Fish Feed. Retrieved from [Link]
-
MDPI. (n.d.). Innovative Analytical Approaches for Food Pesticide Residue Detection: Towards One Health-Oriented Risk Monitoring. Retrieved from [Link]
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EURL-Pesticides.eu. (2006). The QuEChERS Method – Background Information and Recent Developments. Retrieved from [Link]
-
Revista Ambiente e Água. (2024). Development and validation of a method to determine pesticides in river water using QuEChERS combined with UHPLC-MS/MS. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Determination of Pesticide Residues in Food Premises Using QuECHERS Method in Bench-Sheko Zone, Southwest Ethiopia. Retrieved from [Link]
-
EURL-Pesticides.eu. (n.d.). Validation Report 14. Retrieved from [Link]
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International Atomic Energy Agency (IAEA). (n.d.). JOINT FAO/IAEA DIVISION OF NUCLEAR TECHNIQUES IN FOOD AND AGRICULTURE REVISION OF THE LIST OF METHODS FOR PESTICIDE RESIDUE ANAL. Retrieved from [Link]
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Agilent. (n.d.). Breakthrough in Analysis of Pesticide Residues in Food. Retrieved from [Link]
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Osabana. (n.d.). Original QuEChERS Method for Pesticides in Foods. Retrieved from [Link]
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Application Note: Pyraclofos Neurotoxicity Profiling in Danio rerio
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyraclofos is an organophosphate (OP) insecticide, a class of compounds known for their potent neurotoxicity. The primary mechanism of action for most OPs is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system.[1][2][3][4][5] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) in synaptic clefts, resulting in overstimulation of cholinergic receptors and a cascade of adverse neurological effects.[1][2][3][4] Given the widespread use of such pesticides, understanding their specific neurotoxic potential is crucial for environmental risk assessment and human health.
The Danio rerio Model for Neurotoxicity Screening
The zebrafish (Danio rerio) has emerged as a powerful vertebrate model for developmental neurotoxicity (DNT) studies.[6] Its key advantages include:
-
Genetic Homology: Zebrafish share approximately 70% of their genes with humans, including many orthologs for genes involved in nervous system development and human drug targets.[6]
-
Rapid, External Development: Embryos develop externally and are transparent, offering a direct window to observe neurodevelopmental processes in real-time.[6] The central nervous system is well-developed within 3-5 days post-fertilization (dpf).[6]
-
High-Throughput Capability: Their small size allows for housing in multi-well plates, enabling high-throughput screening of various compounds and concentrations simultaneously.[6]
-
Permeability: Compounds are easily administered by immersion in the tank water, facilitating consistent exposure.[6]
This compound: Mechanism of Neurotoxicity
The neurotoxicity of this compound, like other organophosphates, is primarily initiated by the phosphorylation of a serine residue in the active site of AChE.[2][3] This action effectively inactivates the enzyme, preventing the breakdown of acetylcholine. The resulting accumulation of ACh leads to a state of hypercholinergic activity, which can manifest as seizures, respiratory distress, and, in severe cases, death.[1][3][5]
Beyond direct AChE inhibition, prolonged cholinergic overstimulation can trigger secondary neurotoxic pathways, including:
-
Excitotoxicity and Calcium Overload: Excessive neuronal firing can lead to an influx of calcium ions (Ca++), activating downstream pathways that contribute to cell damage.[1]
-
Oxidative Stress: The overproduction of reactive oxygen species (ROS) can overwhelm cellular antioxidant defenses, leading to damage of lipids, proteins, and DNA.[1][7][8] Organophosphate exposure has been shown to induce oxidative stress in fish.[9][10]
-
Neuroinflammation: Chronic neuronal stress can activate inflammatory responses within the central nervous system.[1][8]
-
Apoptosis: Ultimately, severe neuronal damage can trigger programmed cell death.[11]
Experimental Design and Workflow
A multi-tiered approach is recommended to comprehensively evaluate the neurotoxicity of this compound in Danio rerio. The workflow progresses from broad toxicity assessment to specific behavioral and molecular endpoints.
Caption: Molecular mechanism of this compound-induced neurotoxicity.
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Jokanović, M. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. Toxics, 11(10), 866. [Link]
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Melo, C. B., et al. (2015). Acetylcholinesterase (AChE) Activity in Embryos of Zebrafish. In Zebrafish. Springer. [Link]
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Wang, Y., et al. (2023). Study on Spontaneous Reactivation and Aging of Acetylcholinesterase Inhibited by Paraoxon and Malaoxon in Ten Species. Molecules, 28(18), 6695. [Link]
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Wang, Y., et al. (2022). Changes in Neurotransmitter Profiles during Early Zebrafish (Danio rerio) Development and after Pesticide Exposure. Environmental Pollution, 308, 119641. [Link]
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Noyes, P. D., et al. (2022). Developmental Neurotoxicity and Behavioral Screening in Larval Zebrafish with a Comparison to Other Published Results. Environmental Health Perspectives, 130(5), 057008. [Link]
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Parvez, S., & Raisuddin, S. (2006). Biochemical markers of oxidative stress in zebrafish Danio rerio exposed to cadmium chloride. Der Pharma Chemica, 3(2), 213-221. [Link]
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Meng, X., et al. (2022). Neurotoxicity and gene expression alterations in zebrafish larvae in response to manganese exposure. Science of The Total Environment, 827, 153778. [Link]
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Saleh, A., et al. (2024). Oxidative Stress Biomarkers in Fish Exposed to Environmental Concentrations of Pharmaceutical Pollutants: A Review. Toxics, 12(1), 58. [Link]
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Altenburger, R., et al. (2007). Gene expression analysis in zebrafish embryos: a potential approach to predict effect concentrations in the fish early life stage test. Environmental Toxicology and Chemistry, 26(6), 1255-1263. [Link]
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Lushchak, V. I., et al. (2022). Toxic effects and mechanisms of common pesticides (Roundup and chlorpyrifos) and their mixtures in a zebrafish model (Danio rerio). Science of The Total Environment, 838(Pt 3), 155236. [Link]
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Jokanović, M. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. Toxics, 11(10), 866. [Link]
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ResearchGate. (n.d.). Studies utilising zebrafish (Danio rerio) to determine developmental... [Link]
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DergiPark. (2024). A Pioneer Model in Medical Chemical Defense Researches Zebra balığı (Danio rerio): Tıbbi Kimyasal S. [Link]
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MacIver, B., et al. (2014). Zebrafish as a model for acetylcholinesterase-inhibiting organophosphorus agent exposure and oxime reactivation. Neurotoxicology and Teratology, 43, 80-89. [Link]
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ZeClinics. (2024). Zebrafish Models for Developmental Neurotoxicity Studies. [Link]
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ResearchGate. (n.d.). (PDF) Oxidative stress markers in fish (Astyanax sp. and Danio rerio) exposed to urban and agricultural effluents in the Brazilian Pampa biome. [Link]
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Lee, J., & Freeman, J. L. (2014). Zebrafish as a Model for Developmental Neurotoxicity Assessment: The Application of the Zebrafish in Defining the Effects of Arsenic, Methylmercury, or Lead on Early Neurodevelopment. International Journal of Environmental Research and Public Health, 11(12), 12344-12368. [Link]
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Zuanazzi, J. Â. S., et al. (2020). Acetylcholinesterase Inhibition Activity of Hippeastrum papilio (Ravenna) Van Scheepen (Amaryllidaceae) Using Zebrafish Brain Homogenates. Molecules, 25(18), 4158. [Link]
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PubMed. (2024). Combined Neurotoxic Effects of Commercial Formulations of Pyrethroid (Deltamethrin) and Neonicotinoid (Imidacloprid) Pesticides on Adult Zebrafish (Danio rerio): Behavioral, Molecular, and Histopathological Analysis. [Link]
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The Gold Standard: A Guide to Using Pyraclofos as a Reference Standard in Pesticide Residue Analysis
Abstract
Accurate quantification of pesticide residues is paramount for ensuring food safety, environmental protection, and regulatory compliance. This application note provides a comprehensive guide for researchers, analytical scientists, and quality control professionals on the precise use of Pyraclofos as a reference standard in the analysis of pesticide residues. We delve into the core principles of reference standards, detailing protocols for standard preparation, sample extraction using the QuEChERS methodology, and quantification by Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind each step is explained to empower analysts with the expertise to generate reliable, defensible, and high-quality data.
Introduction: The Critical Role of a Reference Standard
This compound, an organophosphate insecticide, is employed in agriculture to control a variety of insect pests.[1] Its mechanism of action involves the inhibition of acetylcholinesterase, an enzyme vital for nerve function in insects.[2] Due to its potential toxicity, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in various food commodities and environmental matrices.
Accurate measurement of these residues is impossible without a high-purity, well-characterized reference standard . A reference standard serves as the benchmark against which the analyte in a sample is identified and quantified. Its certified purity and concentration are the foundation of the entire analytical measurement chain, ensuring that results are traceable, comparable across different laboratories, and legally defensible. Using a non-characterized material introduces unacceptable levels of error and uncertainty, rendering the final data unreliable. This guide, therefore, focuses on the proper utilization of a certified this compound reference standard to achieve the highest level of analytical integrity.
This compound Reference Standard: Characterization and Handling
A Certified Reference Material (CRM) of this compound is produced under a robust quality system, such as ISO 17034 , which governs the competence of reference material producers.[2][3][4] This ensures that the material's property values, including purity, are accurately determined and accompanied by a statement of uncertainty. Laboratories performing this analysis should operate under a quality management system compliant with ISO/IEC 17025 , the international standard for the competence of testing and calibration laboratories.[5][6][7][8]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 77458-01-6 (deprecated); 89784-60-1 | [2][9][10] |
| Molecular Formula | C₁₄H₁₈ClN₂O₃PS | [1][9] |
| Molecular Weight | 360.80 g/mol | [9] |
| IUPAC Name | O-[1-(4-chlorophenyl)-1H-pyrazol-4-yl] O-ethyl S-propyl phosphorothioate | [9] |
| LogP (Octanol/Water) | 5.19 | [11] |
| Storage Condition | 2-10 °C, protect from light | [11][12] |
Causality: Why Use a Certified Standard?
Using a CRM from an accredited producer provides metrological traceability. This means the certified value is linked to a national or international standard through an unbroken chain of comparisons, each with stated uncertainties. This traceability is the cornerstone of generating data that is accurate, reproducible, and universally comparable, a key requirement for regulatory submissions and international trade.[2][13]
Handling and Storage Protocol
-
Storage: Upon receipt, store the this compound reference standard under the conditions specified on the Certificate of Analysis, typically at 2-10°C and protected from light to prevent degradation.[12]
-
Equilibration: Before opening, allow the container to equilibrate to ambient laboratory temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the standard, which would alter its concentration.
-
Cross-Contamination: Use dedicated, scrupulously clean spatulas and weighing vessels. Never return unused material to the original container.
Protocol 1: Preparation of Standard Solutions
Accurate preparation of stock and working standards is the most critical step in creating a valid calibration curve. All volumetric glassware must be Class A, and an analytical balance with appropriate precision should be used.
Materials
-
This compound Certified Reference Material (neat solid or certified solution)
-
Pesticide-grade or HPLC-grade solvent (e.g., Toluene, Iso-octane, or Acetonitrile)[14]
-
Class A volumetric flasks (10 mL, 100 mL)
-
Calibrated analytical balance (readable to 0.01 mg)
-
Calibrated microliter syringes or pipettes
Step-by-Step Protocol for Standard Preparation
-
Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10 mg of neat this compound reference standard onto a weighing paper or boat.
-
Carefully transfer the solid to a 10 mL Class A volumetric flask.
-
Record the exact weight (e.g., 10.2 mg).
-
Using a pipette, rinse the weighing paper with the chosen solvent (e.g., Toluene) into the flask to ensure quantitative transfer.
-
Add solvent to dissolve the standard completely, then fill to the calibration mark. Stopper and invert the flask at least 15 times to ensure homogeneity.
-
Calculate the exact concentration: Concentration (µg/mL) = (Weight (mg) / Volume (mL)) * 1000. For 10.2 mg in 10 mL, the concentration is 1020 µg/mL.
-
Transfer to a labeled amber glass vial and store at 2-10°C.
-
-
Intermediate Stock Solution (e.g., 10 µg/mL):
-
Pipette 1.0 mL of the primary stock solution into a 100 mL Class A volumetric flask.
-
Dilute to the mark with the solvent. Stopper and invert to mix thoroughly.
-
The concentration is now 10.2 µg/mL (if using the stock from the previous example).
-
-
Working Calibration Standards (e.g., 10 to 500 ng/mL):
-
Prepare a series of at least five calibration standards by performing serial dilutions of the intermediate stock solution.
-
For example, to prepare a 100 ng/mL (0.1 µg/mL) standard, pipette 1.0 mL of the 10 µg/mL intermediate solution into a 100 mL volumetric flask and dilute to volume.
-
Prepare all calibration standards in this manner to cover the expected concentration range of the samples.
-
Protocol 2: Sample Preparation via QuEChERS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting pesticide residues from complex matrices like fruits and vegetables.[1][15] It involves a solvent extraction and partitioning step, followed by a dispersive solid-phase extraction (d-SPE) for cleanup.
Representative Matrix: Apple
Apples are chosen as a representative fruit matrix. The protocol can be adapted for other high-moisture commodities.
Materials
-
Homogenized apple sample (free of this compound for blank and recovery tests)
-
Acetonitrile (pesticide grade)
-
QuEChERS Extraction Salts (e.g., 4 g MgSO₄, 1 g NaCl)
-
QuEChERS d-SPE Cleanup Tube (e.g., containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine - PSA)
-
50 mL and 15 mL polypropylene centrifuge tubes
-
High-speed centrifuge
Step-by-Step QuEChERS Protocol
-
Sample Weighing: Weigh 10 g (± 0.1 g) of homogenized apple sample into a 50 mL centrifuge tube.
-
(For QC): For recovery spikes, add a known amount of this compound standard solution to a blank sample at this stage and allow it to sit for 30 minutes.
-
Extraction: Add 10 mL of acetonitrile to the tube.
-
Shaking: Cap the tube tightly and shake vigorously for 1 minute. This ensures intimate contact between the solvent and the sample matrix, partitioning the pesticides into the organic phase.
-
Salting Out: Add the QuEChERS extraction salt packet (MgSO₄ and NaCl). The anhydrous magnesium sulfate absorbs excess water, while the salt combination induces phase separation between the aqueous and organic (acetonitrile) layers.[16]
-
Centrifugation: Immediately shake for another minute and then centrifuge at ≥3000 rpm for 5 minutes.
-
Cleanup (d-SPE): Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube. The PSA sorbent in the tube removes organic acids, sugars, and other polar matrix components that can interfere with GC analysis, while MgSO₄ removes any remaining water.
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge for 5 minutes.
-
Final Extract: The resulting supernatant is the final extract. Transfer it to an autosampler vial for GC-MS analysis.
QuEChERS Workflow Diagram
Caption: The two-phase QuEChERS workflow for pesticide residue analysis.
Protocol 3: Instrumental Analysis by GC-MS
Gas chromatography coupled with mass spectrometry is a robust and highly selective technique for analyzing organophosphate pesticides like this compound.[17]
Table 2: Recommended GC-MS Operating Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides precise pneumatic and temperature control. |
| Injector | Split/Splitless, 250 °C | Splitless mode for trace-level sensitivity. |
| Injection Vol. | 1 µL | Standard volume for good sensitivity and peak shape. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A 5% phenyl-methylpolysiloxane phase provides excellent separation for a wide range of pesticides.[18] |
| Oven Program | 70°C (2 min), ramp 25°C/min to 150°C, ramp 3°C/min to 200°C, ramp 8°C/min to 280°C (10 min hold) | A multi-step ramp optimizes separation of analytes with different volatilities. |
| MS System | Triple Quadrupole (e.g., Agilent 7010C) | Offers high selectivity and sensitivity using MRM mode. |
| Ion Source | Electron Ionization (EI), 230 °C | Standard, robust ionization for GC-amenable compounds. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides superior selectivity by monitoring specific precursor-to-product ion transitions, minimizing matrix interference. |
| This compound MRM | Precursor Ion: 360.0 m/z; Product Ions: 237.0 m/z (Quantifier), 199.0 m/z (Qualifier) | Specific transitions for unambiguous identification and quantification. |
Data Analysis and Quantification
The concentration of this compound in the sample extract is determined using an external calibration curve.
-
Calibration Curve Construction: Inject the prepared working calibration standards (e.g., 10, 25, 50, 100, 250, 500 ng/mL). Plot the peak area (instrument response) of the quantifier ion against the known concentration of each standard.[10][19]
-
Linear Regression: Perform a linear regression on the plotted data to obtain the equation of the line, y = mx + c, where y is the peak area, x is the concentration, m is the slope, and c is the y-intercept. The coefficient of determination (R²) should be ≥ 0.995 to demonstrate good linearity.[20]
-
Sample Quantification: Inject the prepared sample extracts.
-
Calculate Concentration in Extract: Using the peak area of this compound from the sample chromatogram as the y value, solve the regression equation for x to find the concentration in the final extract (in ng/mL).[21] Concentration_extract (ng/mL) = (Sample_Area - c) / m
-
Calculate Final Concentration in Sample: Account for the initial sample weight and extraction volumes to report the final concentration in mg/kg. Concentration_sample (mg/kg) = (Concentration_extract (ng/mL) * Final_Volume (mL)) / Initial_Sample_Weight (g)
A Self-Validating System: Method Validation and Quality Control
A protocol is only trustworthy if it is validated. Method validation demonstrates that the analytical procedure is fit for its intended purpose.[22][23] Quality control (QC) samples are analyzed alongside every batch of samples to ensure the system remains in a state of statistical control.
Key Validation Parameters
The following parameters must be assessed according to established guidelines (e.g., SANTE/11312/2021).
Table 3: Typical Method Validation Performance Criteria
| Parameter | Definition | Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | R² ≥ 0.995 over the working range. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | Typically the lowest spike level validated, with S/N > 10. |
| Accuracy (Recovery) | The closeness of the measured result to the true value, assessed via spiked samples. | Mean recovery of 70-120%.[16] |
| Precision (RSD) | The closeness of agreement between a series of measurements, expressed as Relative Standard Deviation (RSD). | RSD ≤ 20%.[16] |
Quality Control Protocol
For each analytical batch, include the following QC samples:
-
Method Blank: A blank matrix sample carried through the entire process to check for contamination.
-
Laboratory Control Sample (LCS): A blank matrix spiked with a known concentration of this compound to monitor accuracy.
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): Two aliquots of a real sample spiked with a known concentration to assess matrix effects on accuracy and precision.
Logic of a Self-Validating Analytical Batch
Caption: Logical flow for a self-validating analytical batch using QC samples.
Conclusion
The reliable quantification of this compound residues is critically dependent on the correct use of a high-quality, certified reference standard. By following the detailed protocols for standard preparation, sample extraction, and GC-MS analysis outlined in this guide, analytical laboratories can produce data that is accurate, precise, and defensible. The integration of a robust quality control system, based on the principles of method validation and the routine analysis of QC samples, ensures the ongoing integrity of the analytical results, thereby supporting food safety and environmental monitoring programs.
References
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Cheméo. (n.d.). This compound (CAS 77458-01-6) - Chemical & Physical Properties. Retrieved January 27, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). This compound. American Chemical Society. Retrieved January 27, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 27, 2026, from [Link]
-
Chemsrc. (2025, August 28). This compound | CAS#:77458-01-6. Retrieved January 27, 2026, from [Link]
-
Phenomenex. (2025, April 1). QuEChERS Method for Pesticide Residue Analysis. Retrieved January 27, 2026, from [Link]
-
cromlab-instruments.es. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Retrieved January 27, 2026, from [Link]
-
Chromatography Forum. (2011, July 12). Concentration of Sample. Retrieved January 27, 2026, from [Link]
-
MDPI. (n.d.). Quality Control of Pesticide Residue Measurements and Evaluation of Their Results. Retrieved January 27, 2026, from [Link]
-
iTeh. (n.d.). ISO Guide 34-2000.pdf. Retrieved January 27, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Uncertainty of pesticide residue concentration determined from ordinary and weighted linear regression curve. Retrieved January 27, 2026, from [Link]
-
UKAS. (n.d.). Laboratory Accreditation - ISO/IEC 17025. Retrieved January 27, 2026, from [Link]
-
JRC Publications Repository. (n.d.). The new International Standard ISO 17034: general requirements for the competence of reference material producers. Retrieved January 27, 2026, from [Link]
-
MDPI. (n.d.). Development and Validation of a Method for the Analysis of Multiple Pesticides in Fishery Products Using Gas Chromatography with Micro-Electron Capture Detection and Gas Chromatography–Tandem Mass Spectrometry. Retrieved January 27, 2026, from [Link]
-
PLOS. (n.d.). Determination of 17 Organophosphate Pesticide Residues in Mango by Modified QuEChERS Extraction Method Using GC-NPD/GC-MS and Hazard Index Estimation in Lucknow, India. Retrieved January 27, 2026, from [Link]
-
Shimadzu. (n.d.). An Investigation of Simultaneous Analysis Methods for 420 Residual Pesticide Compounds in Foods Using GC-MS/MS. Retrieved January 27, 2026, from [Link]
-
European Commission. (n.d.). QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS. Retrieved January 27, 2026, from [Link]
-
FSSAI. (n.d.). PESTICIDE RESIDUES. Retrieved January 27, 2026, from [Link]
-
The Accreditation Federation. (n.d.). ISO/IEC 17025 Testing Laboratory. Retrieved January 27, 2026, from [Link]
-
MDPI. (2024, October 5). Gas Chromatography Tandem Mass Spectrometry (GC- MS/MS) for High-Throughput Screening of Pesticides in Rice Sample. Retrieved January 27, 2026, from [Link]
-
HunterLab. (2022, September 2). What Is a Calibration Curve in a Spectrophotometer?. Retrieved January 27, 2026, from [Link]
-
PJLA. (2015, April 14). ISO GUIDE 34: 2009 WORKING DOCUMENT. Retrieved January 27, 2026, from [Link]
-
PubMed. (2020, January 21). A Newly Modified QuEChERS Method for the Analysis of Organochlorine and Organophosphate Pesticide Residues in Fruits and Vegetables. Retrieved January 27, 2026, from [Link]
-
NIH. (2023, April 24). Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters. Retrieved January 27, 2026, from [Link]
-
University of Regina. (n.d.). Determination of Concentration using an External Calibration Curve. Retrieved January 27, 2026, from [Link]
-
Restek. (n.d.). A Comprehensive Approach to Pesticide Residue Testing, Including Non-Target Analysis, for Fruits, Vegetables, and Nuts. Retrieved January 27, 2026, from [Link]
-
Intertek. (n.d.). ISO 17025: General Requirements for the Competence of Testing and Calibration Laboratories. Retrieved January 27, 2026, from [Link]
-
Chemetrix. (n.d.). Max Performance in GC/MS/MS Analysis of 200 Pesticides in Challenging Food Matrices. Retrieved January 27, 2026, from [Link]
-
ScienceDirect. (2023, November 3). Development and validation of an analytical methodology based on solvent extraction and gas chromatography for determining pesticides in royal. Retrieved January 27, 2026, from [Link]
-
News-Medical.Net. (2025, August 27). ISO Guide 34. Retrieved January 27, 2026, from [Link]
-
SCION Instruments. (n.d.). A Comprehensive Guide to Pesticide Residue Analysis. Retrieved January 27, 2026, from [Link]
-
YouTube. (2024, November 21). Mixing insecticide stock solutions. Retrieved January 27, 2026, from [Link]
-
IntuitionLabs. (n.d.). ISO/IEC 17025: A Complete Guide to Lab Accreditation. Retrieved January 27, 2026, from [Link]
-
Mérieux NutriSciences. (2025, December 9). ISO 17025 Accreditation: Your Expert Chemistry Accreditation Laboratory for Brand Protection. Retrieved January 27, 2026, from [Link]
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Formulation of Pyraclofos for Experimental Bioassays: Application Notes and Protocols
Introduction: The Critical Role of Formulation in Bioassay Fidelity
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and hazards associated with Pyraclofos is paramount before any laboratory work commences.
Chemical Identity:
-
IUPAC Name: 1-(4-chlorophenyl)-4-[ethoxy(propylsulfanyl)phosphoryl]oxypyrazole[1]
-
Molecular Formula: C₁₄H₁₈ClN₂O₃PS[1]
-
Molecular Weight: 360.8 g/mol [1]
Physical Properties:
-
Appearance: Typically a colorless to pale yellow liquid[2].
Safety and Hazards:
-
Toxicity: this compound is toxic if swallowed[1]. As an organophosphate, it is an acetylcholinesterase inhibitor[1].
-
Handling Precautions: Always handle this compound in a well-ventilated area, preferably within a fume hood[3]. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses[3]. Avoid inhalation of dust, fumes, or vapors[3]. Wash hands thoroughly after handling[3].
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids or bases[2]. Keep containers tightly sealed[3].
Materials and Reagents
The quality of materials and reagents is critical for the accuracy of bioassays. Use analytical grade reagents and calibrated equipment.
| Material/Reagent | Specification | Rationale |
| This compound | Analytical Standard (≥95% purity) | High purity is essential for accurate concentration calculations and to avoid confounding effects from impurities. |
| Solvents | Acetone, Ethanol (95-100%), Dimethyl Sulfoxide (DMSO) - HPLC or analytical grade | These are common solvents for non-polar to moderately polar organic compounds. The choice of solvent will depend on the specific bioassay and the experimentally determined solubility of this compound. |
| Deionized or Distilled Water | High-purity | Used for preparing aqueous dilutions and controls. |
| Glassware | Volumetric flasks, pipettes, beakers, graduated cylinders (Class A) | Ensures accurate measurement of volumes for solution preparation. |
| Analytical Balance | Calibrated, with a readability of at least 0.1 mg | For precise weighing of the this compound standard. |
| Magnetic Stirrer and Stir Bars | To aid in the dissolution of this compound. | |
| Vortex Mixer | For thorough mixing of solutions. | |
| pH Meter | Calibrated | For measuring and adjusting the pH of aqueous solutions, which can affect the stability of the compound. |
Experimental Determination of this compound Solubility
Given the lack of specific solubility data, it is crucial to experimentally determine the solubility of this compound in the chosen solvents.
Protocol for Solubility Determination:
-
Preparation: Weigh out a small, precise amount of this compound (e.g., 10 mg) into a series of glass vials.
-
Solvent Addition: Add a small, measured volume of the test solvent (e.g., 100 µL of acetone, ethanol, or DMSO) to each vial.
-
Dissolution: Vortex the vials for 30 seconds and then place them on a magnetic stirrer at room temperature.
-
Observation: Visually inspect the vials for complete dissolution.
-
Incremental Solvent Addition: If the compound has not fully dissolved, add another measured aliquot of the solvent and repeat the vortexing and stirring.
-
Endpoint: Continue adding solvent incrementally until the this compound is completely dissolved.
-
Calculation: Calculate the solubility in mg/mL or g/L.
-
Replication: Repeat the procedure at least three times for each solvent to ensure the reliability of the results.
Preparation of this compound Stock and Working Solutions
The following protocols provide a general framework. The exact concentrations will depend on the specific requirements of the bioassay (e.g., LC₅₀ determination).
Protocol 4.1: Preparation of a 10 mg/mL this compound Stock Solution in an Organic Solvent
This protocol is based on the common practice of using acetone for preparing stock solutions of organophosphate insecticides.
-
Calculation of Mass:
-
To prepare 10 mL of a 10 mg/mL stock solution, you will need 100 mg of this compound.
-
Important: Adjust for the purity of the analytical standard. For example, if the purity is 98%, the mass to weigh is:
-
Mass = (Desired Concentration × Desired Volume) / Purity
-
Mass = (10 mg/mL × 10 mL) / 0.98 = 102.04 mg
-
-
-
Weighing: Accurately weigh the calculated mass of the this compound analytical standard onto a weighing paper or directly into a 10 mL volumetric flask.
-
Dissolution:
-
Carefully transfer the weighed this compound to the 10 mL volumetric flask.
-
Add a small amount of the chosen solvent (e.g., 5 mL of acetone) to the flask.
-
Gently swirl the flask or use a vortex mixer until the this compound is completely dissolved. A magnetic stir bar can also be used.
-
-
Bringing to Volume:
-
Once the this compound is fully dissolved, add the solvent to the flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage:
-
Transfer the stock solution to a labeled, amber glass vial with a screw cap to protect it from light.
-
Store the stock solution at 4°C or -20°C to minimize degradation. The stability of the stock solution under these conditions should be verified over time.
-
Protocol 4.2: Preparation of Working Solutions for Bioassays
Working solutions are prepared by diluting the stock solution to the desired concentrations for the bioassay.
-
Serial Dilutions: Perform serial dilutions from the stock solution to create a range of concentrations. For example, to prepare a 1 mg/mL working solution from a 10 mg/mL stock solution, add 1 mL of the stock solution to a 10 mL volumetric flask and bring it to volume with the same solvent.
-
Aqueous Formulations (if required):
-
For many bioassays, it is necessary to introduce the compound in an aqueous medium. Due to the low water solubility of this compound, a co-solvent system is often required.
-
Caution: The final concentration of the organic solvent in the aqueous medium should be kept to a minimum (typically <1%) to avoid solvent-induced toxicity to the test organisms[4].
-
Procedure:
-
Prepare a high-concentration working solution in a water-miscible organic solvent like DMSO or ethanol.
-
Add a small, precise volume of this organic stock to the aqueous bioassay medium while vortexing or stirring vigorously to ensure rapid and uniform dispersion.
-
A control group containing the same final concentration of the organic solvent must be included in the bioassay to account for any solvent effects.
-
-
Quality Control and Stability Assessment
Ensuring the concentration and integrity of the this compound solutions is crucial for the validity of the bioassay results.
Quality Control Measures:
-
Purity of Standard: Always use a certified analytical standard of known purity[5].
-
Calibration of Equipment: Regularly calibrate analytical balances and pipettes.
-
Documentation: Maintain detailed records of all solution preparations, including lot numbers, dates, and calculations.
Stability Assessment:
The stability of this compound in solution can be affected by temperature, pH, and light.
-
Temperature: Organophosphates can degrade at elevated temperatures[1]. Store solutions at low temperatures (4°C or -20°C).
-
pH: Hydrolysis of organophosphates is often pH-dependent, with increased degradation under alkaline conditions. If using aqueous solutions, the pH should be controlled and monitored.
-
Light: Photodegradation can occur. Store solutions in amber vials to protect them from light.
Protocol for a Basic Stability Study:
-
Prepare a fresh this compound solution at a known concentration.
-
Analyze the concentration of the solution using a suitable analytical method (e.g., Gas Chromatography with a suitable detector).
-
Aliquot the solution into several vials and store them under different conditions (e.g., room temperature, 4°C, -20°C, exposed to light, protected from light).
-
Re-analyze the concentration of the solutions at regular intervals (e.g., 1, 3, 7, and 14 days).
-
A significant decrease in concentration (e.g., >5-10%) indicates degradation, and the storage conditions should be adjusted accordingly.
Experimental Workflow and Data Presentation
Workflow for this compound Formulation
Caption: Workflow for the preparation of this compound formulations for bioassays.
Table of Key Formulation Parameters
| Parameter | Recommended Value/Procedure | Rationale and Key Considerations |
| This compound Source | Analytical Standard (≥95% purity) | Ensures accuracy and minimizes interference from impurities. |
| Primary Solvent | Acetone, Ethanol, or DMSO (Analytical Grade) | Chosen based on experimental solubility data and compatibility with the bioassay. |
| Stock Solution Conc. | e.g., 10 mg/mL | A high concentration allows for a wide range of working dilutions. |
| Storage Conditions | 4°C or -20°C in amber vials | Minimizes thermal and photodegradation. Stability should be verified. |
| Working Solution Prep. | Serial dilution from stock solution | Allows for the creation of a precise concentration gradient for dose-response studies. |
| Aqueous Bioassay Solvent Conc. | <1% (v/v) | Minimizes solvent-induced toxicity to the test organism. A solvent control is mandatory. |
Conclusion
The successful formulation of this compound for experimental bioassays is a meticulous process that demands attention to detail, adherence to safety protocols, and a clear understanding of the compound's physicochemical properties. By following the protocols and principles outlined in this guide, researchers can prepare accurate and stable formulations, leading to reliable and reproducible bioassay data. The experimental determination of solubility and stability is not a mere preliminary step but a cornerstone of scientific rigor in toxicological and efficacy research.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Randhawa, M. A. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies, 5(3), 1441-1445.
- Plapp Jr, F. W. (2012). Bioassays for monitoring insecticide resistance. Journal of visualized experiments: JoVE, (64), e3787.
- Gokulakrishnaa, S., & Thirunavukkarasu, K. (2023). Bioassay Techniques in Entomological Research. International Journal of Plant & Soil Science, 35(16), 363-373.
- Patil, S. B., et al. (2020). Bioassay Studies for Testing Toxicity of Novel Insecticides against Helicoverpa armigera (H.). International Journal of Current Microbiology and Applied Sciences, 9(1), 1-10.
- Druzina, G., & Stegu, M. (2007). Hydrolysis of chlorpyrifos in aqueous solutions at different temperatures and pH. Acta chimica slovenica, 54(4), 896-900.
-
CRM LABSTANDARD. (n.d.). This compound. Retrieved from [Link]
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Application Notes and Protocols for In Vitro Evaluation of Pyraclofos Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyraclofos is an organothiophosphate insecticide used to control a range of insect pests.[1] As with other organophosphates, its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. However, the toxicological profile of this compound extends beyond neurotoxicity to include significant cytotoxic effects on various cell types. Understanding the nature and mechanisms of this cytotoxicity is paramount for a thorough risk assessment and for the development of safer agricultural practices and potential therapeutic interventions in cases of exposure.
This guide provides a comprehensive set of application notes and detailed protocols for evaluating the cytotoxicity of this compound in vitro. It is designed to equip researchers with the necessary tools to dissect the multiple facets of this compound-induced cell damage, including impacts on cell viability, membrane integrity, induction of apoptosis, generation of oxidative stress, and genotoxicity.
Core Principles of this compound Cytotoxicity
Organophosphate insecticides, including this compound, can induce cytotoxicity through several interconnected pathways:
-
Metabolic Activation: Many organophosphates require metabolic activation, often by cytochrome P450 (CYP) enzymes in the liver, to be converted into their more toxic oxygen analogs (oxons).[2][3] This process can also generate reactive intermediates that contribute to cellular damage.
-
Oxidative Stress: A common mechanism of pesticide-induced cytotoxicity is the generation of reactive oxygen species (ROS).[4] ROS can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA.
-
Mitochondrial Dysfunction: The mitochondria are often a primary target of cytotoxic insults. Disruption of mitochondrial function can lead to a decrease in ATP production, loss of mitochondrial membrane potential, and the release of pro-apoptotic factors.
-
Apoptosis: Programmed cell death, or apoptosis, is a controlled cellular process that can be initiated by cytotoxic agents. A key feature of apoptosis is the activation of a cascade of enzymes called caspases.[5]
-
Genotoxicity: Damage to the genetic material (DNA) of a cell is a serious consequence of exposure to certain chemicals.[6] Genotoxicity can lead to mutations, chromosomal aberrations, and an increased risk of cancer.
Experimental Design: Foundational Considerations
A well-designed experimental plan is crucial for obtaining reliable and reproducible data. The following aspects should be carefully considered:
Cell Line Selection
The choice of cell line should be guided by the intended focus of the study. For a comprehensive evaluation of this compound cytotoxicity, a combination of cell lines representing different target organs is recommended:
-
HepG2 (Human Hepatocellular Carcinoma): As the liver is a primary site for the metabolism of xenobiotics, HepG2 cells are an excellent model for studying the role of metabolic activation in this compound-induced cytotoxicity.[7][8][9]
-
SH-SY5Y (Human Neuroblastoma): Given the neurotoxic nature of organophosphates, the SH-SY5Y cell line is a widely used and relevant in vitro model for assessing neurotoxicity.[10][11][12][13][14] These cells can be differentiated to exhibit more mature neuronal characteristics.
This compound Preparation and Dosing
This compound has low solubility in aqueous solutions. Therefore, a stock solution should be prepared in a suitable organic solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept to a minimum (ideally ≤ 0.1%) to avoid solvent-induced toxicity. A vehicle control (cells treated with the same concentration of DMSO as the highest this compound concentration) must be included in all experiments.
Preliminary dose-range finding studies are essential to determine the appropriate concentration range of this compound to be used in subsequent assays. This is often followed by time-course experiments to understand the kinetics of the cytotoxic response.
Core In Vitro Cytotoxicity Assays: Protocols and Applications
The following is a suite of recommended assays to provide a multi-parametric assessment of this compound cytotoxicity.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[15][16]
Principle: In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15][16] The amount of formazan produced is proportional to the number of living cells.[16]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach overnight.[17]
-
Treatment: Expose the cells to a range of this compound concentrations for 24, 48, or 72 hours.[17]
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C.[18]
-
Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells.
Data Presentation:
| This compound Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 200 |
Cell Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a common method for quantifying cytotoxicity by measuring the release of lactate dehydrogenase from cells with damaged plasma membranes.[19]
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[19] The amount of LDH in the supernatant is proportional to the number of dead cells.[20]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit. In a new 96-well plate, mix the collected supernatant with the reaction mixture provided in the kit.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[20]
-
Absorbance Reading: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
Apoptosis Detection: Caspase-3/7 Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis.[21] Caspase-3 and -7 are effector caspases that are activated during the execution phase of apoptosis.[22][23]
Principle: This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is a target for caspase-3 and -7.[5] Cleavage of the substrate by activated caspases releases a luminescent signal.
Protocol:
-
Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat with this compound.
-
Reagent Addition: Use a commercial kit such as the Caspase-Glo® 3/7 Assay. Add the assay reagent directly to the wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Express the results as a fold-change in caspase activity relative to the vehicle control.
Oxidative Stress Measurement: Intracellular ROS Assay
This assay measures the intracellular accumulation of reactive oxygen species (ROS), a key indicator of oxidative stress.[24]
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent.[25][26] Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[25][26]
Protocol:
-
Cell Seeding and Treatment: Plate cells in a black, clear-bottom 96-well plate and treat with this compound for a shorter duration (e.g., 1, 3, 6 hours).
-
Probe Loading: Remove the treatment medium and incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[27]
-
Washing: Gently wash the cells with warm PBS to remove excess probe.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Quantify the change in fluorescence intensity relative to the control.
Genotoxicity Evaluation: The Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[28][29][30][31]
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the extent of DNA damage.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest by trypsinization and resuspend at an appropriate concentration.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a cold lysis buffer to remove cell membranes and proteins.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Perform electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images with specialized software to quantify DNA damage (e.g., % tail DNA, tail moment).
Visualizations
Caption: Workflow for the in vitro assessment of this compound cytotoxicity.
Caption: Potential signaling pathways of this compound-induced cytotoxicity.
References
- Collins, C., et al. (2021). The comet assay: a versatile but complex tool in genotoxicity testing. Archives of Toxicology, 95(8), 2415-2429.
-
Dojindo Molecular Technologies, Inc. (n.d.). ROS Detection ROS Assay Kit-Photo-oxidation Resistant DCFH-DA. Retrieved from [Link]
-
Elabscience. (n.d.). Reactive Oxygen Species (ROS) Fluorometric Assay Kit (Green). Retrieved from [Link]
- Kopjar, N., et al. (2016). Cytotoxic, genotoxic and biochemical markers of insecticide toxicity evaluated in human peripheral blood lymphocytes and an HepG2 cell line. Food and Chemical Toxicology, 95, 106-117.
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2022). Metabolism of this compound in Housefly, Musca domestica. Retrieved from [Link]
- Song, X., et al. (2020). In Vitro Neurotoxicity of Flumethrin Pyrethroid on SH-SY5Y Neuroblastoma Cells: Apoptosis Associated with Oxidative Stress. International Journal of Molecular Sciences, 21(5), 1773.
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols. Retrieved from [Link]
- Taylor & Francis Online. (2019). Development of a standard operating procedure for the DCFH2-DA acellular assessment of reactive oxygen species produced by nanomaterials. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 845, 403057.
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Application Notes & Protocols for Field Efficacy Studies of Pyraclofos
A Technical Guide for Efficacy, Safety, and Data Integrity
Senior Application Scientist Note: This document provides a comprehensive framework for conducting field efficacy trials of Pyraclofos, an organophosphate insecticide. This compound, like other compounds in its class, is an acetylcholinesterase (AChE) inhibitor and requires stringent safety and handling protocols.[1][2] Its use is not approved in many regions, including the European Union.[1] Therefore, all research must be conducted in strict compliance with national and international regulations, such as those set by the U.S. Environmental Protection Agency (EPA) or equivalent bodies.[3][4][5] The primary goal of these protocols is to generate robust, reproducible data to accurately determine efficacy against target pests while ensuring operator safety and minimizing environmental impact.
Introduction: this compound and the Rationale for Efficacy Testing
This compound, or O-[1-(4-chlorophenyl)-1H-pyrazol-4-yl] O-ethyl S-propyl phosphorothioate, is a broad-spectrum organophosphate insecticide and nematicide.[2] It functions through contact, stomach, and respiratory action.[2] Its mode of action is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[2][6] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death of the insect.[6][7]
Developed to combat a wide range of agricultural pests, including species of Lepidoptera (moths and butterflies), Coleoptera (beetles), Hemiptera (true bugs), and Diptera (flies), this compound has been used on crops such as cabbage, rice, cotton, and tea.[6][8] Rigorous field efficacy testing is essential for several reasons:
-
Determining Effective Dose Rates: Establishing the minimum effective dose to achieve at least 90% mortality or population reduction is crucial for both pest control and minimizing environmental load.[9]
-
Resistance Management: The repeated use of insecticides from the same chemical class can lead to the development of resistance.[10] Efficacy studies are vital for monitoring shifts in pest susceptibility and informing resistance management strategies, such as rotating insecticide classes.[10][11]
-
Regulatory Compliance: National authorities like the U.S. EPA require robust field trial data to support the registration of pesticides, ensuring they are effective and do not pose undue risks to human health or the environment.[3][4]
-
Integrated Pest Management (IPM): Understanding the efficacy and spectrum of an insecticide helps integrate it properly into an IPM program, which aims to use chemical controls judiciously alongside biological and cultural methods.[12]
Mechanism of Action: Acetylcholinesterase Inhibition
The diagram below illustrates the biochemical mechanism of this compound. In a normal synapse, acetylcholine (ACh) is released, binds to receptors on the postsynaptic neuron to transmit a signal, and is then broken down by acetylcholinesterase (AChE). This compound irreversibly binds to AChE, preventing the breakdown of ACh and leading to toxic overstimulation of the nervous system.
Caption: Mechanism of this compound as an Acetylcholinesterase (AChE) inhibitor.
PART 1: Experimental Design and Pre-Trial Planning
The foundation of a successful efficacy trial is a well-designed experiment. The goal is to isolate the effect of the insecticide from all other variables. Field trials should be designed to generate residue data and should not be merely an addition to performance tests.[4]
Site Selection and Layout
-
Causality: The trial site must be representative of the typical agricultural environment where the product will be used. This includes soil type, climate, and cropping practices. The site should have a known history of the target pest population at a density sufficient for evaluation.
-
Protocol:
-
Site History: Obtain records of previous crop rotations and pesticide applications to avoid confounding factors like soil-residual herbicides or existing insecticide resistance.
-
Pest Scouting: Conduct pre-trial scouting to confirm a uniform and adequate infestation of the target pest.
-
Experimental Design: A Randomized Complete Block Design (RCBD) is the standard. This design minimizes the effects of environmental gradients (e.g., slope, soil moisture) across the trial area.
-
Plot Size & Buffers: Individual plots should be large enough to be representative and allow for accurate application and sampling, typically at least 10 m² for row crops.[5][13] Buffer zones between plots are critical to prevent spray drift contamination.
-
Treatments and Replication
-
Causality: Multiple treatment rates (including a zero-rate control) are necessary to determine a dose-response relationship. Replication is essential to account for natural variability within the field and to provide statistical power to the results.
-
Protocol:
-
Treatments: Include a minimum of:
-
An untreated control (UTC) to measure the baseline pest population.
-
The proposed label rate of this compound.
-
At least two additional rates (e.g., 0.5x and 2x the proposed rate) to assess dose-response.
-
A commercial standard or reference insecticide for comparison.
-
-
Replication: Each treatment should be replicated at least 4-5 times.[14] The specific number of replicates can be determined through a power analysis to ensure statistically significant results can be detected.[14]
-
Table 1: Example Experimental Design Layout (RCBD)
| Block 1 | Block 2 | Block 3 | Block 4 |
| This compound (1x) | Untreated Control | This compound (0.5x) | This compound (2x) |
| This compound (0.5x) | This compound (2x) | Commercial Std. | This compound (1x) |
| Commercial Std. | This compound (1x) | Untreated Control | This compound (0.5x) |
| This compound (2x) | Commercial Std. | This compound (1x) | Untreated Control |
| Untreated Control | This compound (0.5x) | This compound (2x) | Commercial Std. |
PART 2: Application and Efficacy Assessment Protocols
Accuracy in application and assessment is paramount for data integrity. All procedures must be standardized and meticulously documented.
Protocol 1: Spray Application
This protocol ensures that the insecticide is applied uniformly at the intended rate.
-
Step 1: Equipment Calibration:
-
Rationale: Proper calibration is the single most important factor in achieving the correct application rate. Incorrect calibration can lead to under-dosing (poor efficacy) or over-dosing (phytotoxicity, illegal residues, increased environmental risk).
-
Procedure:
-
Select the appropriate nozzles and pressure for the desired droplet size and spray volume.
-
Measure the output of each nozzle for a set time (e.g., 30 seconds) to ensure uniformity. Replace any nozzle that deviates by more than 5% from the average.
-
Measure the travel speed of the sprayer.
-
Calculate the application volume (e.g., in Liters per hectare) using the formula: Volume = (Nozzle Output (L/min) * 600) / (Nozzle Spacing (m) * Speed (km/h)).
-
Adjust pressure or speed as needed to achieve the target volume.
-
-
-
Step 2: Preparation of Spray Solution:
-
Rationale: Accurate dilution is critical. Calculations must be precise, and the formulation must be thoroughly mixed.
-
Procedure:
-
Calculate the amount of this compound formulation needed for each treatment based on the plot size and target application rate.
-
Fill the spray tank to half its volume with clean water.
-
Begin agitation.
-
Add the measured amount of this compound.
-
If using adjuvants (e.g., surfactants), add them as per the manufacturer's instructions.
-
Fill the tank to the final volume with water and continue agitation.
-
-
-
Step 3: Field Application:
-
Rationale: Environmental conditions at the time of application can significantly affect efficacy.
-
Procedure:
-
Record environmental conditions: temperature, humidity, wind speed, and direction. Avoid spraying in windy conditions (>10-15 km/h) to prevent drift.
-
Apply the treatments to the randomly assigned plots.
-
Ensure consistent sprayer height and speed across each plot.
-
Thoroughly rinse the sprayer system between treatments to prevent cross-contamination.
-
-
Protocol 2: Efficacy Assessment
This protocol details how to measure the effect of the insecticide on the pest population and the crop.
-
Step 1: Pre-Application Count:
-
Rationale: Establishes a baseline pest density for each plot before treatment.
-
Procedure: Within 24 hours before application, assess the pest population in each plot. Methods vary by pest and crop (e.g., counting larvae on a set number of plants, sweep net counts, or pheromone trap captures).
-
-
Step 2: Post-Application Counts:
-
Rationale: Measures the reduction in the pest population over time. The timing of these counts is critical and should relate to the insecticide's mode of action and the pest's life cycle.
-
Procedure:
-
Conduct assessments at set intervals, for example: 3, 7, and 14 days after treatment (DAT).
-
Use the same assessment method as the pre-application count in the same area of the plot.
-
Record the number of live pests. For some studies, recording dead or moribund insects may also be valuable.[14]
-
-
-
Step 3: Crop Damage and Yield Assessment:
-
Rationale: The ultimate measure of efficacy is the protection of the crop and preservation of yield.
-
Procedure:
-
Damage Rating: At later assessment timings (e.g., 14 DAT), rate crop damage using a standardized scale (e.g., a 1-5 scale where 1 = no damage and 5 = severe damage).
-
Yield Measurement: At harvest, measure the marketable yield from a designated area within the center of each plot. This provides the most relevant economic data.
-
-
-
Step 4: Data Analysis:
-
Rationale: Statistical analysis determines if the observed differences between treatments are significant.
-
Procedure:
-
Calculate the percent control for each plot using Abbott's formula if the control population changes significantly over time: % Control = (1 - (n_T_post / n_C_post)) * 100, where n_T_post is the pest count in the treated plot post-application and n_C_post is the count in the control plot post-application.
-
Perform an Analysis of Variance (ANOVA) on the data.
-
If the ANOVA is significant (p < 0.05), use a mean separation test (e.g., Tukey's HSD) to compare individual treatments.
-
-
Table 2: Sample Data Collection Sheet
| Plot ID | Treatment | Replication | Pre-Count (Pests/plant) | 3 DAT (Pests/plant) | 7 DAT (Pests/plant) | 14 DAT (Damage Rating 1-5) | Yield ( kg/ha ) |
| 101 | UTC | 1 | 25 | 28 | 35 | 4.5 | 1500 |
| 102 | This compound (1x) | 1 | 23 | 2 | 4 | 1.5 | 3200 |
| ... | ... | ... | ... | ... | ... | ... | ... |
PART 3: Safety and Environmental Protocols
Organophosphates are toxic, and exposure can occur through inhalation, ingestion, or skin contact.[15] Strict adherence to safety protocols is non-negotiable.
Protocol 3: Personal Protective Equipment (PPE) and Handling
-
Rationale: To prevent operator exposure to this compound.[16]
-
Procedure:
-
Read the SDS: Always read the Safety Data Sheet (SDS) for this compound before handling.[15]
-
Required PPE: At a minimum, all personnel handling the concentrate or applying the spray must wear:
-
Chemical-resistant coveralls over long-sleeved shirt and long pants.
-
Chemical-resistant gloves (e.g., nitrile).
-
Protective eyewear (goggles or face shield).
-
A respirator with an appropriate cartridge for organic vapors.
-
-
Handling:
-
Never handle organophosphates alone.[7]
-
Mix and load the chemical in a well-ventilated area, preferably outdoors.[17]
-
Have spill containment materials (e.g., absorbent granules) readily available.[17]
-
After handling, wash hands thoroughly before eating, drinking, or smoking.[16] Remove contaminated clothing immediately and wash separately.[16][18]
-
-
Workflow for a Comprehensive Field Efficacy Trial
The following diagram outlines the logical flow of activities from initial planning to final reporting.
Caption: End-to-end workflow for conducting a this compound field efficacy trial.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Cleveland Clinic. (2024, July 18). Organophosphate Poisoning. Retrieved from [Link]
-
University of Hertfordshire. (2025, October 22). This compound (Ref: OMS 3040). Aerospace, Engineering and Related Universites. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Evaluation of Field Trials Data on the Efficacy and Selectivity of Insecticides on Locusts and Grasshoppers. Retrieved from [Link]
-
United States Department of Agriculture, National Institute of Food and Agriculture. (n.d.). Insecticide Resistance: Causes and Action. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 6). Determining the Number of Field Trials Required to Register Seed-Treatment Uses. Retrieved from [Link]
-
SafeWork NSW. (n.d.). Health concerns around organophosphate pesticides fact sheet. Retrieved from [Link]
-
BioOne Complete. (n.d.). Resistance to Organophosphorus Insecticides. Retrieved from [Link]
-
World Health Organization. (2009, April 10). Guidelines for efficacy testing of insecticides for indoor and outdoor ground-applied space spray applications. Retrieved from [Link]
-
Regulations.gov. (n.d.). Residue Chemistry Test Guidelines OPPTS 860.1500 Crop Field Trials. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, November 12). Organophosphate Toxicity. StatPearls. Retrieved from [Link]
-
Eurolab. (n.d.). Organophosphate Pesticide Testing in Agricultural Products. Retrieved from [Link]
-
University of California Integrated Pest Management. (2014, October 31). Identifying and Managing Critical Uses of Chlorpyrifos Against Key Pests of Alfalfa, Almonds, Citrus and Cotton. Retrieved from [Link]
-
Organisation for Economic Co-operation and Development. (n.d.). OECD Guideline for the Testing of Chemicals. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of organophosphate insecticide resistance. Retrieved from [Link]
-
Grains Research and Development Corporation. (2025, September 22). Toxicity insights. Groundcover. Retrieved from [Link]
-
Kansas State University. (n.d.). Insecticidal Activity and Properties of TIA-230 (this compound)*. K-REx. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 15). Efficacy Testing for Pesticides Targeting Certain Invertebrate Pests. Retrieved from [Link]
-
MDPI. (n.d.). Unlocking Industry Views for Effective Redlegged Earth Mite Resistance Management. Retrieved from [Link]
-
Restek. (2024, August 24). Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
-
Biotecnologie BT. (2009, September 7). OECD Guideline for the Testing of Chemicals. Retrieved from [Link]
-
TNAU Agritech Portal. (n.d.). Crop Protection :: Pests of Lab Lab. Retrieved from [Link]
-
MDPI. (2021, July 5). The Performance of Organophosphate Pesticides Determination Using Biosensor Based on Small Device Potentiometer as a Transducer. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). This compound (Ref: OMS 3040). AERU. Retrieved from [Link]
-
MSD Manual Consumer Version. (n.d.). Insecticide Poisoning. Retrieved from [Link]
-
MSD Manual Professional Edition. (n.d.). Organophosphate Poisoning and Carbamate Poisoning. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidance for Reduced Residue Field Trial Requirements to Support Joint Projects Between Canada and the United States. Retrieved from [Link]
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Troubleshooting & Optimization
Pyraclofos HPLC Analysis Technical Support Center: A Guide to Troubleshooting Peak Tailing
Welcome to the Technical Support Center for Pyraclofos HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common chromatographic challenges, with a specific focus on the prevalent issue of peak tailing. Symmetrical peaks are fundamental to accurate quantification and robust analytical methods. This resource provides in-depth, scientifically grounded solutions to help you achieve optimal peak shape in your this compound analyses.
Understanding this compound: Key Physicochemical Properties
To effectively troubleshoot the chromatography of this compound, it is essential to first understand its key chemical properties. This compound is a non-polar, organophosphate pesticide.[1] Its behavior in a reversed-phase HPLC system is largely dictated by its hydrophobicity and lack of easily ionizable functional groups.
| Property | Value/Information | Implication for HPLC Analysis |
| Molecular Formula | C₁₄H₁₈ClN₂O₃PS | Provides the molecular weight for mass spectrometry applications. |
| Calculated logP | 5.192 | Indicates high hydrophobicity, suggesting strong retention on a non-polar stationary phase (like C18) and elution with a high percentage of organic solvent in the mobile phase. |
| Water Solubility | Very low | Reinforces its non-polar nature. Samples should be dissolved in an organic solvent compatible with the mobile phase. |
| pKa | Not experimentally determined in readily available literature. | As an organophosphate, this compound is not expected to have strongly acidic or basic functional groups within the typical HPLC pH range (2-8). Therefore, significant changes in retention due to mobile phase pH are not anticipated. However, secondary interactions with the stationary phase can still be pH-dependent. |
| Chemical Stability | Organophosphate pesticides are generally susceptible to alkaline hydrolysis.[2] | Mobile phases should be maintained in the neutral to acidic range (ideally pH < 7) to prevent on-column degradation of the analyte, which can contribute to poor peak shape and loss of signal. |
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and issues related to peak tailing in this compound HPLC analysis in a question-and-answer format.
Q1: My this compound peak is exhibiting significant tailing. What is the most likely cause?
A1: The most common cause of peak tailing for a non-polar, neutral compound like this compound in reversed-phase HPLC is secondary interactions with the silica-based stationary phase. Even with modern, high-purity silica columns, residual silanol groups (Si-OH) are present on the surface. These silanols can interact with polar functionalities on the analyte molecule, leading to a secondary, undesirable retention mechanism that results in a tailing peak. While this compound is primarily non-polar, the presence of heteroatoms (N, O, S, P) can lead to weak polar interactions with active silanol sites.
Q2: How can I minimize secondary silanol interactions to improve my this compound peak shape?
A2: There are several effective strategies to mitigate secondary silanol interactions:
-
Column Selection:
-
Use an End-Capped Column: Modern, well-end-capped C18 or C8 columns are designed to minimize the number of accessible free silanol groups. End-capping involves chemically bonding a small, inert silane (like trimethylsilane) to the residual silanols, effectively shielding them from interaction with the analyte.
-
Consider a "Base-Deactivated" Column: These columns are specifically treated to further reduce silanol activity and are often a good choice for compounds that exhibit tailing even on standard end-capped columns.
-
-
Mobile Phase Optimization:
-
Maintain a Low to Mid-Range pH: Operating the mobile phase in a slightly acidic to neutral pH range (e.g., pH 3-6) can help to suppress the ionization of residual silanol groups, making them less active.
-
Use a Buffer: A buffer in the mobile phase (e.g., 10-20 mM phosphate or acetate) helps to maintain a stable pH across the column, which is crucial for reproducible chromatography and consistent peak shape.
-
Add a Silanol Blocker (Use with Caution): In some cases, adding a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve the peak shape of tailing compounds. However, this approach should be used judiciously as it can alter selectivity and may not be compatible with all detectors (e.g., MS).
-
Q3: Could my sample be the source of the peak tailing?
A3: Yes, the sample itself can significantly contribute to poor peak shape. Here are some key considerations:
-
Sample Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion, including tailing.
-
Troubleshooting Step: Dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
-
-
Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger (i.e., more organic) than the mobile phase, it can cause peak distortion, including fronting or tailing.
-
Troubleshooting Step: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase composition. If a stronger solvent is required for solubility, inject the smallest possible volume.
-
Q4: My peak shape has degraded over time. What could be the cause?
A4: A gradual decline in peak performance often points to column contamination or degradation.
-
Column Contamination: Strongly retained sample components can accumulate at the head of the column, leading to active sites that can cause peak tailing.
-
Troubleshooting Protocol:
-
Disconnect the column from the detector and flush it with a strong solvent (e.g., isopropanol or a mixture of methanol/acetonitrile) in the reverse direction.
-
If the peak shape does not improve, consider a more rigorous washing procedure as recommended by the column manufacturer.
-
Always use a guard column to protect the analytical column from strongly retained matrix components.
-
-
-
Column Void: A void or channel can form at the inlet of the column due to mechanical shock or dissolution of the silica bed under harsh pH conditions. This can lead to a distorted flow path and severe peak tailing.
-
Troubleshooting Step: A significant and sudden decrease in backpressure along with poor peak shape is a strong indicator of a column void. In most cases, the column will need to be replaced.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting peak tailing in this compound HPLC analysis.
Caption: this compound interactions with the stationary phase.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
MSU Extension. (2008). Effect of water pH on the stability of pesticides. Michigan State University. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
DigitalCommons@University of Nebraska - Lincoln. (2004). A Simple HPLC Method for the Determination of Chlorpyrifos in Black Oil Sunflower Seeds. [Link]
-
DigitalCommons@USU. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides. Utah State University. [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Cheméo. (n.d.). This compound (CAS 77458-01-6) Chemical & Physical Properties. [Link]
-
CIPAC. (n.d.). Chlorpyrifos 221 HPLC method. [Link]
-
LCGC International. (2020). Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. [Link]
-
MDPI. (2021). Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
ResearchGate. (2015). Enantioselective separation and analysis of chiral pesticides by high-performance liquid chromatography. [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Chlorpyrifos-methyl. [Link]
-
Journal of Central European Agriculture. (2013). Stability of malathion, diazinon and chlorpyrifos in different water types – a review. [Link]
-
ResearchGate. (2014). INFLUENCE OF DIFFERENT STORAGE CONDITIONS ON THE STABILITY OF CHLORPYRIFOS IN FORMULATION AND TECHNICAL PESTICIDES. [Link]
-
ResearchGate. (2017). Organophosphorus Pesticides Determination by Novel HPLC and Spectrophotometric Method. [Link]
-
PMC - NIH. (2020). Identification and Dissipation of Chlorpyrifos and Its Main Metabolite 3,5,6-TCP during Wheat Growth with UPLC-QTOF/MS. [Link]
-
MSU Extension. (2008). Effect of water pH on the stability of pesticides. [Link]
-
University of Florida, IFAS Extension. (n.d.). pH Stability Of Commonly Used Pesticides. [Link]
-
HPLC Troubleshooting Guide. (n.d.). [Link]
Sources
Technical Support Center: A Guide to Enhancing Pyraclofos Detection Limits in GC-MS Analysis
Welcome to the technical support center for the analysis of Pyraclofos. This guide is designed for researchers, analytical chemists, and laboratory professionals aiming to push the boundaries of detection for this critical organophosphorus pesticide. Achieving low parts-per-billion (ppb) or even parts-per-trillion (ppt) detection limits is not the result of a single parameter tweak, but a holistic optimization of the entire analytical workflow. Here, we will dissect the common challenges and provide expert-driven solutions in a practical, question-and-answer format, moving from high-level strategy to in-depth troubleshooting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the strategic decisions that form the foundation of a high-sensitivity method.
Q1: What is the single most important factor for lowering this compound detection limits?
A: There is no single "magic bullet." The most significant enhancements come from a synergistic approach that focuses on two primary areas: 1) Minimizing Matrix Interference through rigorous sample preparation and 2) Maximizing Signal-to-Noise (S/N) by using the most selective detection techniques available.[1] A pristine sample extract injected into a highly selective instrument like a triple quadrupole mass spectrometer (GC-MS/MS) will always yield the best results. Overlooking sample cleanup will inevitably lead to instrument contamination and signal suppression, regardless of how sensitive the detector is.[2]
Q2: For ultimate sensitivity, should I use a single quadrupole MS in Selected Ion Monitoring (SIM) mode or a triple quadrupole MS in Multiple Reaction Monitoring (MRM) mode?
A: For trace-level analysis, a triple quadrupole mass spectrometer operating in MRM mode is unequivocally superior. While SIM on a single quadrupole instrument is more sensitive than a full scan, it can still suffer from interferences from co-eluting matrix components that share a common ion fragment. MRM adds a second layer of specificity by monitoring a specific fragmentation (a "transition") from a precursor ion to a product ion. This process acts as a highly specific chemical filter, drastically reducing background noise and significantly improving the S/N ratio, which is the key to achieving lower detection limits.[3][4]
Table 1: Comparison of MS Detection Modes for Sensitivity and Selectivity
| Feature | Full Scan Mode | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |
|---|---|---|---|
| Selectivity | Low | Moderate | Very High |
| Typical Sensitivity | Low (ng range) | Moderate (low ng to high pg range) | High (pg to fg range) |
| Primary Use | Unknown identification, structural confirmation | Quantitation of known targets in relatively clean matrices | Trace-level quantitation of known targets in complex matrices |
| Mechanism | Scans a wide m/z range | Dwells on a few specific m/z values | Isolates a precursor ion, fragments it, and monitors a specific product ion |
Q3: What are "matrix effects," and how do they impact my results at trace levels?
A: Matrix effects are the alteration (suppression or enhancement) of an analyte's signal due to co-extracted, non-target compounds from the sample matrix.[5] In GC-MS, the most common phenomenon is matrix-induced signal enhancement .[6] This occurs when non-volatile matrix components coat active sites (areas of unwanted chemical interaction) within the GC inlet liner and the head of the analytical column.[7] These active sites would otherwise cause the thermal degradation or irreversible adsorption of sensitive analytes like this compound. By masking these sites, the matrix components inadvertently protect the analyte, leading to a larger peak area compared to the same concentration in a clean solvent standard.[6][7] While this sounds beneficial, it leads to inaccurate overestimation of the analyte concentration. At trace levels, this effect is unpredictable and detrimental to accuracy and reproducibility. The most reliable way to compensate is by using matrix-matched calibration standards .[8]
Q4: Is derivatization a necessary step for improving this compound detection?
A: No, derivatization is generally not required for the direct analysis of this compound. This compound is sufficiently volatile and thermally stable for direct GC-MS analysis. Derivatization is a chemical process used to modify an analyte to make it more suitable for GC analysis, often by increasing its volatility or thermal stability.[9] This technique is more commonly applied to the polar, non-volatile hydrolysis products or metabolites of organophosphorus pesticides, which are not directly amenable to GC.[10][11] For this compound itself, focusing on optimizing sample preparation and instrument parameters is a more direct and effective path to lower detection limits.
Section 2: Troubleshooting Guide: From Sample to Signal
This guide addresses specific experimental issues with a focus on causality and actionable solutions.
Problem 1: Poor Peak Shape (Tailing, Broadening)
-
Probable Cause: Active sites in the GC system are interacting with the analyte. This is a common issue for organophosphorus pesticides.
-
Solution:
-
Inlet Maintenance: Use a high-quality, deactivated (silanized) inlet liner, preferably with a small amount of deactivated glass wool to aid in volatilization and trap non-volatile matrix components. Replace the liner and septum frequently.
-
Column Maintenance: If performance degrades, trim 10-15 cm from the front of the analytical column to remove accumulated non-volatile residues and active sites.
-
Matrix-Matched Standards: As discussed in the FAQ, co-injected matrix components can "passivate" the system, improving peak shape. Ensure your calibration standards are prepared in a blank matrix extract that mirrors your samples.[7]
-
Problem 2: Low or No Analyte Response
-
Probable Cause A: Thermal Degradation in the Inlet. this compound, like many pesticides, can be thermally labile.[12] A hot split/splitless inlet can cause the molecule to break down before it ever reaches the column.
-
Solution A:
-
Optimize Inlet Temperature: Lower the inlet temperature in 20°C increments (e.g., from 250°C down to 200°C) to find the lowest temperature that provides efficient volatilization without degradation.[13]
-
Use a Temperature-Programmable Inlet: Employ a Multimode Inlet (MMI) or Programmable Temperature Vaporizer (PTV). Start the injection at a low temperature (e.g., 60-80°C) to gently transfer the sample, followed by a rapid temperature ramp to transfer the analytes to the column. This technique minimizes thermal shock.[2][12]
-
Consider On-Column Injection: For extremely labile compounds, on-column injection deposits the sample directly onto the column at oven temperature, completely avoiding a hot inlet.[14][15]
-
-
Probable Cause B: Inefficient Extraction or Cleanup. The analyte is being lost during sample preparation.
-
Solution B:
-
Verify Extraction Solvent: While acetonitrile is common in QuEChERS, for some pesticide/matrix combinations, other solvents like ethyl acetate may offer better recoveries. A study on perilla leaves demonstrated successful this compound extraction using ethyl acetate in a QuEChERS-based method.[16]
-
Optimize d-SPE Cleanup: The dispersive solid-phase extraction (d-SPE) step is critical. For a typical food matrix, a combination of Primary Secondary Amine (PSA) to remove sugars and fatty acids, C18 to remove non-polar interferences, and Magnesium Sulfate for water removal is a good starting point.[17] For high-chlorophyll matrices, Graphitized Carbon Black (GCB) can be added, but be aware that it may also adsorb planar pesticides like this compound if used in excess.
-
-
Probable Cause C: Contaminated MS Ion Source. A dirty ion source will have poor ionization efficiency and high background, leading to suppressed signal.
-
Solution C:
-
Perform Regular Maintenance: Follow the manufacturer's protocol for cleaning the ion source, repeller, and lenses. A clean source is fundamental for achieving low detection limits.
-
Improve Sample Cleanup: The best solution is preventative. Better sample cleanup (see Solution B) will extend the time between source cleanings.[2]
-
Problem 3: High Background Noise / Inconsistent Baselines
-
Probable Cause: Co-eluting matrix components are reaching the detector.
-
Solution:
-
Enhance d-SPE Cleanup: Re-evaluate and optimize the sorbents used in the d-SPE step as described above.
-
Implement Mid-Column Backflushing: This is a powerful technique where, after the last analyte of interest has eluted, the carrier gas flow is reversed to flush high-boiling, strongly retained matrix components out through the split vent instead of into the MS. This protects the detector, reduces bake-out times, and improves system robustness.[2][18]
-
Use High-Purity Reagents: Ensure all solvents and reagents are of the highest available purity (e.g., LC-MS grade) to minimize chemical noise.[1]
-
Section 3: Recommended Protocols & Workflows
The following protocols provide a validated starting point for your method development.
Protocol 3.1: High-Sensitivity Sample Preparation using QuEChERS
This protocol is adapted for a general fruit or vegetable matrix.
-
Homogenization: Weigh 10-15 g of a cryogenically homogenized sample into a 50 mL centrifuge tube.[19] Homogenizing samples while frozen prevents enzymatic degradation and potential loss of volatile residues.[20]
-
Extraction: Add 10-15 mL of acetonitrile to the tube. Shake vigorously for 1 minute. The use of acetonitrile creates a phase separation with the water in the sample.[21]
-
Salting Out: Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). The salts induce phase separation and partition the this compound into the acetonitrile layer.[22] Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at >3000 rcf for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing a mixture of anhydrous magnesium sulfate, PSA, and C18 sorbent.
-
Final Centrifugation & Collection: Vortex the d-SPE tube for 30 seconds and centrifuge for 2 minutes. Carefully collect the supernatant for GC-MS analysis.
Protocol 3.2: Optimized GC-MS/MS (MRM) Method Parameters
These are starting parameters; optimization for your specific instrument is required.
Table 2: Recommended GC-MS/MS Parameters for this compound Analysis
| Parameter | Setting | Rationale |
|---|---|---|
| GC System | ||
| Inlet Mode | PTV or MMI, Splitless | Minimizes thermal degradation of the analyte.[12][23] |
| Inlet Temp | 70°C (1 min) -> 280°C at 12°C/s | Gentle volatilization followed by rapid transfer to the column. |
| Injection Volume | 1-2 µL | Standard volume; larger volumes may require optimization. |
| Liner | Deactivated, single taper with glass wool | Promotes inertness and homogenous volatilization. |
| Carrier Gas | Helium, Constant Flow (1.2 mL/min) | Provides good chromatographic efficiency and is compatible with MS. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms UI) | A standard, robust column for multi-residue pesticide analysis. |
| Oven Program | 60°C (1 min) -> 150°C at 25°C/min -> 300°C at 10°C/min (hold 5 min) | Provides good separation from matrix components. |
| MS/MS System | ||
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard, robust ionization for creating repeatable fragmentation patterns. |
| Ion Source Temp | 230°C | A balance between efficient ionization and minimizing source contamination. |
| Quadrupole Temp | 150°C | Standard operating temperature. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Ensures highest selectivity and sensitivity.[3] |
| This compound Transitions | Consult an MRM database or perform product ion scan | At least two transitions should be monitored: one for quantitation (quantifier) and one for confirmation (qualifier). |
| Dwell Time | Auto-dwell or 50-100 ms | Balances sensitivity with the ability to define a peak with enough data points. |
Section 4: Visualizations & Data
Diagrams
Caption: High-Sensitivity this compound Analysis Workflow
Caption: Troubleshooting Logic for Low Analyte Response
Section 5: References
-
Agilent Technologies. (n.d.). Max Performance in GC/MS/MS Analysis of 200 Pesticides in Challenging Food Matrices. Agilent. Retrieved from
-
Fochi, I., Ciceri, E., & Huebschmann, H.-J. (n.d.). Fast GC-MS/MS for High Throughput Pesticides Analysis. Thermo Fisher Scientific. Retrieved from
-
Sandy, C., Meng, C.-K., & Marvin, C. (2012). Optimizing the Performance of the Agilent GC/MS/MS Pesticide Analyzer. Agilent Technologies. Retrieved from
-
Al-Rajab, A. J., et al. (2020). Optimization of Method for Pesticide Detection in Honey by Using Liquid and Gas Chromatography Coupled with Mass Spectrometric Detection. Foods, 9(9), 1301. Retrieved from [Link]
-
Fernando, S., et al. (2023). Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. Molecules, 28(16), 6099. Retrieved from [Link]
-
Uclés, S., Hakme, E., Ferrer, C., & Fernández-Alba, A. R. (2018). Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables. Analytical and Bioanalytical Chemistry, 410, 6861–6871. Retrieved from [Link]
-
Hussain, I. (2017). Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices. IntechOpen. Retrieved from [Link]
-
Mahmud, M. N. U. A., et al. (2020). A QuEChERS-based extraction method for the residual analysis of this compound and tebufenpyrad in perilla leaves using gas chromatography: application to dissipation pattern. Biomedical Chromatography, 34(4), e4780. Retrieved from [Link]
-
Andrianova, A. A., Quimby, B. D., & Zhao, L. (n.d.). A Fast and Robust GC/MS/MS Analysis of 203 Pesticides in 10 Minutes in Spinach. Agilent Technologies. Retrieved from
-
U.S. Environmental Protection Agency. (n.d.). Pesticide Residue Monitoring. EPA. Retrieved from [Link]
-
ChromTech. (n.d.). Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Fera Science Ltd. (n.d.). Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup. Retrieved from [Link]
-
Perović, M., et al. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. Foods, 12(21), 3991. Retrieved from [Link]
-
Anastassiades, M., et al. (2020). A QuEChERS-based extraction method for the residual analysis of this compound and tebufenpyrad in perilla leaves using gas chromatography: application to dissipation pattern. ResearchGate. Retrieved from [Link]
-
Shimadzu. (n.d.). LC-MS/MS and GC-MS/MS cross-checking analysis method for 247 pesticide residues in sweet pepper (Capsicum annuum). Retrieved from [Link]
-
Agilent Technologies. (2018). Sample Matrix Influence on GC/MS/MS Multiresidue Pesticide Analysis. Retrieved from [Link]
-
Uclés, S., et al. (2018). Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables. ResearchGate. Retrieved from [Link]
-
Retsch. (2012). Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method. Retrieved from [Link]
-
Kitagawa, M., et al. (2018). Enhancement of Pesticide Peak Response in GC-MS in the Presence of Multiple Co-Existing Reference Pesticides. Shokuhin Eiseigaku Zasshi, 59(4), 146-152. Retrieved from [Link]
-
Organomation. (n.d.). Pesticide Sample Preparation. Retrieved from [Link]
-
Cochrane, W. P. (1979). Derivatization of Pesticide-Related Acids and Phenols for Gas Chromatographic Determination. Journal of Agricultural and Food Chemistry, 27(5), 980-986. Retrieved from [Link]
-
LCGC International. (2018). Optimizing Splitless GC Injections. Retrieved from [Link]
-
Separation Science. (2024). QuEChERS Method Simplified: Key Steps and Applications. Retrieved from [Link]
-
Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis. Retrieved from [Link]
-
Chemetrix. (n.d.). Max Performance in GC/MS/MS Analysis of 200 Pesticides in Challenging Food Matrices. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert Column. Retrieved from [Link]
-
Shimadzu. (n.d.). Scan/MRM Analysis of Residual Pesticides in Foods Using GC-MS/MS (3). Retrieved from [Link]
-
Rahman, M. M. (2015). Evaluation of Different sample Extraction Techniques of Pesticides Residue analysis in. International Journal of Scientific & Engineering Research, 6(9), 886-895. Retrieved from [Link]
-
Lehotay, S. J., & Mastovska, K. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International, 35(7), 434-443. Retrieved from [Link]
-
U.S. Department of Agriculture. (2010). Confirmation of Pesticides by GC/MS/MS. Food Safety and Inspection Service. Retrieved from [Link]
-
Phenomenex. (n.d.). GC-MS/MS Analysis of Pesticides in Extra Virgin Olive Oil. Retrieved from [Link]
-
U.S. Department of Agriculture. (2010). Confirmation of Pesticides by GC/MS/MS. Food Safety and Inspection Service. Retrieved from [Link]
-
Mésfioui, J., et al. (2021). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. Molecules, 26(11), 3209. Retrieved from [Link]
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- 7. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of Pesticide Peak Response in GC-MS in the Presence of Multiple Co-Existing Reference Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Pyraclofos Degradation Kinetics in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and professionals in drug development studying the degradation kinetics of Pyraclofos in aqueous solutions. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to support your experimental work. As you navigate the complexities of pesticide stability and degradation, this resource is designed to offer both foundational knowledge and practical solutions to common challenges.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and degradation of this compound in aqueous environments.
Q1: What is this compound and why is its degradation in water important?
A1: this compound, chemically known as O-[1-(4-chlorophenyl)-4-pyrazolyl] O-ethyl S-propyl phosphorothiolate, is an organophosphate insecticide.[1] Understanding its degradation kinetics in aqueous solutions is crucial for assessing its environmental fate, persistence, and potential impact on non-target organisms and water quality. Regulatory bodies often require these data for environmental risk assessments.
Q2: What are the primary degradation pathways for this compound in water?
A2: The primary degradation pathways for this compound in aqueous solutions are hydrolysis and photodegradation. Hydrolysis involves the cleavage of the phosphate ester bond, while photodegradation is induced by exposure to light. The rate and prevalence of each pathway are highly dependent on environmental conditions.
Q3: How does pH affect the hydrolysis rate of this compound?
A3: The hydrolysis of this compound is significantly influenced by pH. It is relatively stable under acidic and neutral conditions but degrades rapidly in basic (alkaline) environments.[2] This is a common characteristic of organophosphate pesticides, where hydroxide ions catalyze the cleavage of the P-O-aryl bond.[3][4]
Q4: What are the expected major degradation products of this compound hydrolysis?
A4: The primary degradation product from the hydrolysis of this compound is expected to be 1-(4-chlorophenyl)-4-hydroxypyrazole . This results from the cleavage of the bond between the phosphorus atom and the pyrazole ring. While direct studies on this compound are limited, this is analogous to the degradation of other organophosphates like Chlorpyrifos, which yields 3,5,6-trichloro-2-pyridinol (TCP).[5]
Q5: Does temperature influence the degradation rate of this compound?
Troubleshooting Guide
This guide provides solutions to common issues encountered during the experimental study of this compound degradation kinetics.
Analytical Method (GC & LC-MS/MS) Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing) for this compound (GC-NPD) | 1. Active sites in the injector liner or column. 2. Contamination of the injector port or column. 3. Incorrect column installation. | 1. Use a deactivated injector liner. 2. Clean the injector port and replace the liner and septum. 3. Trim the first few centimeters of the column. 4. Ensure the column is installed at the correct depth in the injector and detector. |
| Low Sensitivity / No Peak Detected | 1. Degradation of the analyte in the injector port. 2. Issues with the NPD bead. 3. Incorrect MS/MS parameters (MRM transitions). | 1. Optimize injector temperature; lower it if thermal degradation is suspected. 2. Check and adjust the NPD bead voltage or replace the bead if necessary.[7] 3. Verify and optimize the MRM transitions for this compound and its metabolites using a standard solution. |
| Shifting Retention Times | 1. Leaks in the GC or HPLC system. 2. Changes in mobile phase composition or flow rate (HPLC). 3. Column degradation. | 1. Perform a leak check on the instrument. 2. Ensure consistent mobile phase preparation and pump performance. 3. Equilibrate the column thoroughly before each run. Consider replacing the column if performance continues to degrade. |
| Co-elution of this compound and Degradation Products | 1. Suboptimal chromatographic conditions. | 1. For GC: Adjust the temperature program (e.g., use a slower ramp rate). 2. For LC: Modify the mobile phase gradient or use a column with a different selectivity. |
| Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS) | 1. Co-eluting matrix components from the sample. | 1. Use a matrix-matched calibration curve. 2. Employ stable isotope-labeled internal standards if available. 3. Improve sample cleanup, for example, by using solid-phase extraction (SPE). |
Experimental Design & Execution Troubleshooting
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent Degradation Rates Between Replicates | 1. Inaccurate initial concentration of this compound. 2. Temperature or pH fluctuations in the reaction vessels. 3. Inconsistent light exposure in photodegradation studies. | 1. Ensure the stock solution is homogeneous before spiking. 2. Use a temperature-controlled water bath or incubator. 3. Verify the pH of each buffered solution before starting the experiment. 4. Ensure all samples are equidistant from the light source and that the light intensity is stable. |
| Degradation is Too Fast or Too Slow | 1. Incorrect pH of the buffer. 2. Inappropriate temperature. 3. For photodegradation, incorrect light source or intensity. | 1. Re-measure the pH of the buffer solution. 2. Adjust the temperature to slow down or speed up the reaction. 3. Select a light source with an appropriate wavelength and intensity for the experiment. |
| Artifacts or Unexpected Peaks in Chromatograms | 1. Contamination of glassware or solvents. 2. Reaction of the quenching agent with the analyte or matrix. | 1. Use high-purity solvents and thoroughly clean all glassware. 2. Run a blank sample (buffer and quenching agent) to identify any interfering peaks. 3. Choose an appropriate quenching agent that does not interfere with the analysis. Sodium thiosulfate is a common choice but should be tested for compatibility.[8] |
Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for conducting a comprehensive study on the degradation kinetics of this compound in aqueous solutions.
Workflow for this compound Degradation Kinetics Study
Caption: Workflow for a this compound aqueous degradation kinetics study.
Protocol 1: Hydrolysis Kinetics Study
This protocol details the steps to determine the hydrolysis rate of this compound at different pH values and temperatures.
1. Preparation of Buffer Solutions:
-
Prepare 0.1 M phosphate buffer solutions at pH 5, 7, and 9.[9][10]
-
For pH 7.4, a common method is to mix appropriate volumes of 0.2 M solutions of monosodium phosphate and disodium phosphate.[11]
-
-
Sterilize the buffer solutions by autoclaving or filtration to prevent microbial degradation.
2. Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound (e.g., 1000 mg/L) in a water-miscible solvent like acetonitrile or methanol.
3. Experimental Setup:
-
In amber glass vials to prevent photodegradation, add the appropriate buffer solution.
-
Spike the buffer with the this compound stock solution to achieve the desired initial concentration (e.g., 1 mg/L). The volume of the organic solvent should be minimal (<1% of the total volume) to avoid co-solvent effects.
-
Prepare triplicate samples for each pH and temperature combination.
-
Place the vials in constant-temperature incubators or water baths set at the desired temperatures (e.g., 25°C, 40°C, 50°C).
4. Sampling and Quenching:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each vial.
-
Immediately quench the hydrolysis reaction by adding a suitable agent if necessary or by preparing the sample for analysis. For many pesticide stability studies, immediate extraction into an organic solvent at a low temperature can effectively stop the reaction.
5. Sample Analysis:
-
Extract this compound and its degradation products from the aqueous sample using liquid-liquid extraction (LLE) with a solvent like dichloromethane or ethyl acetate, or by solid-phase extraction (SPE).
-
Analyze the extracts using a validated analytical method (see Protocol 3).
6. Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time.
-
The degradation rate constant (k) is the negative of the slope of the linear regression line.
-
Calculate the half-life (t½) using the formula: t½ = ln(2) / k.
-
To determine the activation energy (Ea), plot ln(k) versus 1/T (in Kelvin) for a given pH (Arrhenius plot). The slope of this plot is -Ea/R, where R is the gas constant.
Protocol 2: Photodegradation Study
This protocol is designed to assess the degradation of this compound under controlled light conditions.
1. Solution Preparation:
-
Prepare a solution of this compound in sterile, purified water (e.g., pH 7 phosphate buffer) as described in Protocol 1.
2. Experimental Setup:
-
Use quartz tubes or borosilicate glass vials that are transparent to the wavelengths of the light source.
-
Place the samples in a photostability chamber equipped with a light source that simulates sunlight (e.g., a xenon lamp).
-
Maintain a constant temperature using a cooling system.
-
Include "dark" control samples, wrapped in aluminum foil, to be incubated alongside the irradiated samples to account for any hydrolysis or other non-photolytic degradation.
3. Sampling and Analysis:
-
At specified time intervals, collect samples from both the irradiated and dark control groups.
-
Analyze the samples for the concentration of this compound and the formation of degradation products as described in Protocol 1.
4. Data Analysis:
-
Calculate the photodegradation rate constant by subtracting the rate constant from the dark control from the rate constant observed in the irradiated samples.
-
Determine the photodegradation half-life.
Protocol 3: UPLC-MS/MS Analytical Method
This protocol provides a starting point for developing a sensitive and selective method for the quantification of this compound and its primary metabolite, 1-(4-chlorophenyl)-4-hydroxypyrazole.
1. Sample Preparation:
-
Acidify the aqueous sample (e.g., to pH 3 with formic acid).
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the sample.
-
Wash the cartridge with water.
-
Elute the analytes with methanol or acetonitrile.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. UPLC-MS/MS Conditions (Suggested Starting Point):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient starting with a high percentage of mobile phase A and increasing the percentage of mobile phase B to elute the analytes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: These need to be optimized experimentally. A pesticide MRM library may contain starting transitions for this compound. For the metabolite, precursor and product ions would need to be determined by infusing a standard.
3. Method Validation:
-
The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to relevant guidelines.
Data Interpretation & Key Parameters
Understanding and correctly interpreting the kinetic data is fundamental to assessing the environmental persistence of this compound.
Degradation Kinetics Models
The degradation of pesticides in aqueous solutions often follows pseudo-first-order kinetics.
Caption: Relationship between concentration, rate constant, and half-life.
Summary of Key Kinetic Parameters
| Parameter | Symbol | Unit | Description |
| Rate Constant | k | time⁻¹ (e.g., day⁻¹) | Represents the rate at which this compound degrades. A higher k value indicates faster degradation. |
| Half-Life | t½ | time (e.g., days) | The time required for the concentration of this compound to decrease by half. It is inversely proportional to the rate constant. |
| Activation Energy | Ea | kJ/mol | The minimum energy required for the hydrolysis reaction to occur. It quantifies the effect of temperature on the reaction rate. |
Hydrolysis Rate Constants for this compound at 40°C
| pH | Rate Constant (k) (day⁻¹) | Half-Life (t½) (days) |
| 5.0 | 0.0214 | 32.4 |
| 7.0 | 0.1293 | 5.4 |
| 9.0 | 2.1656 | 0.3 |
| (Data adapted from a study on this compound hydrolysis in buffered solutions)[2] |
This table clearly demonstrates the dramatic increase in the hydrolysis rate of this compound as the pH becomes more alkaline.
References
-
Chen, S., Liu, C., Peng, C., Liu, H., Hu, M., & Zhong, G. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLOS ONE, 7(10), e47205. [Link]
-
Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959–974. [Link]
-
Gładych, M., & Polowczyk, I. (2014). Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation. The Journal of Physical Chemistry B, 118(26), 7343–7352. [Link]
-
MDPI. (2023). Photocatalytic Degradation of Organophosphates Using Nanocrystalline ZnO Synthesized by Modified Sonochemical Method. [Link]
-
NYC Office of Chief Medical Examiner. (2013). Troubleshooting of Agilent Gas Chromatographs. [Link]
-
Boal, A. K., & Patsalis, F. I. (2017). Use of Sodium Thiosulfate to Quench Hypochlorite Solutions Prior to Chlorate Analysis. Journal - American Water Works Association, 109(10), E409-E415. [Link]
-
Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. [Link]
-
Shimadzu. (n.d.). Pesticide MRM Library Support for LC/MS/MS. [Link]
-
Taylor & Francis Online. (n.d.). Hydrolysis and soil sorption of insecticide this compound. [Link]
-
Szafran, M., & Szatyłowicz, H. (2022). Hydrolysis of an organophosphorus pesticide: a computational reaction study on triazophos. Structural Chemistry, 33(5), 1547–1558. [Link]
-
Semantic Scholar. (n.d.). Use of Sodium Thiosulfate to Quench Hypochlorite Solutions Prior to Chlorate Analysis. [Link]
-
Waters Corporation. (n.d.). A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS/MS. [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8141B: Organophosphorus Compounds by Gas Chromatography. [Link]
-
MDPI. (2022). Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. [Link]
-
Hawach Scientific. (2023). Optimizing Phosphate Buffer Solution: Preparation Methods and Case Studies. [Link]
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]
-
Embrapa. (n.d.). Multi-residue method of pesticides by UPLC-MS/MS in bivalve mollusks samples as a tool for food quality and safety. [Link]
-
Pirsaheb, M., & Moradi, N. (2020). Sonochemical degradation of pesticides in aqueous solution: investigation on the influence of operating parameters and degradation pathway – a systematic review. RSC Advances, 10(13), 7758–7777. [Link]
-
Dannenberg, A., & Pehkonen, S. O. (1998). Investigation of the Heterogeneously Catalyzed Hydrolysis of Organophosphorus Pesticides. Journal of Agricultural and Food Chemistry, 46(1), 325–334. [Link]
-
MDPI. (2022). Study of the Photocatalytic Degradation of Highly Abundant Pesticides in Agricultural Soils. [Link]
-
ResearchGate. (n.d.). GC-NPD chromatogram of organophosphate pesticides. [Link]
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MDPI. (2020). Adsorption and Photo-Degradation of Organophosphates on Sulfate-Terminated Anatase TiO2 Nanoparticles. [Link]
-
Drawell. (n.d.). Exploring the Role of Gas Chromatography in Organophosphate Analysis. [Link]
-
NIFA Reporting Portal. (n.d.). Decontamination of Chloroacetanilide Herbicides with Thiosulfate Salts. [Link]
-
National Institutes of Health. (n.d.). Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate. [Link]
-
ResearchGate. (n.d.). 4.1.3. BUFFER SOLUTIONS. [Link]
-
Alimbetov, D., Kloss, D., Baiken, Y., Zholdaspayeva, A., Zholdaspayev, S., Akishev, Z., & Kassymbek, K. (2020). Enzymes, Reacting with Organophosphorus Compounds as Detoxifiers: Diversity and Functions. International Journal of Molecular Sciences, 21(23), 9070. [Link]
-
ACS Publications. (n.d.). Alkaline Hydrolysis of Organophosphorus Pesticides: The Dependence of the Reaction Mechanism on the Incoming Group Conformation. [Link]
-
Mag-usara, V. R. P., & Garcia, R. P. (2009). Photocatalytic degradation of organophosphate and phosphonoglycine pesticides using TiO2 immobilized on silica gel. Chemosphere, 76(5), 595–600. [Link]
-
Generalitat Valenciana. (2017). Validation of the MRM pesticides from the Working Document SANCO/12745/2013 of 21-22 November 2017 rev. 9(1). [Link]
-
Ren, J., Tang, M., Zhang, T., Chen, C., Zhou, Q., & Pan, Y. (2024). How to achieve adequate quenching for DBP analysis in drinking water? Water Research, 253, 121264. [Link]
-
Bilal, M., & Iqbal, H. M. N. (2020). Degradation strategies of pesticide residue: From chemicals to synthetic biology. Journal of Hazardous Materials, 384, 121333. [Link]
-
Phenomenex. (n.d.). GC Column Troubleshooting Guide. [Link]
-
G-Biosciences. (n.d.). Tips for Preparing Phosphate Buffers. [Link]
-
National Institutes of Health. (n.d.). Hydrolysis mechanisms for A-series (Novichok) nerve agents at different pH V and computational simulant screening. [Link]
-
Embrapa. (n.d.). Multi-residue method of pesticides by UPLC-MS/MS in bivalve mollusks samples as a tool for food quality and safety. [Link]
-
USDA ARS. (n.d.). degradation kinetics assessment for the fungicide bas 505 in intact soil cores versus batch soils. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Degradation of Chlorpyrifos in Aqueous Chlorine Solutions: Pathways, Kinetics, and Modeling. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
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- 9. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 10. welch-us.com [welch-us.com]
- 11. shimadzu.com [shimadzu.com]
Common interferences in Pyraclofos residue analysis
Welcome to the Technical Support Hub for Pyraclofos residue analysis. This center is designed for researchers, analytical scientists, and quality control professionals who are working to accurately quantify this compound residues in various matrices. This guide moves beyond standard protocols to address the nuanced challenges and common interferences encountered in the field. Here, we dissect problems, explain the underlying chemistry, and provide robust, field-tested solutions.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Q1: My this compound recovery is consistently low, especially in high-fat matrices like oils, nuts, or animal tissues. What's happening and how can I fix it?
Probable Cause: Low recovery of lipophilic (fat-soluble) pesticides like this compound in fatty matrices is a classic analytical challenge. The primary cause is the partitioning of the analyte into the co-extracted fat layer during the initial acetonitrile extraction, a cornerstone of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1] Standard sample-to-solvent ratios may be insufficient to efficiently pull the nonpolar this compound from the large nonpolar fat phase into the relatively more polar acetonitrile phase.
Step-by-Step Troubleshooting Protocol:
-
Modify the Sample-to-Solvent Ratio: For high-fat samples (>5% fat), increase the volume of acetonitrile. Instead of a typical 10 g sample to 10 mL acetonitrile ratio, try using a smaller sample size (e.g., 2-5 g) with a larger solvent volume (e.g., 20-30 mL).[1] This shifts the partition equilibrium, favoring the extraction of this compound into the solvent phase.
-
Incorporate a Freezing Step: After the initial extraction and salting-out step, place the sample tubes in a -20°C freezer for at least 30 minutes. This will solidify the lipids, allowing you to easily decant the acetonitrile supernatant, leaving the interfering fats behind.
-
Optimize the Dispersive SPE (d-SPE) Cleanup: Standard d-SPE cleanup with Primary Secondary Amine (PSA) is excellent for removing organic acids and sugars but insufficient for fats.
-
Action: Use a d-SPE formulation that includes C18 sorbent. C18 is a reverse-phase silica sorbent that effectively removes nonpolar interferences like lipids from the extract. A common combination for fatty matrices is PSA, C18, and anhydrous MgSO₄.
-
-
Validation: After modifying the protocol, perform a recovery validation by spiking a known concentration of this compound into a blank matrix sample and processing it through the entire method. Your recovery should be within the acceptable range of 70-120% as per regulatory guidelines.[2]
Q2: I'm analyzing spinach (or tea) samples and my chromatograms have a high, noisy baseline and show significant signal suppression. What is the interference?
Probable Cause: The issue is severe matrix effects from pigments, primarily chlorophyll in spinach and a complex mixture of pigments and polyphenols in tea.[3][4][5] These large, non-volatile molecules are co-extracted and can cause two major problems:
-
Ion Suppression (LC-MS/MS): Matrix components co-eluting with this compound can interfere with the ionization process in the mass spectrometer's source, reducing the number of this compound ions that are formed and detected.
-
GC System Contamination (GC-MS/MS): Pigments and other non-volatile matrix components can contaminate the GC inlet liner and the head of the analytical column, leading to peak tailing, loss of analyte response, and a rising baseline.[6]
Step-by-Step Troubleshooting Protocol:
-
Employ Graphitized Carbon Black (GCB) in Cleanup: GCB is a critical sorbent for removing planar molecules like chlorophyll.[4][7]
-
Action: Use a d-SPE tube containing a mixture of PSA, GCB, and anhydrous MgSO₄.
-
Critical Note: GCB can also adsorb planar pesticides. It is essential to use the minimum amount of GCB necessary for cleanup and to validate that this compound recovery is not compromised. The amount of GCB in commercial d-SPE kits is typically optimized to minimize this effect.
-
-
Use Matrix-Matched Calibration: To compensate for any remaining signal suppression or enhancement, prepare your calibration standards in a blank matrix extract that has been processed through the entire sample preparation procedure. This ensures that the standards and the samples experience the same matrix effects, leading to more accurate quantification.[5]
-
For GC-MS/MS, Protect Your System:
-
Use an ultra-inert GC inlet liner with wool to trap non-volatile matrix components.[6]
-
Implement a mid-column backflush after your last analyte of interest has eluted. This reverses the carrier gas flow to flush high-boiling matrix components out through the split vent instead of allowing them to enter the detector.[8]
-
Section 2: Frequently Asked Questions (FAQs)
What is a "matrix effect" and how does it specifically impact this compound analysis by GC-MS/MS?
A matrix effect is the alteration (suppression or enhancement) of an analyte's signal due to the presence of co-extracted, interfering compounds from the sample matrix.[9] In GC-MS/MS, the most common issue for organophosphates like this compound is matrix-induced signal enhancement .[5]
-
Mechanism: Active sites in the GC inlet liner and at the front of the GC column can adsorb "active" pesticides, causing poor peak shape and reduced signal. When a "dirty" matrix extract is injected, the more abundant matrix components coat these active sites, a phenomenon known as "passivation." This allows more of the this compound analyte to pass through the system without being adsorbed, resulting in a larger-than-expected peak.[5] This leads to an overestimation of the residue concentration if you are quantifying against a clean solvent-based calibration curve.
-
Solution: The gold standard solution is to use matrix-matched calibration curves .[5] This involves preparing your calibration standards in a blank matrix extract (e.g., an extract from organic spinach known to be free of this compound). This way, both your samples and standards experience the same degree of signal enhancement, canceling out the effect.
Could a degradation product of this compound interfere with my analysis?
Yes, this is a significant and often overlooked source of interference. Organophosphate pesticides can degrade in the environment and during sample processing.
-
Known Degradation Pathway: While specific data for this compound is limited, the closely related organophosphate Chlorpyrifos is well-documented to hydrolyze into 3,5,6-trichloro-2-pyridinol (TCP).[3][10] It is highly probable that this compound undergoes a similar degradation. Furthermore, some studies have shown that this compound can degrade into Dichlorvos (DDVP).[11]
-
Analytical Impact: If your method is intended to only measure the parent this compound compound, the presence of these metabolites is less of a direct interference and more of a consideration for risk assessment.[12] However, if you are performing a multi-residue analysis, you must ensure your chromatography can separate this compound from its potential degradation products to avoid misidentification. Using GC-MS/MS with Multiple Reaction Monitoring (MRM) provides high selectivity. For this compound, typical MRM transitions might be:
Section 3: Protocols & Data Visualization
Protocol: Modified QuEChERS for High-Pigment/High-Fat Matrices
This protocol is designed to maximize recovery and minimize interference when analyzing this compound in challenging matrices like avocado or pesto.
-
Sample Homogenization: Weigh 5 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube. For dry samples like spices, add 10 mL of reagent water and allow to hydrate for 30 minutes.[14]
-
Extraction: Add 15 mL of 1% acetic acid in acetonitrile to the tube. Add internal standards if used. Cap and shake vigorously for 2 minutes.
-
Salting-Out: Add a salt packet containing 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate. Shake immediately and vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Lipid Removal (Freezing-Out): Place the centrifuge tube in a -20°C freezer for 30 minutes. The upper lipid layer will solidify.
-
Dispersive SPE Cleanup: Immediately decant the acetonitrile supernatant into a 15 mL d-SPE tube containing 1200 mg MgSO₄, 400 mg PSA, 400 mg C18, and 100 mg GCB.
-
Final Centrifugation: Shake the d-SPE tube for 2 minutes and centrifuge at ≥3000 x g for 5 minutes.
-
Analysis: Take an aliquot of the final extract, add an analyte protectant if necessary (for GC analysis), and inject into the GC-MS/MS or LC-MS/MS system.
Table 1: Role of Common d-SPE Sorbents in Interference Removal
| Sorbent | Chemical Name | Primary Function | Target Interferences |
| MgSO₄ | Anhydrous Magnesium Sulfate | Removes excess water from the extract | Residual water |
| PSA | Primary Secondary Amine | Normal-phase & weak anion exchange | Organic acids, sugars, fatty acids |
| C18 | Octadecylsilane | Reverse-phase; removes nonpolar compounds | Lipids, waxes, sterols |
| GCB | Graphitized Carbon Black | Adsorbs planar molecules | Pigments (chlorophylls, carotenoids), sterols[4] |
Diagram 1: Troubleshooting Workflow for Low Analyte Recovery
This decision tree guides the analyst from the initial problem to a logical solution.
Caption: Troubleshooting Decision Tree for Low this compound Recovery.
References
-
Agilent Technologies. (2025). Retention Time Stability and Improved Data Accuracy in Pesticide Analysis with GC/MS. Agilent. Available from: [Link]
-
Agilent Technologies. (2011). Analysis of Pesticides in Food by GC/MS/MS using the Ultra Inert Liners with Wool. Agilent Technologies, Inc. Available from: [Link]
-
Yin, P., et al. (n.d.). Residue pattern of chlorpyrifos and its metabolite in tea from cultivation to consumption. Society of Chemical Industry. Available from: [Link]
-
Zhao, L., & Stevens, J. (n.d.). Analysis of Pesticide Residues in Spinach Using Agilent Bond Elut QuEChERS EN Kit by LC/MS/MS Detection. Agilent Technologies, Inc. Available from: [Link]
-
Request PDF. (n.d.). Different Enantioselective Degradation of this compound in Soils. ResearchGate. Available from: [Link]
-
Agilent Technologies. (n.d.). GC/MS/MS Pesticide Residue Analysis. Agilent. Available from: [Link]
-
ResearchGate. (2014). Do you have any recovery issues with lipophilic pesticides?. ResearchGate. Available from: [Link]
-
Raina-Fulton, R., & Xie, Z. (n.d.). Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices. IntechOpen. Available from: [Link]
-
Lee, S., et al. (n.d.). LC-MS/MS and GC-MS/MS cross-checking analysis method for 247 pesticide residues in sweet pepper (Capsicum annuum). ResearchGate. Available from: [Link]
-
Agilent Technologies. (n.d.). Analysis of Pesticide Residues in Spinach Using Agilent Bond Elut QuEChERS AOAC Kits by GC/MS. Agilent Technologies, Inc. Available from: [Link]
-
Agilent Technologies. (2009). Simultaneous Analysis of Organophosphorus Pesticides by GC/MS/FPD with a Capillary Flow Technology Splitter. Agilent Technologies, Inc. Available from: [Link]
-
Chen, S., et al. (2012). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLOS ONE. Available from: [Link]
-
Moodley, R., et al. (2020). A Newly Modified QuEChERS Method for the Analysis of Organochlorine and Organophosphate Pesticide Residues in Fruits and Vegetables. PubMed. Available from: [Link]
-
AZoLifeSciences. (2022). Overcoming challenges associated with analyzing pesticides. AZoLifeSciences. Available from: [Link]
-
Lehotay, S. J. (n.d.). Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup. Royal Society of Chemistry. Available from: [Link]
-
European Union. (n.d.). COMMON IMPLEMENTATION STRATEGY FOR THE WATER FRAMEWORK DIRECTIVE (2000/60/EC). CIRCABC. Available from: [Link]
-
MDPI. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. MDPI. Available from: [Link]
-
MDPI. (n.d.). Simultaneous Quantitative Determination of Residues of Pyriproxyfen and Its Metabolites in Tea and Tea Infusion Using Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available from: [Link]
-
Agilent Technologies. (n.d.). Max Performance in GC/MS/MS Analysis of 200 Pesticides in Challenging Food Matrices. Agilent. Available from: [Link]
-
PubMed. (2013). Spinach or amaranth contains highest residue of metalaxyl, fluazifop-P-butyl, chlorpyrifos, and lambda-cyhalothrin on six leaf vegetables upon open field application. PubMed. Available from: [Link]
-
ResearchGate. (n.d.). Adsorption and degradation of triazophos, chlorpyrifos and their main hydrolytic metabolites in paddy soil from Chaohu Lake, China. ResearchGate. Available from: [Link]
-
European Commission. (n.d.). Analytical methods relevant to the European Commission's 2012 proposal on Priority Substances under the Water Framework Directive. JRC Publications Repository. Available from: [Link]
-
Beyond Pesticides. (2021). Breakdown Products (Metabolites) from Pesticides May Be More Toxic than Parent Compound, Study Finds. Beyond Pesticides. Available from: [Link]
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Technical Support Center: Mitigating Signal Suppression of Pyraclofos in Electrospray Ionization (ESI) Mass Spectrometry
Welcome to the technical support guide for the analysis of Pyraclofos using Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). This compound, an organophosphate pesticide, is critical to monitor in various matrices, from agricultural products to environmental samples.[1][2] However, its analysis is frequently complicated by a phenomenon known as signal suppression , a type of matrix effect that can severely compromise data quality, leading to inaccurate quantification and reduced sensitivity.[3]
This guide is designed for researchers, analytical chemists, and drug development professionals. It moves beyond a simple checklist of solutions to provide a deeper understanding of why signal suppression occurs with this compound and how to systematically troubleshoot and resolve it.
The "Why": Understanding the Fundamentals of ESI Signal Suppression
Electrospray ionization (ESI) is a soft ionization technique that transfers ions from solution to the gas phase for mass analysis.[4] The process, which involves creating charged droplets and evaporating the solvent, is highly susceptible to interference from co-eluting compounds from the sample matrix.[4]
Signal suppression is the reduction in the ionization efficiency of a target analyte (this compound) due to the presence of these other components.[5] The primary mechanisms include:
-
Competition for Charge: In the ESI droplet, there is a finite amount of excess charge. Matrix components with high proton affinity or surface activity can outcompete this compound for this charge, leaving fewer this compound molecules ionized.[5]
-
Changes in Droplet Properties: Non-volatile matrix components, such as salts and sugars, can alter the droplet's surface tension and viscosity.[6] This hinders solvent evaporation and the subsequent release of gas-phase analyte ions.[6]
-
Gas-Phase Reactions: Interfering molecules with high gas-phase basicity can neutralize the already-formed this compound ions before they enter the mass spectrometer.[6]
The chemical properties of this compound—an organothiophosphate compound—make it susceptible to these effects, especially in complex sample types.[2]
Caption: Mechanism of ESI signal suppression.
Frequently Asked Questions (FAQs)
Q1: What is the difference between a matrix effect and signal suppression?
A matrix effect is any alteration of an analyte's signal (enhancement or suppression) caused by co-eluting substances.[3] Signal suppression is the most common form of matrix effect, where the analyte's signal intensity is decreased.[6]
Q2: My MS/MS is highly specific. Why do I still see signal suppression?
Tandem mass spectrometry (MS/MS) provides specificity after the ions are formed and selected. Signal suppression occurs during the ionization process in the ESI source, before any mass analysis takes place. Therefore, even the most selective MS/MS methods are susceptible to it.[6]
Q3: How can I quickly check if I have a signal suppression problem?
The post-column infusion (PCI) experiment is a classic diagnostic tool. A solution of this compound is constantly infused into the mobile phase flow after the analytical column. You then inject a blank matrix extract. Any dip in the constant this compound signal baseline directly corresponds to the retention times where matrix components are eluting and causing suppression.
Q4: Can changing the ionization mode from positive to negative ESI help?
Potentially, yes. This compound is typically analyzed in positive ion mode ([M+H]+). Switching to negative mode might eliminate interference if the suppressing matrix components do not ionize well in negative mode. However, you must first confirm that this compound itself can be ionized efficiently in negative mode, which may not be the case.[5]
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you might encounter and provides a logical workflow for resolving them.
Caption: Troubleshooting workflow for signal suppression.
Scenario 1: My this compound signal is strong in pure solvent but weak or absent when I inject a sample extract.
This is the classic sign of severe signal suppression. The matrix components in your extract are interfering with this compound ionization.
Answer & Solution Path:
-
Improve Sample Cleanup: Your first and most effective line of defense is to remove the interfering matrix components before they reach the MS source.[7]
-
Action: Implement or refine a sample preparation protocol like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid Phase Extraction (SPE).[8][9] For many agricultural samples, QuEChERS is an excellent starting point.[10]
-
Causality: QuEChERS uses a combination of salting out and dispersive SPE (dSPE) to remove a broad range of interferences like fats, pigments, and sugars, which are common culprits for signal suppression.[9] SPE offers more targeted cleanup if the nature of the interference is known.
-
-
Dilute the Sample: If sensitivity allows, dilution is a straightforward way to reduce the concentration of matrix components.[11]
-
Action: Perform a dilution series of your final extract (e.g., 1:5, 1:10, 1:50) with your initial mobile phase.
-
Causality: Diluting the sample reduces the concentration of both the analyte and the matrix. Often, the concentration of interfering species drops below the level where they cause significant suppression, while the this compound signal remains detectable, resulting in a net signal increase.[5]
-
Scenario 2: My this compound peak is chromatographically resolved, but the signal is still inconsistent between injections.
This suggests that even though your main analyte peak is separated, there are still co-eluting matrix components affecting ionization.
Answer & Solution Path:
-
Optimize Chromatographic Selectivity: The goal is to move the this compound peak into a "cleaner" region of the chromatogram.
-
Action:
-
Modify the gradient slope to increase separation.
-
Change the mobile phase organic solvent (e.g., from acetonitrile to methanol). Solvents with lower surface tension, like methanol, can sometimes improve spray stability and reduce suppression.[7]
-
Switch to a different column chemistry (e.g., from a standard C18 to a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column) to alter selectivity.
-
-
Causality: Different stationary phases provide alternative separation mechanisms (e.g., pi-pi interactions on a Phenyl-Hexyl column) that can resolve this compound from the specific matrix components causing suppression on a C18 column.[12]
-
-
Adjust Mobile Phase Additives: The choice and concentration of additives can dramatically impact ESI efficiency.[13]
-
Action: If using positive mode ESI, ensure a volatile acidic additive is present to promote protonation. Formic acid (0.1%) is a standard choice. Ammonium formate can also be effective and may improve peak shape.[14]
-
Causality: Additives like formic acid provide a consistent source of protons, facilitating the formation of the [M+H]+ ion of this compound and helping to stabilize the electrospray process.[13] However, non-volatile buffers like phosphates must be avoided as they will contaminate the MS source.[14]
-
| Additive (in Positive ESI) | Typical Concentration | Rationale & Potential Impact |
| Formic Acid | 0.05 - 0.2% | Excellent proton source, highly volatile. The standard for good sensitivity. |
| Acetic Acid | 0.1 - 0.5% | Weaker acid, may provide different selectivity. Also volatile. |
| Ammonium Formate | 2 - 10 mM | Provides buffering and can improve peak shape. Volatile.[15] |
| Trifluoroacetic Acid (TFA) | AVOID (<0.05%) | Strong ion-pairing agent that is a notorious signal suppressor in ESI-MS.[16] |
Scenario 3: I've improved my sample prep and chromatography, but still have unacceptable variability (>15% RSD) in my results.
When suppression cannot be eliminated, the next step is to compensate for it. This is where internal standards become essential.
Answer & Solution Path:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for quantitative LC-MS analysis.[17][18]
-
Action: Obtain a SIL-IS for this compound (e.g., this compound-d₆). Spike it into the sample at a known concentration at the very beginning of the sample preparation process.
-
Causality: A SIL-IS is chemically identical to the analyte, so it co-elutes perfectly and experiences the exact same degree of signal suppression and extraction recovery variations.[6][17] By calculating the ratio of the analyte signal to the IS signal, these variations are canceled out, leading to highly precise and accurate quantification.[19][20]
-
-
Optimize Ion Source Parameters: While not a cure for heavy suppression, optimizing source conditions can maximize the this compound signal in the presence of matrix.[21]
-
Action: Systematically tune the following parameters while infusing a this compound standard mixed with matrix extract:
-
Causality: Proper desolvation is key to releasing ions from the droplet. Finding the optimal balance of gas flow and temperature ensures the solvent is removed efficiently, giving this compound the best chance to enter the gas phase as an ion.[21]
-
Caption: Logic of using a stable isotope-labeled internal standard.
Key Experimental Protocols
Protocol 1: Generic QuEChERS for Pesticide Residue in Produce
This protocol is a starting point and should be optimized for your specific matrix.
-
Homogenization: Weigh 10-15 g of homogenized sample into a 50 mL centrifuge tube.[8]
-
Fortification (for QC): If creating a spiked sample, add your this compound standard now. Add the SIL-Internal Standard to all samples (blanks, standards, QCs, and unknowns).
-
Extraction: Add 10 mL of acetonitrile (with 1% acetic acid, optional, for improved stability of some pesticides).[10]
-
Salting Out: Add the appropriate QuEChERS salt packet (commonly MgSO₄ and NaCl or Sodium Acetate). Shake vigorously for 1 minute. This step partitions the acetonitrile from the aqueous layer.[9]
-
Centrifugation: Centrifuge at >3000 rpm for 5 minutes.[10]
-
Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a dSPE tube containing primary secondary amine (PSA) sorbent (to remove sugars and organic acids) and MgSO₄ (to remove residual water). Other sorbents like C18 (for fats) or GCB (Graphitized Carbon Black, for pigments) can be included depending on the matrix.
-
Final Centrifugation: Vortex the dSPE tube for 30 seconds, then centrifuge for 5 minutes.
-
Analysis: The supernatant is ready for LC-MS/MS analysis.
Protocol 2: Matrix Effect Evaluation
This protocol helps you quantify the extent of signal suppression.
-
Prepare Standard A: this compound standard prepared in a pure solvent (e.g., the initial mobile phase).
-
Prepare Standard B: Prepare a blank matrix extract using your final sample preparation method. Spike this blank extract with the this compound standard at the same concentration as Standard A. This is a "post-extraction spike."
-
Analysis: Inject both standards and compare the peak areas.
-
Calculation:
-
Matrix Effect (%) = ( (Peak Area in Standard B / Peak Area in Standard A) - 1 ) * 100
-
A value of 0% indicates no matrix effect.
-
A negative value (e.g., -70%) indicates signal suppression.
-
A positive value indicates signal enhancement.
-
Values between -20% and +20% are often considered acceptable, but this depends on the specific assay requirements.[23]
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
-
Wikipedia. (2023). Ion suppression (mass spectrometry). In Wikipedia. [Link]
-
Wei, A. A. J., et al. (2020). Strategies for avoiding saturation effects in ESI-MS. International Journal of Mass Spectrometry, 450, 116306. [Link]
-
Vogeser, M., & Seger, C. (2008). A decade of HPLC-MS/MS in the clinical laboratory – goals for further developments. Clinical Biochemistry, 41(4-5), 314-324. [Link]
-
Kruve, A., & Kaupmees, K. (2017). Adduct formation in ESI/MS by mobile phase additives. Journal of The American Society for Mass Spectrometry, 28(7), 1437-1445. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Waters Corporation. (2011). QuEChERS Sample Preparation for GC/MS Determination of Organophosphorous Pesticides in Beef. Waters Corporation Application Note. [Link]
-
AERU, University of Hertfordshire. (n.d.). This compound (Ref: OMS 3040). AERU Pesticide Properties Database. [Link]
-
Zhang, Y., et al. (2019). Screening of 485 Pesticide Residues in Fruits and Vegetables by Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry Based on TOF Accurate Mass Database and QTOF Spectrum Library. Journal of AOAC International, 102(6), 1848-1863. [Link]
-
Jickells, S. M., & Negrusz, A. (Eds.). (2008). Clarke's Analytical Forensic Toxicology. Pharmaceutical Press. [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407. [Link]
-
MDPI. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. [Link]
-
Adaway, J. E., Keevil, B. G., & Owen, L. J. (2015). Electrospray ionisation mass spectrometry: principles and clinical applications. Annals of Clinical Biochemistry, 52(1), 18-38. [Link]
-
Majors, R. E. (2007). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC North America, 25(7). [Link]
-
Niessen, W. M. A., Manini, P., & Andreoli, R. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 25(6), 881-899. [Link]
-
Głowacka, N., & Wiela-Hojeńska, A. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy, 31(3), 30-38. [Link]
-
Mastovska, K., & Lehotay, S. J. (2006). Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues. Journal of Chromatography A, 1127(1-2), 1-13. [Link]
-
Chen, G., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6062-6070. [Link]
-
Smith, D. P., & Johnson, K. S. (1996). Mechanism of Signal Suppression by Anionic Surfactants in Capillary Electrophoresis−Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 68(21), 3698-3703. [Link]
-
Wu, J., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 960, 15-22. [Link]
-
Lehotay, S. J., et al. (2010). Validation of a fast and easy method for the determination of residues from 229 pesticides in fruits and vegetables using gas and liquid chromatography and mass spectrometric detection. Journal of AOAC International, 93(1), 355-379. [Link]
-
Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research Inc. [Link]
-
Anspach, E., et al. (2007). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. LCGC North America, 25(1), 40-52. [Link]
-
Apffel, A., et al. (1995). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. Journal of Chromatography A, 712(1), 177-190. [Link]
-
Shimadzu. (n.d.). Determination of Organophosphorus Pesticide present in Herbal Products using QuEChERS Method. Shimadzu Application Note. [Link]
-
UCL. (n.d.). HPLC solvents and mobile phase additives. University College London. [Link]
-
ResearchGate. (n.d.). Choose a Suitable Mobile Phase Additive for Negative Ionization Mode in LCMS. ResearchGate. [Link]
-
MDPI. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. MDPI. [Link]
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- 23. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Recovery of Pyraclofos During Sample Cleanup
<_ _>
Introduction: Pyraclofos is an organophosphate insecticide used to control a range of pests on various crops. Accurate quantification of its residues is critical for ensuring food safety and environmental monitoring. However, analysts frequently encounter the challenge of low recovery during the sample cleanup stage, leading to inaccurate results and method validation failures. This guide provides a structured, in-depth approach to troubleshooting and overcoming these issues. It is designed for researchers, analytical chemists, and laboratory technicians working on pesticide residue analysis.
Part 1: Foundational Knowledge & Initial Assessment
This section addresses the fundamental properties of this compound and the general principles of sample cleanup that are crucial for diagnosing recovery problems.
Q1: What are the key chemical properties of this compound that influence its recovery?
A1: Understanding the physicochemical properties of this compound is the first step in troubleshooting. These properties dictate its behavior during extraction, cleanup, and analysis.
-
Hydrophobicity (LogP): this compound is a relatively nonpolar, lipophilic (fat-loving) compound. Its high LogP value means it has a strong affinity for nonpolar solvents (like hexane) and nonpolar sorbents (like C18) but low solubility in water.[1][2] This is the primary characteristic leveraged in reversed-phase solid-phase extraction (SPE).
-
Chemical Stability: As an organothiophosphate, this compound is susceptible to degradation under certain conditions. It is relatively stable in neutral and slightly acidic conditions but is unstable and degrades under strong alkaline (high pH) conditions.[3] Exposure to strong oxidizing agents can also lead to the formation of its oxon analogue.[4]
-
Molecular Structure: this compound has a planar aromatic ring structure. This feature can lead to strong adsorptive interactions with certain cleanup materials, particularly graphitized carbon black (GCB), which is often used to remove pigments.
| Property | Value/Description | Implication for Sample Cleanup |
| Chemical Class | Organothiophosphate | Susceptible to hydrolysis at high pH. |
| LogP (Octanol/Water) | High (Lipophilic) | Strong retention on reversed-phase (e.g., C18) SPE sorbents. Requires nonpolar solvents for effective elution. |
| Stability | Unstable under alkaline conditions. | pH control during extraction and cleanup is critical to prevent degradation. |
| Structure | Contains planar aromatic rings. | Potential for irreversible adsorption onto planar sorbents like Graphitized Carbon Black (GCB). |
Q2: I'm seeing low recovery. What are the most common culprits during sample cleanup?
A2: Low recovery is almost always attributable to one of four main issues during the cleanup workflow. A systematic evaluation is key to identifying the source of the problem.
The primary reasons for analyte loss are:
-
Incomplete Elution: The analyte is retained on the cleanup sorbent (e.g., SPE cartridge) but is not fully washed off by the elution solvent.
-
Irreversible Adsorption: The analyte binds so strongly to the sorbent material that it cannot be eluted effectively with any compatible solvent. This is a common issue with planar pesticides and GCB.[5]
-
Analyte Breakthrough: During the loading of the sample extract onto an SPE cartridge, the analyte fails to retain on the sorbent and is lost in the waste effluent.
-
Analyte Degradation: The chemical structure of this compound is altered due to incompatible conditions (e.g., pH, temperature, aggressive reagents) during the cleanup process.[6]
Part 2: Systematic Troubleshooting Workflow
When you detect low recovery of this compound, it is crucial to follow a logical diagnostic process rather than making random changes to your method. The following workflow will help you systematically isolate and resolve the issue.
Caption: A systematic workflow for diagnosing and solving low this compound recovery.
Part 3: In-Depth Troubleshooting Q&A
This section expands on the diagnostic workflow with detailed explanations and actionable protocols.
Q3: How do I confirm if my elution step is the problem?
A3: This is the most common and easily correctable issue. If the elution solvent is not strong enough or the volume is insufficient, this compound will remain on the SPE cartridge.
Causality: this compound is held on reversed-phase sorbents (like C18) by hydrophobic interactions. A solvent, or solvent mixture, with sufficient nonpolar character is required to disrupt these interactions and elute the analyte.[7][8]
Troubleshooting Protocol: Elution Efficiency Test
-
Process a spiked blank sample through your entire cleanup method as usual. Collect the eluate (Fraction 1).
-
After the first elution, place a new collection tube under the SPE cartridge.
-
Elute the same cartridge a second time, but this time with a much stronger solvent. A good choice is a 1:1 mixture of Dichloromethane (DCM) and Acetone. Collect this eluate (Fraction 2).
-
Analyze both Fraction 1 and Fraction 2.
-
Interpretation:
-
High Response in Fraction 2: Your original elution solvent is too weak. This compound was retained on the cartridge and only eluted by the stronger solvent.
-
No/Low Response in Fraction 2: Your elution step is effective. The problem lies elsewhere (e.g., binding, breakthrough, or degradation).
-
Solution: If incomplete elution is confirmed, modify your method.
-
Increase Solvent Strength: If you are using acetonitrile, try a mixture of acetonitrile and acetone, or ethyl acetate. For very nonpolar compounds, small amounts of dichloromethane can be effective.[9]
-
Increase Solvent Volume: Try increasing the volume of your elution solvent by 50-100%.
-
Soak the Sorbent: Allow the elution solvent to sit on the SPE sorbent for 1-2 minutes before applying vacuum/pressure to elute. This can improve the interaction and desorption process.
Q4: I suspect this compound is irreversibly binding to my cleanup sorbent. How can I confirm and prevent this?
A4: This is a frequent problem when using sorbents like Graphitized Carbon Black (GCB), which is often included in dispersive SPE (d-SPE) cleanup kits for QuEChERS to remove chlorophyll and other pigments.[10][11] The planar structure of this compound can interact strongly with the planar surface of GCB via π-π stacking, leading to very low or zero recovery.
Causality: GCB has a strong affinity for planar molecules. While this is useful for removing planar pigments like chlorophyll, it also captures planar pesticides.
Troubleshooting Protocol: Sorbent Binding Test
-
Prepare two vials.
-
Vial A (Control): Add a known amount of this compound standard to a clean solvent (e.g., acetonitrile) that matches your sample extract.
-
Vial B (Test): Add the same amount of this compound standard to the same volume of clean solvent. Then, add the amount of d-SPE sorbent (e.g., the GCB/PSA mixture) that you would normally use for cleanup.
-
Vortex both vials for 2 minutes, then centrifuge Vial B.
-
Analyze the supernatant from both vials.
-
Interpretation:
-
Signal in Vial B is << Signal in Vial A: Your sorbent is binding the this compound.
-
Signal in Vial B is similar to Signal in Vial A: The sorbent is not the issue.
-
Solution: If irreversible binding is confirmed:
-
Avoid GCB: If your sample matrix is not heavily pigmented (e.g., white cabbage, potato), simply use a d-SPE combination without GCB, such as PSA (Primary Secondary Amine) for removing fatty acids and C18 for removing other nonpolar interferences.[12]
-
Use a "Keeper" Solvent for Elution from GCB: If GCB is necessary, modify the elution solvent. Adding a small percentage (5-10%) of a solvent with a strong affinity for GCB, like toluene or dichloromethane, can help disrupt the π-π stacking and elute the this compound. This is often referred to as using a "keeper" solvent.
-
Choose an Alternative Sorbent: Consider newer sorbents designed to remove lipids and pigments with less impact on planar pesticides, such as Agilent's EMR—Lipid.[13]
Q5: What is SPE "breakthrough" and how do I know if it's happening with this compound?
A5: Breakthrough occurs when the analyte passes through the SPE cartridge during sample loading and is discarded with the waste.[8] This means the sorbent never retained the analyte in the first place.
Causality: Breakthrough can be caused by several factors:
-
Incorrect Conditioning: The sorbent was not properly wetted, preventing effective interaction with the analyte.
-
High Flow Rate: The sample was passed through the cartridge too quickly, not allowing enough residence time for the analyte to adsorb.
-
Solvent Mismatch: The solvent of the sample extract is too strong (too nonpolar in reversed-phase SPE), preventing the analyte from adsorbing to the sorbent.
-
Overloaded Sorbent: The mass of the sorbent is insufficient for the volume of the sample or the concentration of interferences.
Troubleshooting Protocol: Breakthrough Test
-
Set up your SPE procedure as normal with a spiked sample.
-
During the sample loading step, collect the liquid that passes through the cartridge (the effluent or "waste").
-
Analyze this collected effluent directly.
-
Interpretation:
-
This compound is detected in the effluent: You have a breakthrough problem.
-
No this compound is detected: Breakthrough is not the cause of your low recovery.
-
Solution: If breakthrough is confirmed:
-
Optimize Loading Flow Rate: Reduce the flow rate to 1-2 mL/minute.
-
Verify Conditioning: For reversed-phase SPE (like C18), ensure the cartridge is conditioned first with a water-miscible organic solvent (e.g., methanol or acetonitrile) and then with water or a buffer matching the sample's aqueous phase. Do not let the sorbent go dry before loading the sample.
-
Dilute the Sample Extract: If the organic content of your sample extract is too high, dilute it with water or an appropriate buffer to ensure the analyte can partition onto the sorbent.
-
Increase Sorbent Mass: Use a larger SPE cartridge with more sorbent material.
Q6: Could this compound be degrading during my cleanup process?
A6: Yes, degradation is a possibility, especially if the pH of your sample extract is not controlled.
Causality: Organophosphate pesticides like this compound are susceptible to alkaline hydrolysis, where the molecule is cleaved, resulting in a loss of the parent compound.[3] The half-life of this compound in soil, for instance, is highly dependent on microbial activity and environmental conditions, indicating its potential for degradation.[14]
Troubleshooting Protocol: Stability Test
-
Prepare a this compound standard in a clean solvent (e.g., acetonitrile). This is your "Pre-Cleanup" sample.
-
Take an aliquot of this standard solution and process it through your entire cleanup procedure (e.g., add d-SPE salts, vortex, centrifuge). This is your "Post-Cleanup" sample.
-
Analyze both the "Pre-Cleanup" and "Post-Cleanup" samples.
-
Interpretation:
-
"Post-Cleanup" signal is significantly lower than "Pre-Cleanup": Your cleanup steps are causing degradation.
-
Signals are comparable: Degradation is not a significant issue.
-
Solution: If degradation is confirmed:
-
Control pH: Many QuEChERS extraction methods use buffering salts to maintain the pH in a stable range (typically 4-6).[10][15] Ensure you are using the correct buffered extraction method (e.g., AOAC or EN versions) for your sample type. If not, consider adding a buffer to your extraction solvent.
-
Avoid Harsh Reagents: Ensure no strong acids, bases, or oxidizing agents are present in your cleanup workflow.
-
Work Quickly and at Low Temperatures: Process samples promptly and consider performing extraction and cleanup steps in an ice bath to minimize thermal degradation, especially for sensitive analytes in complex matrices.
Part 4: Optimized Protocols and Data
Based on the troubleshooting principles discussed, here is a recommended generic cleanup protocol and a guide to sorbent selection.
Optimized Dispersive SPE (d-SPE) Protocol for this compound in a Moderately Complex Matrix (e.g., Leafy Greens)
This protocol assumes an initial QuEChERS extraction using an acetonitrile/water system buffered with salts.
Caption: A typical d-SPE workflow for this compound cleanup.
Table: SPE Sorbent Selection Guide for this compound Cleanup
The choice of sorbent is critical and depends on the matrix interferences you need to remove.
| Sorbent | Primary Function | Suitability for this compound | Key Considerations |
| C18 (Octadecylsilane) | Removes nonpolar interferences (e.g., lipids, fats).[12] | Excellent | This is a reversed-phase sorbent. This compound will be retained and must be eluted with a nonpolar solvent. |
| PSA (Primary Secondary Amine) | Removes polar, acidic interferences (e.g., organic acids, fatty acids, some sugars).[12] | Excellent | This compound does not strongly interact with PSA, so it remains in the solvent while interferences are removed. |
| GCB (Graphitized Carbon Black) | Removes pigments (e.g., chlorophyll) and sterols.[11] | Use with Caution | High risk of irreversible binding of this compound due to its planar structure. Avoid if possible. |
| MgSO₄ (Anhydrous Magnesium Sulfate) | Removes residual water from the organic extract.[15] | Essential | Used in nearly all QuEChERS-based methods to improve partitioning and prevent water-related issues. |
| Z-Sep/Z-Sep+ | Removes lipids and pigments. | Good Alternative to GCB | These zirconia-based sorbents are designed to have less interaction with planar pesticides compared to GCB.[12] |
Conclusion
Low recovery of this compound during sample cleanup is a multifaceted problem that can be effectively solved through a systematic and logical troubleshooting approach. By starting with an analysis of the elution step and methodically investigating irreversible binding, breakthrough, and degradation, analysts can pinpoint the exact cause of analyte loss. The key to success lies in understanding the chemical properties of this compound and how it interacts with different solvents, sorbents, and pH conditions. By applying the protocols and solutions outlined in this guide, laboratories can develop robust and reliable methods for the accurate quantification of this important pesticide.
References
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-
Liu, W., et al. (2012). Different enantioselective degradation of this compound in soils. Journal of Agricultural and Food Chemistry, 60(17), 4276-81. [Link]
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Moore, M. T., et al. (2001). Interlaboratory Comparison of Pesticide Recovery from Water Using Solid-Phase Extraction Disks and Gas Chromatography. Archives of Environmental Contamination and Toxicology, 41(2), 150-4. [Link]
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Al Mahmud, M. N. U., et al. (2020). A QuEChERS-based extraction method for the residual analysis of this compound and tebufenpyrad in perilla leaves using gas chromatography: application to dissipation pattern. Biomedical Chromatography, 34(4), e4781. [Link]
- Thermo Fisher Scientific. (n.d.). Pesticide Residue Analysis: Tips and Tricks for the Whole Workflow.
- U.S. Environmental Protection Agency. (1984). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater.
- California Environmental Protection Agency. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides.
-
Selim, N. M. M., et al. (2024). Chemical Stability Effect of Pyriproxyfen and Bifenthrin Insecticides and Their Toxicology Changes. Egyptian Journal of Chemistry. [Link]
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Rasoulnia, A., et al. (2021). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. Molecules, 26(21), 6598. [Link]
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Tsochatzis, E. D., et al. (2024). Assessing the performance of various sorbents in micro-solid phase extraction cartridges for pesticide residue analysis in feed. Food Chemistry, 444, 138676. [Link]
- Agilent Technologies. (2016). Sample Cleanup Methods for Multiresidue Pesticide GC/MS/MS Analysis in Avocado.
-
Prodhan, M. D. H. (2014). Response to "Do you have any recovery issues with lipophilic pesticides?". ResearchGate. [Link]
-
Han, X-Q., et al. (2012). Different Enantioselective Degradation of this compound in Soils. Journal of Agricultural and Food Chemistry, 60(17), 4276-4281. [Link]
-
Niessen, W. M. A., et al. (2006). Matrix Effects in Quantitative Pesticide Analysis Using Liquid Chromatography-Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 14(9), 1044-52. [Link]
- Chemistry LibreTexts. (2023). Solid-Phase Extraction.
- Phenomenex. (n.d.). QuEChERS Method for Pesticide Residue Analysis.
-
Di Muccio, A., et al. (2006). Solid-phase extraction for multi-residue analysis of pesticides in honey. Journal of Chromatography A, 1107(1-2), 1-6. [Link]
- ResearchGate. (n.d.). Flow steps of extraction, cleanup and sample loading of organophosphate....
- European Commission. (1999). Quality Control Procedures for Pesticide Residues Analysis.
- University of Florida, IFAS Extension. (n.d.). Pesticide Characteristics.
-
Li, Y., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Foods, 12(6), 1222. [Link]
- Analytical Methods Committee, Royal Society of Chemistry. (2016). Analytical Challenges for Pesticide Residue Analysis in Food: Sample Preparation, Processing, Extraction, and Cleanup. Analyst, 141(19), 5475-5504.
- Sigma-Aldrich. (n.d.). QuEChERS Method for Pesticide Residue Analysis.
- Storherr, R. W., et al. (1971). Extraction and Cleanup of Organochlorine, Organophosphate, Organonitrogen, and Hydrocarbon Pesticides in Produce for Determination by Gas-Liquid Chromatography.
-
Duirk, S. E., & Collette, T. W. (2005). Organophosphate Pesticide Degradation Under Drinking Water Treatment Conditions. U.S. Environmental Protection Agency. [Link]
- National Center for Biotechnology Information. (n.d.). Profenofos. PubChem Compound Database.
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Matsuura, H., & Ueno, H. (2015). Importance of Physicochemical Properties for the Design of New Pesticides. Journal of Pesticide Science, 40(3), 111-118. [Link]
- ResearchGate. (n.d.). Common SPE sorbents used in analytical methods for pesticides.
- Food Safety and Standards Authority of India. (n.d.). Training Manual For Analysis of Pesticide Residues.
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Li, M., et al. (2022). Optimization and Application of the QuEChERS-UHPLC-QTOF-MS Method for the Determination of Broflanilide Residues in Agricultural Soils. Molecules, 27(19), 6542. [Link]
-
Ghorbani, M., et al. (2023). Magnetic dispersive solid-phase extraction of organochlorine pesticides from honey samples in a narrow-bore tube prior to HPLC analysis. Analytical Methods, 15(1), 60-67. [Link]
-
Sajan, T. K., & Pradeep, T. (2012). Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles. Langmuir, 28(3), 1836-1845. [Link]
- Matuszewski, B. K., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(9), 1290-4.
-
Zhang, K. (2020). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. Restek. [Link]
- European Union Reference Laboratory for Pesticides. (2006). The QuEChERS Method.
-
Al-Musawi, T. J., et al. (2023). Degradation of Sulfoxaflor Pesticide in Aqueous Solutions Utilizing Photocatalytic Ozonation with the Simultaneous Use of Titanium Dioxide and Iron Zeolite Catalysts. Catalysts, 13(4), 643. [Link]
-
Selim, N. M. M., et al. (2024). Chemical Stability Effect of Pyriproxyfen and Bifenthrin Insecticides and Their Toxicology Changes. Egyptian Journal of Chemistry. [Link]
-
Abdullah, M. P., et al. (2021). Sampling and Sample Preparation Techniques for the Analysis of Organophosphorus Pesticides in Soil Matrices. Critical Reviews in Analytical Chemistry, 53(1), 1-20. [Link]
-
Validation of liquid chromatography mass spectrometry (LC-MS) methods MOOC. (2016). Practical evaluation of matrix effect, recovery and process efficiency. [Video]. YouTube. [Link]
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- 15. researchgate.net [researchgate.net]
Minimizing Pyraclofos degradation during sample storage and preparation
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Pyraclofos. It is designed to help you minimize degradation during sample storage and preparation, ensuring the accuracy and reliability of your experimental results.
Introduction to this compound Stability
This compound, an organothiophosphate insecticide, is susceptible to degradation through several pathways, primarily hydrolysis, photodegradation, and microbial metabolism.[1] Understanding the factors that influence its stability is critical for obtaining accurate analytical data. The stability of this compound is significantly affected by pH, temperature, light exposure, and the presence of microorganisms.
This document will guide you through the best practices for sample handling and storage, provide troubleshooting for common issues, and answer frequently asked questions to help you maintain the integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The main factors contributing to this compound degradation are:
-
pH: this compound is highly susceptible to hydrolysis, especially under basic conditions. It is relatively stable in acidic and neutral environments.
-
Temperature: Higher temperatures accelerate the rate of degradation.
-
Light: Exposure to UV light can lead to photodegradation.
-
Microbial Activity: In non-sterile environments like soil and water, microorganisms can significantly contribute to the degradation of this compound.
Q2: What are the major degradation products of this compound?
A2: The primary degradation of this compound involves the cleavage of its phosphate ester bonds. Key metabolites identified in various studies include:
-
1-(4-chlorophenyl)-4-hydroxy-pyrazole (CHP): Formed by the cleavage of the P-O-aryl bond.
-
1-(4-chlorophenyl) pyrazol-4-yl O-ethyl hydrogen phosphate (EHP-CHP): Results from the cleavage of the n-propyl-S-P bond following oxidation.
-
1-(4-chlorophenyl) pyrazol-4-yl S-n propyl hydrogen phosphorothioate (SHP-CHP): Formed by the cleavage of the P-O-ethyl bond.[2]
-
Conjugates such as CHP-sulfate and CHP-glucose have also been observed in metabolic studies.[2]
It's important to note that some degradation products may be more toxic than the parent compound, making their analysis crucial in toxicological and environmental studies.[3]
Q3: What are the ideal short-term and long-term storage conditions for this compound standards and samples?
A3: To minimize degradation, samples and standards should be stored in a cool, dark, and dry place. For long-term storage, freezing is recommended. While specific long-term stability data for this compound at various temperatures is limited, general guidelines for organophosphorus pesticides suggest the following:
| Storage Condition | Temperature | Duration | Recommendation |
| Short-term | 4°C (Refrigerated) | Up to 1 week | Suitable for temporary storage of extracts before analysis. Minimize exposure to light. |
| Long-term | -20°C (Frozen) | Months to years | Recommended for stock solutions and samples awaiting analysis. Use amber vials to protect from light. Avoid repeated freeze-thaw cycles.[3][4][5][6] |
| Long-term | -80°C (Ultra-low) | Extended periods | While offering maximum stability for many compounds, it may not always provide a significant advantage over -20°C for this compound and can sometimes lead to precipitation issues upon thawing.[4] |
Q4: How does pH affect the stability of this compound in aqueous samples?
A4: this compound is significantly more stable in acidic to neutral conditions compared to alkaline conditions. Hydrolysis is the primary degradation pathway in water, and its rate is highly pH-dependent.
| pH | Stability | Half-life (t½) at 25°C (Estimated) |
| 4-5 | High | > 30 days |
| 7 | Moderate | ~ 15-30 days |
| 9 | Low | < 2 days |
Troubleshooting Guide
This section addresses common problems encountered during the analysis of this compound and provides practical solutions.
Issue 1: Low Recovery of this compound During Sample Extraction
Potential Causes:
-
Degradation during extraction: The pH of the extraction solvent or the sample matrix itself might be alkaline, causing hydrolysis.
-
Incomplete extraction from the matrix: this compound is a lipophilic compound and may have strong interactions with fatty or organic-rich matrices.
-
Adsorption to labware: The compound can adhere to glass or plastic surfaces, especially if they are not properly cleaned or deactivated.[9]
Solutions:
-
pH control: Ensure the pH of your extraction solvent is neutral or slightly acidic (pH 6-7). For alkaline matrices, consider adding a buffer to the extraction solvent.
-
Solvent selection and ratio: For lipophilic matrices, ensure your solvent has sufficient polarity to extract this compound. Acetonitrile is a common and effective solvent in QuEChERS-based methods. Increasing the solvent-to-sample ratio can improve extraction efficiency from fatty samples.[10]
-
Thorough homogenization: Ensure the sample is completely homogenized to maximize the surface area for extraction. For solid samples, cryogenic grinding can prevent degradation and improve homogeneity.[11]
-
Proper labware handling: Use high-purity solvents and scrupulously clean glassware.[12] Rinsing glassware with the extraction solvent before use can help minimize adsorption.
Issue 2: High Variability in Replicate Samples
Potential Causes:
-
Inconsistent sample homogenization: A non-uniform sample will lead to different concentrations of this compound in different aliquots.
-
Variable degradation rates: If samples are processed at different times or under slightly different conditions (e.g., temperature, light exposure), the extent of degradation can vary.
-
Matrix effects in the analytical instrument: Co-extracted matrix components can enhance or suppress the instrument's response to this compound, leading to inconsistent results.
Solutions:
-
Standardize homogenization: Implement a consistent and thorough homogenization protocol for all samples.
-
Process samples promptly and consistently: Minimize the time between sample collection, extraction, and analysis. If immediate analysis is not possible, store all samples under identical, validated conditions (e.g., frozen at -20°C).
-
Use matrix-matched standards: Prepare calibration standards in a blank matrix extract that is similar to your samples. This will help to compensate for matrix effects during analysis.
-
Incorporate an internal standard: The use of an internal standard can help to correct for variations in extraction efficiency and instrument response.
Issue 3: Appearance of Unexpected Peaks in the Chromatogram
Potential Causes:
-
Degradation products: The unexpected peaks may be metabolites or degradation products of this compound.[2]
-
Matrix interferences: Components from the sample matrix may co-elute with the target analyte or appear as separate peaks.
-
Contamination: Contamination can be introduced from solvents, glassware, or the instrument itself.
Solutions:
-
Analyze for known metabolites: If you suspect degradation, obtain analytical standards for known this compound metabolites (e.g., CHP) to confirm their presence.[13]
-
Optimize clean-up steps: The dispersive solid-phase extraction (d-SPE) step in the QuEChERS method is crucial for removing interferences. You may need to optimize the type and amount of sorbents used (e.g., PSA, C18, GCB) for your specific matrix.
-
Run method blanks: Regularly analyze blank samples (matrix without the analyte) and solvent blanks to identify any sources of contamination.
-
Use high-resolution mass spectrometry (HRMS): If available, HRMS can help to identify unknown peaks by providing accurate mass information.
Experimental Protocols
Protocol 1: Recommended Sample Storage Procedure
-
Collection: Collect samples in appropriate containers (e.g., amber glass vials for liquids, high-quality polyethylene bags for solids) to minimize light exposure and potential leaching.
-
Homogenization (if applicable): Homogenize solid samples as soon as possible after collection. For plant and animal tissues, cryogenic grinding is recommended to prevent enzymatic degradation.
-
Aliquoting: If the sample will be analyzed multiple times, divide it into smaller aliquots to avoid repeated freeze-thaw cycles.
-
Labeling: Clearly label each sample with a unique identifier, date of collection, and storage conditions.
-
Storage:
-
For short-term storage (up to 72 hours), refrigerate samples at 4°C.
-
For long-term storage, freeze samples at -20°C or lower. Ensure samples are tightly sealed to prevent sublimation and contamination.
-
Protocol 2: QuEChERS-based Sample Preparation for this compound in Agricultural Produce
This protocol is a general guideline based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and should be validated for your specific matrix.[7][14][15][16]
Materials:
-
Homogenized sample (e.g., fruit, vegetable, or soil)
-
Acetonitrile (pesticide residue grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) (for pigmented samples)
-
C18 sorbent (for fatty samples)
-
50 mL and 2 mL centrifuge tubes
-
High-speed centrifuge
-
Vortex mixer
Procedure:
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL centrifuge tube containing:
-
150 mg of anhydrous magnesium sulfate
-
50 mg of PSA
-
(If necessary) 50 mg of C18 for fatty matrices or 7.5 mg of GCB for pigmented matrices.
-
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Final Extract:
-
Carefully collect the supernatant.
-
The extract is now ready for analysis by GC-MS or LC-MS/MS. If necessary, the extract can be filtered through a 0.22 µm syringe filter before injection.
-
Visualizations
This compound Degradation Pathways
Caption: Primary degradation pathways of this compound.
QuEChERS Sample Preparation Workflow
Caption: QuEChERS workflow for this compound analysis.
References
-
Effects of storage conditions on the stability and distribution of clinical trace elements in whole blood and plasma: Application of ICP-MS. (2021). Journal of Trace Elements in Medicine and Biology. [Link]
-
Do you have any recovery issues with lipophilic pesticides? - ResearchGate. (2014). [Link]
-
Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater - EPA. [Link]
-
A QuEChERS-based extraction method for the residual analysis of this compound and tebufenpyrad in perilla leaves using gas chromatography: application to dissipation pattern. (n.d.). ResearchGate. [Link]
-
Drying and storage methods affect cyfluthrin concentrations in exposed plant samples. (2016). USDA ARS. [Link]
-
This compound | C14H18ClN2O3PS | CID 93460 - PubChem. (n.d.). National Institutes of Health. [Link]
-
Kinetic studies of catalytic photodegradation of chlorpyrifos insecticide in various natural waters. (2010). Arabian Journal of Chemistry. [Link]
-
Hydrolysis of Chlorpyrifos in Natural Waters of the Chesapeake Bay. (n.d.). ResearchGate. [Link]
-
Guide for organophosphate pesticides - Safe Work Australia. (n.d.). [Link]
-
Optimization and Application of the QuEChERS-UHPLC-QTOF-MS Method for the Determination of Broflanilide Residues in Agricultural Soils. (n.d.). PMC - NIH. [Link]
-
Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. (n.d.). MDPI. [Link]
-
QuEChERS Method for Pesticide Residue Analysis - Phenomenex. (2025). [Link]
-
Hydrolysis and photolysis of flupyradifurone in aqueous solution and natural water: Degradation kinetics and pathway. (n.d.). ResearchGate. [Link]
-
The effect of storage time and freeze-thaw cycles on the stability of serum samples. (n.d.). PubMed. [Link]
-
Identification and Dissipation of Chlorpyrifos and Its Main Metabolite 3,5,6-TCP during Wheat Growth with UPLC-QTOF/MS. (1989). MDPI. [Link]
-
Photodegradation of chlorpyrifos in water by UV/H2O2 treatment: toxicity evaluation. (n.d.). PubMed. [Link]
-
Metabolism of this compound in Housefly, Musca domestica. (n.d.). ResearchGate. [Link]
-
The Effect of Storage Conditions and Periods on The Laboratory and Field Efficacy of Some Insecticides. (2025). Journal of Business Economics and Agribusiness. [Link]
-
The effect of storage time and freeze-thaw cycles on the stability of serum samples. (n.d.). PubMed. [Link]
-
Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticid. (2022). Regular Article. [Link]
-
The QuEChERS Workflow for Pesticide Residue Analysis: Cole-Parmer Application Lab. (2025). [Link]
-
Organophosphorus Pesticides Analysis. (n.d.). ResearchGate. [Link]
-
Comparison and Validation of QuEChERS Extraction Methods Coupled with UHPLC/Orbitrap HR-MS for the Determination of Antibiotics and Related Compounds in Fish and Fish Feed. (n.d.). MDPI. [Link]
-
Determining shelf life by comparing degradations at elevated temperatures. (n.d.). PubMed. [Link]
-
Breakdown Products (Metabolites) from Pesticides May Be More Toxic than Parent Compound, Study Finds. (2021). Beyond Pesticides. [Link]
-
Photocatalytic degradation of chlorpyrifos in water using titanium dioxide and zinc oxide. (n.d.). ResearchGate. [Link]
-
Residue pattern of chlorpyrifos and its metabolite in tea from cultivation to consumption. (n.d.). Society of Chemical Industry. [Link]
-
Half-lives of chlorpyrifos in different water types. (n.d.). ResearchGate. [Link]
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Technical Support Center: Quantitative Analysis of Pyraclofos
Welcome to the technical support guide for the quantitative analysis of Pyraclofos. This resource is designed for researchers, analytical scientists, and professionals in drug development and food safety who are utilizing chromatographic techniques for the precise quantification of this organophosphate insecticide.
This guide provides in-depth, field-proven insights into overcoming common calibration challenges. It is structured as a series of troubleshooting questions and answers, supplemented by detailed protocols and frequently asked questions to ensure the integrity and accuracy of your analytical results.
Troubleshooting Guide: Calibration Issues
This section addresses specific problems encountered during the calibration phase of this compound analysis. Each issue is explored from cause to resolution, emphasizing a logical, evidence-based approach to troubleshooting.
Q1: Why is my this compound calibration curve showing poor linearity (R² < 0.99)?
A1: The Root of Non-Linearity
A non-linear calibration curve is a critical issue that undermines the accuracy of quantification. The relationship between concentration and instrument response should be linear within the calibrated range.[1] Deviation from this suggests a systematic error. Potential causes range from standard preparation to instrumental parameters.
Causality and Investigation:
-
Analyte Degradation: this compound, like many organophosphates, can be susceptible to degradation, especially at low concentrations in certain solvents or when exposed to active sites in the chromatographic system.[2] This leads to a disproportionately lower response at the lower end of the curve.
-
Detector Saturation: At the higher end of the concentration range, the detector (e.g., the electron multiplier in a mass spectrometer) may become saturated, leading to a plateauing of the response. This is a common cause of a curved response at high concentrations.
-
Inaccurate Standard Preparation: Simple volumetric errors during the serial dilution of stock solutions are a frequent source of non-linearity. It is crucial to ensure that working standards are prepared fresh and accurately.[3]
-
Matrix Effects: If using matrix-matched calibrants, inconsistent matrix concentration across calibration levels can suppress or enhance the ion signal unpredictably.[4][5]
-
Inappropriate Regression Model: Forcing a linear regression on a dataset that is inherently non-linear over a wide dynamic range can result in a poor fit. Some highly sensitive instruments may require a weighted linear regression or even a quadratic fit, especially when spanning several orders of magnitude.[1]
Troubleshooting Workflow:
-
Step 1: Verify Standard Integrity: Prepare a fresh set of calibration standards from a certified reference material (CRM) stock solution.[6] If the problem persists, investigate the stability of the stock solution itself.[2]
-
Step 2: Inspect the Analytical Column and Inlet: Active sites in the GC inlet liner or the column can cause analyte degradation. Replace the inlet liner and trim the first 10-15 cm of the analytical column.[7][8]
-
Step 3: Check for Detector Saturation: Review the peak shape and response of your highest calibration standard. If the peak is fronting or flattened at the apex, reduce the concentration of the highest standard or dilute the sample before injection.
-
Step 4: Evaluate the Calibration Range: Narrow the concentration range of your calibration curve. If linearity improves, it confirms that the issue was at the extremes of the previous range.
-
Step 5: Implement Weighted Regression: Apply a weighted linear regression (e.g., 1/x or 1/x²) to your calibration data. This gives less weight to the higher concentration standards where absolute error is larger and can significantly improve the fit, especially at the low end.[1]
Q2: My calibration curve is linear, but the back-calculated concentrations for my calibrants are inaccurate (>15% deviation). Why?
A2: The Discrepancy Between Linearity and Accuracy
A high coefficient of determination (R²) does not automatically guarantee an accurate calibration.[9] The accuracy of each calibration point is a more stringent test of curve quality. Significant deviation in back-calculated concentrations, especially at the lower limit of quantification (LLOQ), points to issues with heteroscedasticity or improper curve fitting.
Causality and Investigation:
-
Heteroscedasticity: In analytical data, the variance of the response often increases with concentration. An ordinary least squares (OLS) linear regression assumes equal variance (homoscedasticity) across the range. This gives undue influence to the high-concentration points, potentially causing significant inaccuracies at the low-concentration end.[1]
-
Improper Blank or Zero Point: If the blank (solvent or matrix blank) shows a significant response that is not properly accounted for, it can skew the intercept of the regression line, leading to errors in back-calculation.
-
Single-Point vs. Multi-Point Calibration: Relying on a single-point calibration is highly discouraged as it assumes a zero intercept and perfect linearity, which is rarely the case in practice.[9]
Troubleshooting Workflow:
-
Step 1: Analyze Residuals: Plot the residuals (the difference between the observed response and the response predicted by the regression line) against the concentration. A random distribution around zero indicates a good fit. A cone-shaped pattern is a classic sign of heteroscedasticity.
-
Step 2: Apply Weighted Linear Regression (WLR): As with non-linearity, WLR is the primary tool to counteract heteroscedasticity. By minimizing the weighted sum of squared errors, it provides a more accurate fit for data where variance is not constant. A study on pesticide residue analysis found that WLR significantly reduces uncertainty at the lowest calibration levels compared to ordinary linear regression.[1]
-
Step 3: Re-evaluate the Blank: Inject several blank samples to assess the baseline noise and any carryover. Ensure the blank subtraction is performed correctly by the instrument software.
-
Step 4: Verify Integration Parameters: Inconsistent peak integration across the calibration range can introduce errors. Manually review the integration for each calibrant to ensure the baseline is set correctly and the entire peak area is captured.[10]
Frequently Asked Questions (FAQs)
-
Q: Should I use Gas Chromatography (GC) or Liquid Chromatography (LC) for this compound analysis?
-
A: Both GC-MS/MS and LC-MS/MS can be used effectively for this compound analysis.[11] The choice depends on the sample matrix, required sensitivity, and available instrumentation.
-
GC-MS/MS is a robust and widely used technique for organophosphate pesticides. It offers excellent separation and sensitivity, especially for less polar compounds.[12][13] However, it requires the analyte to be volatile and thermally stable.
-
LC-MS/MS is advantageous for analyzing thermally labile compounds and can often handle complex matrices with less cleanup due to the selectivity of MS/MS detection.[13] It is particularly suitable for multi-residue methods that include a mix of polar and non-polar pesticides.[14]
-
-
-
Q: What are matrix effects and how do I mitigate them for this compound?
-
A: Matrix effects are the alteration of analyte ionization (suppression or enhancement) caused by co-eluting compounds from the sample matrix (e.g., lipids, pigments, sugars).[15] This is a major source of inaccuracy in quantitative analysis.
-
Mitigation Strategies:
-
Matrix-Matched Calibration: This is the most common approach. Calibration standards are prepared in a blank matrix extract that is free of the analyte.[4][16] This ensures that the standards and samples experience similar matrix effects.
-
Isotope-Labeled Internal Standards: Using a stable isotope-labeled version of this compound (if available) is the gold standard. The internal standard co-elutes with the native analyte and experiences the same matrix effects, providing the most accurate correction.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their effect.
-
Improved Sample Cleanup: Employing more rigorous sample cleanup techniques, such as solid-phase extraction (SPE) or dispersive SPE (d-SPE) as used in the QuEChERS method, can remove a significant portion of matrix interferences.[15][17]
-
-
-
-
Q: How often should I prepare new this compound working standards?
-
A: While concentrated stock solutions in a suitable solvent like acetonitrile can be stable for months when stored properly (e.g., at -20°C in amber vials), dilute working standards are much less stable.[3][6] It is best practice to prepare fresh working calibration standards from the stock solution daily or for each analytical batch to avoid issues with degradation or solvent evaporation.[2]
-
Visualized Workflows and Data
Systematic Troubleshooting for Calibration Curve Failure
This diagram outlines a logical sequence for diagnosing and resolving calibration issues.
A logical workflow for troubleshooting calibration failures.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Standards
This protocol outlines the preparation of calibration standards. Adherence to good laboratory practices (GLP) is essential.
Materials:
-
This compound certified reference material (CRM), purity ≥98%
-
HPLC-grade or equivalent high-purity acetonitrile[18]
-
Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
-
Calibrated micropipettes
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Primary Stock Solution (e.g., 1000 µg/mL): a. Accurately weigh approximately 10 mg of this compound CRM into a 10 mL Class A volumetric flask. b. Record the exact weight. c. Dissolve the solid in acetonitrile, fill to the mark, and mix thoroughly by inversion. d. Calculate the exact concentration based on the weight and purity of the CRM. e. Transfer to an amber vial, label clearly, and store at -20°C. This solution has a shelf-life of approximately 24 months under these conditions.[6]
-
Intermediate Stock Solution (e.g., 10 µg/mL): a. Allow the primary stock solution to equilibrate to room temperature. b. Using a calibrated micropipette, transfer 1.0 mL of the 1000 µg/mL primary stock into a 100 mL Class A volumetric flask. c. Dilute to the mark with acetonitrile and mix thoroughly. d. Store at 4°C for short-term use (up to 1 month).
-
Working Calibration Standards (e.g., 1 to 100 ng/mL): a. Prepare these standards fresh for each analytical batch via serial dilution from the intermediate stock solution.[2] b. For matrix-matched standards, the final dilution step should be performed in the blank matrix extract.[19] c. A typical calibration series might include concentrations of 1, 2, 5, 10, 20, 50, and 100 ng/mL.
Protocol 2: Generation of a Matrix-Matched Calibration Curve (GC-MS/MS)
This protocol describes the setup of an analytical sequence to generate a valid calibration curve.
Procedure:
-
System Equilibration: Before starting the sequence, inject a solvent blank several times to ensure the system is clean and the baseline is stable.
-
Sequence Setup: Arrange the injections in the following order to properly evaluate the calibration and potential carryover.
-
Solvent Blank
-
Calibration Standard Level 1 (Lowest concentration)
-
Calibration Standard Level 2
-
...
-
Calibration Standard Level 7 (Highest concentration)
-
Solvent Blank (to check for carryover from the highest standard)
-
Quality Control (QC) samples (Low, Medium, High)
-
Unknown Samples
-
QC samples (to assess instrument drift)
-
-
Data Acquisition: Acquire data using an appropriate GC-MS/MS method with optimized transitions (MRM mode) for this compound.[11][20]
-
Data Processing: a. Integrate the peak area for the quantifier ion for each standard. b. Construct the calibration curve by plotting the peak area (y-axis) against the concentration (x-axis). c. Apply a linear or weighted linear regression model. d. The acceptance criteria should be:
- Coefficient of determination (R²) ≥ 0.99.[16]
- Back-calculated concentration for each standard must be within ±15% of the nominal value (±20% for the LLOQ).
Table 1: Example Calibration Data and Acceptance Criteria
| Nominal Conc. (ng/mL) | Peak Area | Back-Calculated Conc. (ng/mL) | Deviation (%) | Status (±15% Limit) |
| 1.0 (LLOQ) | 5,150 | 0.88 | -12.0% | Pass (within ±20%) |
| 2.0 | 10,200 | 2.05 | +2.5% | Pass |
| 10.0 | 50,900 | 10.11 | +1.1% | Pass |
| 50.0 | 255,000 | 50.50 | +1.0% | Pass |
| 100.0 | 501,000 | 98.90 | -1.1% | Pass |
| Regression Fit | R² = 0.9995 | Pass |
References
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Standard calibration curves for the quantitation of the pesticide residues in samples. (n.d.). ResearchGate. [Link]
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Quantitative Analysis GCMS. (2022). YouTube. [Link]
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LC-MS/MS and GC-MS/MS cross-checking analysis method for 247 pesticide residues in sweet pepper (Capsicum annuum). (n.d.). ResearchGate. [Link]
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Max Performance in GC/MS/MS Analysis of 200 Pesticides in Challenging Food Matrices. (n.d.). Agilent. [Link]
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Gas Chromatography Tandem Mass Spectrometry (GC- MS/MS) for High-Throughput Screening of Pesticides in Rice Sample. (2024). The University of Manchester. [Link]
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Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. [Link]
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Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. (n.d.). National Institutes of Health (NIH). [Link]
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Uncertainty of pesticide residue concentration determined from ordinary and weighted linear regression curve. (n.d.). Taylor & Francis Online. [Link]
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Quantitative and Confirmatory Analysis of Pesticide Residues in Cereal Grains and Legumes by Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. (2020). ResearchGate. [Link]
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This compound solution. (n.d.). CRM LABSTANDARD. [Link]
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Analysis of pesticides by using GC-EI-MS and GC-DBDI-MS. (2018). CentAUR. [Link]
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GC Troubleshooting Guide Poster. (n.d.). Agilent. [Link]
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Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model. (2022). MDPI. [Link]
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Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu. [Link]
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Stability Study and Handling Recommendations for Multiresidue Pesticide Mixes under Diverse Storage Conditions for LC–MS/MS and GC–MS/MS. (n.d.). National Institutes of Health (NIH). [Link]
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How to Troubleshoot and Improve your GC/MS. (2023). Separation Science. [Link]
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LC-MS Troubleshooting: From Frustration to Fix. (2023). LCGC International. [Link]
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(PDF) Testing the Stability of Pesticides During Sample Processing for the Chlorpyrifos and Malathion Residue Analysis in Cucumber, Including Matrix Effects. (2008). ResearchGate. [Link]
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An Investigation of Simultaneous Analysis Methods for 420 Residual Pesticide Compounds in Foods Using GC-MS/MS. (n.d.). Shimadzu. [Link]
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Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). (2023). YouTube. [Link]
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New approach for analysis of pesticide residues. (n.d.). Secrets of Science. [Link]
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How to Troubleshoot and Improve your GC/MS. (2022). YouTube. [Link]
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Stability of Pesticide Stock Solutions. (2014). EURL-SRM. [Link]
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Methodology for trace analysis of 17 pyrethroids and chlorpyrifos in foodstuff by gas chromatography-tandem mass spectrometry. (2016). PubMed. [Link]
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LC-MS/MS and GC-MS/MS cross-checking analysis method for 247 pesticide residues in sweet pepper (Capsicum). (2021). Taylor & Francis Online. [Link]
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Pesticide Residue Analysis: Tips and Tricks for the Whole Workflow. (n.d.). Restek. [Link]
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Development and Validation of Pyraclostrobin in its Formulations by HPLC Technique. (2021). IJREAM. [Link]
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Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017). Agilent. [Link]
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GC Troubleshooting. (n.d.). CHROMacademy. [Link]
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calibration curves: program use/needs final. (n.d.). EPA. [Link]
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LCMS Troubleshooting: 14 Best Practices for Laboratories. (2023). ZefSci. [Link]
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Validation & Comparative
A Comparative Guide to the Validation of a Novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method for the Sensitive Detection of Pyraclofos
This guide provides a comprehensive validation of a new, rapid, and highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the detection and quantification of Pyraclofos. The performance of this novel method is objectively compared with established analytical techniques, supported by extensive experimental data. This document is intended for researchers, analytical scientists, and professionals in drug development and pesticide residue analysis who require robust and reliable analytical methodologies.
Introduction: The Analytical Challenge of this compound Detection
This compound is an organophosphate insecticide and an acetylcholinesterase inhibitor used to control a variety of insect pests on crops.[1][2] Its potential for persistence in the environment and presence as residues in food commodities necessitates sensitive and accurate analytical methods for monitoring and risk assessment.[3] The chemical structure of this compound, featuring a substituted pyrazole ring and a phosphorothioate group, presents unique challenges and opportunities for analytical detection.[4][5][6]
Traditional methods for pesticide residue analysis, such as Gas Chromatography (GC) with various detectors (NPD, FPD, ECD) and High-Performance Liquid Chromatography (HPLC) with UV detection, have been widely employed.[3][7] While effective to a certain extent, these methods can be limited by factors such as lengthy run times, lower sensitivity for certain analytes, and potential for matrix interference, especially in complex sample matrices like food and environmental samples.[8] The demand for higher sample throughput and lower detection limits has driven the development of more advanced analytical technologies.[9][10]
This guide introduces a novel UPLC-MS/MS method designed to overcome the limitations of conventional techniques for this compound analysis. The rationale for selecting UPLC-MS/MS lies in its inherent advantages of high separation efficiency, superior sensitivity, and exceptional selectivity, which are critical for trace-level analysis in complex matrices.[10][11]
The Novel UPLC-MS/MS Method: A Leap in Sensitivity and Speed
The newly developed method utilizes the power of Ultra-Performance Liquid Chromatography for rapid and efficient separation of this compound from potential interferences, coupled with tandem mass spectrometry for unambiguous identification and quantification.
Causality behind Experimental Choices
The selection of each parameter in this method was deliberate, aiming for optimal performance. The use of a sub-2 µm particle column in the UPLC system allows for faster separations at higher pressures without sacrificing resolution. The mobile phase composition was optimized to achieve a sharp peak shape and a short retention time for this compound. For the MS/MS detection, multiple reaction monitoring (MRM) mode was employed, providing a high degree of selectivity and sensitivity by monitoring specific precursor-to-product ion transitions unique to this compound. This targeted approach minimizes the impact of matrix effects and ensures reliable quantification at very low concentrations.
Experimental Workflow
The overall analytical workflow is designed for efficiency and robustness, from sample preparation to data analysis.
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A Comparative Efficacy Analysis of Pyraclofos and Chlorpyrifos for Pest Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent organophosphate insecticides: Pyraclofos and Chlorpyrifos. As a senior application scientist, the objective is to move beyond mere product specifications and delve into the functional efficacy, mechanistic underpinnings, and practical considerations that inform modern pest management and insecticide development strategies. We will explore their shared mode of action, compare their performance based on available experimental data, and provide a validated protocol for efficacy testing.
Introduction to this compound and Chlorpyrifos
Both this compound and Chlorpyrifos belong to the organophosphate (OP) class of insecticides, a group characterized by its potent inhibition of the enzyme acetylcholinesterase (AChE).[1][2] Chlorpyrifos, patented in 1966, has a long history of broad-spectrum use in agriculture against pests like Coleoptera, Diptera, Homoptera, and Lepidoptera.[3][4] this compound is a comparatively newer organothiophosphate insecticide also used to control a wide range of agricultural pests.[5][6] Both compounds act via contact, ingestion, and respiratory action, making them versatile for various application methods.[1][7]
A critical consideration in the contemporary use of these compounds is their regulatory status. Chlorpyrifos has faced increasing scrutiny and is now banned for use on food crops in the United States (as of 2021) and the European Union (as of 2020) due to concerns about neurodevelopmental effects in humans.[3] This regulatory shift underscores the importance of evaluating alternatives and understanding the comparative profiles of related compounds like this compound.
Table 1: General Properties of this compound and Chlorpyrifos
| Property | This compound | Chlorpyrifos |
| Chemical Class | Organothiophosphate[5] | Organophosphate[3] |
| IUPAC Name | (RS)-[O-1-(4-chlorophenyl)pyrazol-4-yl O-ethyl S-propyl phosphorothioate][1] | O,O-Diethyl O-(3,5,6-trichloropyridin-2-yl) phosphorothioate[3] |
| Molecular Formula | C₁₄H₁₈ClN₂O₃PS[1] | C₉H₁₁Cl₃NO₃PS[3] |
| Molar Mass | 360.8 g/mol [1] | 350.57 g/mol [3] |
| Mode of Action | Acetylcholinesterase (AChE) inhibitor[1][6][8] | Acetylcholinesterase (AChE) inhibitor[2][3][9] |
| IRAC MoA Class | 1B[1] | 1B[2] |
Mechanism of Action: Acetylcholinesterase Inhibition
The primary insecticidal activity of both this compound and Chlorpyrifos stems from their ability to inhibit the acetylcholinesterase (AChE) enzyme within the insect's nervous system.[1][6][9]
The Causality of Neurotoxicity:
-
Normal Nerve Function: In a healthy synapse, the neurotransmitter acetylcholine (ACh) is released to transmit a nerve impulse. Immediately after, AChE breaks down ACh, terminating the signal and allowing the neuron to reset.
-
Organophosphate Intervention: Organophosphates, particularly their activated "oxon" forms, bind to the active site of AChE.[10][11] This binding forms a stable, phosphorylated enzyme that is effectively inactivated.[10]
-
Synaptic Failure: With AChE inhibited, acetylcholine accumulates in the synaptic cleft.[2][9] This leads to continuous, uncontrolled firing of nerve impulses.[2][6]
-
Physiological Result: The resulting overstimulation of the nervous system leads to tremors, paralysis, and ultimately, the death of the insect.[2][6]
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by organophosphates.
Comparative Efficacy: A Data-Driven Analysis
Evaluating the efficacy of an insecticide is fundamentally quantitative, most often expressed by the median lethal concentration (LC₅₀)—the concentration required to kill 50% of a test population. A lower LC₅₀ value indicates higher toxicity and greater efficacy.
While direct head-to-head studies are limited, data from various experiments allow for a composite comparison against common agricultural pests.
Table 2: Comparative Efficacy (LC₅₀ Values) of Chlorpyrifos Against Various Pests
| Pest Species | Insecticide | LC₅₀ Value (mg/L or ppm) | Exposure Time | Source |
| Spodoptera littoralis (Cotton Leafworm, 2nd instar) | Chlorpyrifos (Dursban) | 0.2 mg/L | - | [12] |
| Spodoptera littoralis (Cotton Leafworm, 4th instar) | Chlorpyrifos (Dursban) | 1.11 mg/L | - | [12] |
| Aphis craccivora (Cowpea Aphid) | Dimethoate (OP reference) | 0.057 ppm | 24 hours | [13] |
| Danio rerio (Zebra Fish) - Aquatic Toxicity | Chlorpyrifos | 0.0063 - 0.0122 ml/l | 24-96 hours | [14] |
| Various Freshwater Insects | Chlorpyrifos | 0.2 - 10.0 µg/L | 48-96 hours |
Chlorpyrifos has demonstrated high efficacy against a broad range of pests, including alfalfa weevils, aphids, leaffooted bugs, and whiteflies.[16] Its value in Integrated Pest Management (IPM) programs has been significant, although the availability of effective alternatives is a key factor in regions where it is now banned.[16][17]
Experimental Protocol: Leaf-Dip Bioassay for Efficacy Determination
To ensure trustworthy and reproducible efficacy data, a standardized bioassay is critical. The leaf-dip method is a widely accepted protocol for evaluating the toxicity of insecticides on foliage-feeding or sucking insects.[18][19][20]
Objective: To determine the LC₅₀ of a test insecticide against a target insect pest.
Causality Behind the Protocol: This protocol is designed to simulate the exposure of an insect to a treated leaf surface. By systematically varying the insecticide concentration, we can establish a dose-response relationship, which is the foundation for calculating the LC₅₀. The inclusion of a control group (no insecticide) is crucial to account for natural mortality, ensuring that the observed effects are directly attributable to the chemical treatment.
Caption: Workflow for a standard leaf-dip insecticide bioassay.
Step-by-Step Methodology:
-
Preparation of Test Solutions: Prepare a stock solution of the insecticide in an appropriate solvent (e.g., acetone with a surfactant like Triton X-100). Perform serial dilutions to obtain at least five different concentrations, plus a solvent-only control.
-
Leaf Selection and Dipping: Select fresh, unsprayed leaves from the host plant. Dip each leaf into a test solution for a consistent duration (e.g., 10 seconds) with gentle agitation.[21] A minimum of three replicate leaves per concentration is recommended.[21]
-
Drying and Setup: Place the dipped leaves on a paper towel to air dry completely.[20][21] Once dry, place each leaf in a petri dish containing a moist filter paper or agar to prevent wilting.[21]
-
Insect Infestation: Carefully transfer a known number of test insects (e.g., 20 adult aphids) onto each leaf disc.
-
Incubation: Seal the petri dishes and place them in an incubator with controlled temperature, humidity, and photoperiod (e.g., 25°C, 60-70% RH, 16:8 L:D).
-
Mortality Assessment: Record the number of dead insects at specified intervals, typically 24, 48, and 72 hours.[21] An insect is considered dead if it is unable to move when prodded gently with a fine brush.
-
Data Analysis: Correct the observed mortality using Abbott's formula to account for any deaths in the control group. Subject the corrected mortality data to probit analysis to calculate the LC₅₀, LC₉₀, and their corresponding confidence limits.[18][19]
Insecticide Resistance: Mechanisms and Implications
A significant challenge in the long-term use of any insecticide is the development of resistance. Organophosphate resistance is a well-documented phenomenon driven by several key mechanisms.[22]
-
Target-Site Insensitivity: Mutations in the gene encoding AChE can alter the enzyme's structure, reducing its binding affinity for the organophosphate molecule. This is a primary mechanism of resistance for Chlorpyrifos.[23]
-
Metabolic Resistance: Insects may evolve enhanced detoxification capabilities. This involves the upregulation of enzyme families—such as esterases, glutathione S-transferases (GSTs), and cytochrome P450 monooxygenases (P450s)—that metabolize and break down the insecticide before it can reach its target site.[22] Studies have shown that enhanced carboxylesterase activity is a key resistance mechanism against Chlorpyrifos.
-
Reduced Penetration: Some resistant insect strains develop a thicker or modified cuticle that slows the absorption of the insecticide, giving metabolic enzymes more time to detoxify the compound.[22][24]
Research on this compound-resistant houseflies has identified that the primary resistance factors are located on multiple chromosomes, indicating a complex genetic basis for resistance.[15][25] Understanding these mechanisms is vital for developing effective resistance management strategies, such as rotating insecticides with different modes of action.
Conclusion
This compound and Chlorpyrifos are potent organophosphate insecticides that share a common mechanism of neurotoxicity through AChE inhibition. Chlorpyrifos has a long-established record of broad-spectrum efficacy, though its use is now heavily restricted in many parts of the world due to human health concerns. This compound presents a similar mode of action and is effective against a wide range of pests.
For researchers, the choice between these or other alternatives must now weigh not only the raw efficacy (LC₅₀) against target pests but also the potential for cross-resistance with other OPs, the spectrum of activity on non-target organisms, and the evolving regulatory landscape. The provided bioassay protocol offers a robust framework for generating the reliable, comparative data needed to make these informed decisions in the development of next-generation pest management solutions.
References
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Chlorpyrifos - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]
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Determination of LC50 of Chlorpyrifos with special reference to Behavioral and Morphological changes in zebra fish, Danio rerio. (n.d.). IJRAR. Retrieved January 27, 2026, from [Link]
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Chlorpyrifos Occurrence and Toxicological Risk Assessment: A Review. (2022). PubMed Central. Retrieved January 27, 2026, from [Link]
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Resistance Mechanisms to Chlorpyrifos and F392W Mutation Frequencies in the Acetylcholine Esterase Ace1 Allele of Field Populations of the Tobacco Whitefly, Bemisia tabaci in China. (2012). NIH. Retrieved January 27, 2026, from [Link]
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Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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Metabolism of this compound in Housefly, Musca domestica | Request PDF. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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Identifying and Managing Critical Uses of Chlorpyrifos Against Key Pests of Alfalfa, Almonds, Citrus and Cotton. (2014). UC IPM. Retrieved January 27, 2026, from [Link]
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Revised Benefits of Agricultural Uses of Chlorpyrifos (PC# 059101). (2020). Regulations.gov. Retrieved January 27, 2026, from [Link]
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Leaf-Dip and Diet Incorporation Bioassays for Determining the Lethal Concentrations of a Chemical Pesticide and a Biopesticide. (n.d.). Research Journal of Agricultural Sciences. Retrieved January 27, 2026, from [Link]
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Background Information for Chlorpyrifos - Interaction Profile for. (n.d.). NCBI - NIH. Retrieved January 27, 2026, from [Link]
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Mechanisms and Genetic Drivers of Resistance of Insect Pests to Insecticides and Approaches to Its Control. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]
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(PDF) Physico-Chemical Properties and Efficacy of Chlorpyrifos Commercial Formulations against Spodoptera littoralis under Laboratory and Field Conditions. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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Determination of LC50 and relative toxicity of some insecticides against cowpea aphid, Aphis craccivora Koch. (2018). Journal of Entomology and Zoology Studies. Retrieved January 27, 2026, from [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Assessment of Pyraclofos in Immunoassay
In the field of analytical chemistry, particularly for the monitoring of environmental and food contaminants, immunoassays stand out for their high throughput, sensitivity, and cost-effectiveness. However, the Achilles' heel of any immunoassay is its specificity. For organophosphate pesticides like Pyraclofos, which exist in a complex matrix alongside structurally similar compounds, a rigorous assessment of cross-reactivity is not just a quality control step—it is the cornerstone of data integrity. This guide provides an in-depth, experience-driven comparison and a detailed protocol for evaluating the cross-reactivity of a this compound-specific immunoassay.
The Imperative of Specificity: Why Cross-Reactivity Matters
This compound is an organothiophosphate insecticide used to control a range of agricultural pests.[1] Its molecular structure features a chlorophenyl group, a pyrazole ring, and a phosphorothioate moiety.[2] The presence of metabolites and other organophosphates with similar structural motifs in a sample can lead to analytical inaccuracies. Cross-reactivity occurs when the assay's antibody, designed to bind this compound, also binds to these other, non-target molecules.[3] This leads to an overestimation of the this compound concentration, generating false-positive results that can have significant regulatory and safety implications.[3] Therefore, a comprehensive cross-reactivity study is essential to define the operational specificity of the immunoassay.
The Scientific Rationale: Competitive ELISA
For small molecules like this compound, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the format of choice.[4][5] This is because small molecules cannot be simultaneously bound by two different antibodies, a requirement for the "sandwich" ELISA format.[5]
The principle is a competition for a limited number of antibody binding sites.[4] In the assay, the this compound in the sample (unlabeled antigen) competes with a known amount of enzyme-labeled this compound (or a this compound-protein conjugate) to bind to a limited number of anti-Pyraclofos antibodies coated on a microplate well. The more this compound present in the sample, the less enzyme-labeled this compound will bind to the antibody. Consequently, the signal produced by the enzyme's substrate is inversely proportional to the concentration of this compound in the sample.[4][6]
Caption: Workflow for Cross-Reactivity Assessment using Competitive ELISA.
Detailed Experimental Protocol
This protocol is a template and should be optimized for the specific antibody and reagents used.
-
Antibody Coating: Dilute the anti-Pyraclofos capture antibody to an optimized concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding. Incubate for 1-2 hours at room temperature. [4]4. Preparation of Standards and Cross-Reactants: Prepare a series of dilutions for this compound (e.g., from 0.01 ng/mL to 1000 ng/mL) and each test compound in assay buffer. The concentration range for test compounds may need to be adjusted based on their expected reactivity.
-
Competitive Reaction: Wash the plate three times as in step 2. Add 50 µL of each standard or test compound dilution to the appropriate wells. Then, add 50 µL of the enzyme-labeled this compound conjugate (at a pre-optimized dilution) to all wells. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as in step 2.
-
Substrate Addition: Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis and Interpretation
The heart of the assessment lies in the data analysis.
For each compound, plot the absorbance at 450 nm against the logarithm of its concentration. Fit the data using a four-parameter logistic (4-PL) curve. [7]The IC50 value is the concentration at the inflection point of this curve.
Cross-reactivity (CR%) is calculated as the ratio of the IC50 values, which quantifies the relative binding affinity of the antibody for the cross-reactant compared to the target analyte. [8] Formula for Cross-Reactivity:
CR (%) = (IC50 of this compound / IC50 of Test Compound) x 100
A higher CR% indicates a greater potential for interference.
Table 2: Hypothetical Cross-Reactivity Data for a this compound Immunoassay
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) | Interpretation |
| This compound | 5.2 | 100 | High Affinity (Reference) |
| This compound Oxon | 15.8 | 32.9 | Moderate cross-reactivity. The P=O bond is recognized, but less effectively than P=S. |
| Profenofos | 98.5 | 5.3 | Low cross-reactivity. Structural differences outside the core phosphorothioate group reduce binding. |
| Chlorpyrifos | 450.1 | 1.2 | Very low cross-reactivity. The pyridine ring is significantly different from the pyrazole ring. |
| 1-(4-chlorophenyl)pyrazol-4-yl | > 10,000 | < 0.05 | Negligible. The phosphorothioate moiety is critical for antibody recognition. |
| Atrazine | > 10,000 | < 0.05 | Negligible. Confirms specificity as it's a structurally unrelated compound. |
The data in Table 2 allows us to deduce critical insights into the antibody's binding characteristics:
-
The Phosphorothioate Moiety is Key: The dramatic drop in reactivity for the 1-(4-chlorophenyl)pyrazol-4-yl metabolite indicates that the O-ethyl S-propyl phosphorothioate group is a primary epitope for antibody recognition.
-
P=S vs. P=O: The moderate cross-reactivity of this compound Oxon (32.9%) shows that the antibody can tolerate the change from sulfur to oxygen at the phosphorus center, but its affinity is reduced by about two-thirds. This is a crucial finding, as this metabolite may be present in samples.
-
Side-Chain Specificity: The low cross-reactivity with Profenofos and Chlorpyrifos demonstrates that while the general organophosphate structure is recognized, the specific aromatic rings and alkyl groups attached significantly influence binding affinity. The antibody is highly specific to the 1-(4-chlorophenyl)pyrazole structure of this compound.
Conclusion: An Authoritative Assessment of Assay Performance
A systematic cross-reactivity assessment, grounded in the principles of competitive immunoassay and thoughtful experimental design, is non-negotiable for the validation of a this compound-specific assay. By challenging the assay with a panel of structurally relevant compounds, we can quantify its specificity, understand its limitations, and build a comprehensive profile of its performance. The data generated not only validates the assay for its intended purpose but also provides invaluable insights into the structure-activity relationships governing antibody-antigen interactions. This ensures that researchers, scientists, and drug development professionals can trust the data generated, leading to more reliable environmental monitoring, food safety assessment, and regulatory compliance.
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A Comparative Guide to the Neurotoxic Mechanisms of Pyraclofos and Fipronil
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the neurotoxic effects of two widely used insecticides, Pyraclofos and Fipronil, on their target organisms. By synthesizing technical data and field-proven insights, this document aims to equip researchers with a comprehensive understanding of their distinct mechanisms of action, facilitating informed decisions in pest management strategies and the development of novel, safer alternatives.
Introduction: Two Distinct Approaches to Neurotoxicity
This compound, an organophosphate insecticide, and Fipronil, a member of the phenylpyrazole class, represent two different strategies for disrupting the nervous systems of target pests. While both are effective neurotoxins, their molecular targets and the subsequent physiological responses they elicit are fundamentally different. Understanding these differences is paramount for predicting their ecological impact, managing resistance, and designing next-generation insecticides with improved selectivity and safety profiles.
This compound exerts its neurotoxic effects through the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in cholinergic synapses. This leads to the accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, paralysis, and ultimately, death. In contrast, Fipronil acts as a potent antagonist of GABA-gated chloride channels, blocking the inhibitory signals of the neurotransmitter gamma-aminobutyric acid (GABA). This disruption of inhibitory neurotransmission results in neuronal hyperexcitability, convulsions, and death.
This guide will delve into the specific molecular interactions, present comparative toxicological data, and provide detailed experimental protocols for researchers seeking to validate and expand upon these findings.
Section 1: this compound - The Cholinergic Disruptor
The primary mode of action for this compound and other organophosphate insecticides is the inhibition of acetylcholinesterase (AChE).[1] This enzyme is responsible for the hydrolysis of acetylcholine in the synaptic cleft, a crucial step for terminating nerve impulses.
Mechanism of Action: Irreversible Acetylcholinesterase Inhibition
This compound, through its active metabolites, phosphorylates the serine hydroxyl group at the active site of AChE. This covalent modification is extremely stable, rendering the enzyme non-functional. The resulting accumulation of acetylcholine in the synapse leads to a state of constant stimulation of cholinergic receptors, manifesting as tremors, paralysis, and eventual death of the insect.
The interaction between this compound and AChE is not only potent but also exhibits stereoselectivity, a common feature of chiral pesticides.
Enantioselectivity in Neurotoxicity
This compound is a chiral molecule, existing as two enantiomers, (R)- and (S)-Pyraclofos. Research has demonstrated significant enantioselectivity in its biological activity. A study on human acetylcholinesterase revealed that the (R)-enantiomer has a significantly higher binding affinity (K = 6.31 × 10⁴ M⁻¹) compared to the (S)-enantiomer (K = 1.86 × 10⁴ M⁻¹).[2] This stereoselective interaction translates to a higher inhibitory effect of the (R)-enantiomer on AChE activity.[2]
This enantioselectivity is also observed in vivo. In zebrafish (Danio rerio), (R)-Pyraclofos was found to be more toxic than (S)-Pyraclofos, with 96-hour lethal concentration 50 (LC50) values of 2.23 mg/L and 3.99 mg/L, respectively.[3]
| Compound | Target | Parameter | Value | Organism | Reference |
| (R)-Pyraclofos | Acetylcholinesterase | K (Binding Affinity) | 6.31 × 10⁴ M⁻¹ | Human | [2] |
| (S)-Pyraclofos | Acetylcholinesterase | K (Binding Affinity) | 1.86 × 10⁴ M⁻¹ | Human | [2] |
| (R)-Pyraclofos | - | 96-h LC50 | 2.23 mg/L | Zebrafish | [3] |
| (S)-Pyraclofos | - | 96-h LC50 | 3.99 mg/L | Zebrafish | [3] |
Section 2: Fipronil - The GABAergic Antagonist
Fipronil belongs to the phenylpyrazole class of insecticides and employs a distinct neurotoxic mechanism centered on the antagonism of inhibitory neurotransmission.[4]
Mechanism of Action: Blockade of GABA-Gated Chloride Channels
The primary target of Fipronil is the gamma-aminobutyric acid (GABA) receptor, a ligand-gated ion channel that mediates the influx of chloride ions into neurons.[4][5] This chloride influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus exerting an inhibitory effect. Fipronil acts as a non-competitive antagonist, binding within the chloride channel pore and physically blocking the passage of ions. This blockade prevents GABA from exerting its inhibitory effect, leading to a state of uncontrolled neuronal excitation, convulsions, and ultimately, the death of the insect.[4]
Selectivity and Secondary Targets
Fipronil exhibits a degree of selectivity, generally showing higher affinity for insect GABA receptors compared to their vertebrate counterparts.[6] For instance, the IC50 of fipronil for blocking cockroach GABA receptors is approximately 30 nM, whereas for rat GABA-A receptors, it is around 1600 nM, indicating a more than 50-fold higher potency in the insect species.[7]
Furthermore, in insects, Fipronil also potently inhibits glutamate-activated chloride channels (GluCls), another important class of inhibitory ion channels that are absent in vertebrates.[4] This dual-target action in insects contributes to its high insecticidal efficacy.
| Compound | Target | Parameter | Value | Organism | Reference |
| Fipronil | GABA Receptor | IC50 | 30 nM | Cockroach | [7] |
| Fipronil | GABA-A Receptor | IC50 | 1600 nM | Rat | [7] |
| Fipronil | GluCl (non-desensitizing) | IC50 | 10 nM | Cockroach | [7] |
| Fipronil | GluCl (desensitizing) | IC50 | 800 nM | Cockroach | [7] |
Section 3: Comparative Neurotoxic Effects and Experimental Validation
A direct, head-to-head comparison of this compound and Fipronil using identical experimental models and endpoints is scarce in the literature. However, by examining their effects on a common model organism, the zebrafish (Danio rerio), and by comparing their respective potencies against their primary targets, a comparative assessment can be made.
Zebrafish as a Model for Neurotoxicity Assessment
Zebrafish embryos and larvae are a powerful in vivo model for developmental and neurobehavioral toxicology due to their rapid development, genetic tractability, and optical transparency.[8]
-
This compound in Zebrafish: Exposure to this compound causes developmental toxicity in zebrafish embryos, including pericardial edema, yolk sac edema, and crooked bodies.[3] As mentioned earlier, the (R)-enantiomer is significantly more toxic than the (S)-enantiomer.[3]
-
Fipronil in Zebrafish: Fipronil exposure in zebrafish larvae leads to a depression in locomotor activity.[9] Studies have also shown that fipronil can induce notochord degeneration and locomotor defects in zebrafish embryos and larvae.[10]
Experimental Protocols for In Vitro and In Vivo Validation
To facilitate further research and validation of the findings presented in this guide, the following experimental protocols are provided.
Experimental Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is adapted from the Ellman method and is suitable for determining the IC50 of this compound for AChE.
Materials:
-
Purified acetylcholinesterase (from electric eel or other sources)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound (and its enantiomers, if desired) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of this compound in the appropriate solvent.
-
-
Assay Setup:
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the this compound dilutions to the respective wells.
-
Add 20 µL of the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of ATCI and 20 µL of DTNB to each well.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of AChE inhibition for each this compound concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fit.
-
Experimental Protocol 2: Zebrafish Larval Locomotor Activity Assay
This protocol is designed to assess the neurobehavioral effects of Fipronil on zebrafish larvae.
Materials:
-
Zebrafish larvae (e.g., 5-7 days post-fertilization)
-
Fipronil stock solution
-
Embryo medium (e.g., E3 medium)
-
24- or 96-well plates
-
Automated video tracking system
Procedure:
-
Exposure:
-
Place individual zebrafish larvae into the wells of a multi-well plate containing embryo medium.
-
Prepare a range of Fipronil concentrations in embryo medium.
-
Replace the medium in the wells with the corresponding Fipronil solutions or a control (embryo medium with solvent).
-
Expose the larvae for a defined period (e.g., 24 hours).
-
-
Acclimation:
-
Transfer the multi-well plate to the recording chamber of the automated video tracking system.
-
Allow the larvae to acclimate to the new environment for a specified time (e.g., 30 minutes) under controlled light and temperature conditions.
-
-
Behavioral Recording:
-
Record the locomotor activity of the larvae for a set duration (e.g., 10-30 minutes). A common paradigm involves alternating periods of light and darkness to elicit photomotor responses.
-
-
Data Analysis:
-
The video tracking software will quantify various locomotor parameters, such as:
-
Total distance moved
-
Velocity
-
Time spent active vs. inactive
-
Turning angle and frequency
-
Thigmotaxis (wall-hugging behavior)
-
-
Compare the locomotor parameters of the Fipronil-exposed groups to the control group using appropriate statistical analysis (e.g., ANOVA).
-
Conclusion: Distinctive Neurotoxic Profiles with Important Implications
This compound and Fipronil, while both potent insecticides, exhibit fundamentally different neurotoxic mechanisms. This compound disrupts the cholinergic system through irreversible inhibition of acetylcholinesterase, leading to a state of constant nerve stimulation. Its toxicity is also influenced by the stereochemistry of the molecule. Fipronil, on the other hand, targets the inhibitory GABAergic system by blocking GABA-gated chloride channels, resulting in neuronal hyperexcitability. Its selectivity for insect receptors and its action on glutamate-gated chloride channels in invertebrates contribute to its insecticidal efficacy.
The comparative data, although not from direct head-to-head studies, suggest that both compounds are highly toxic to target organisms, but their effects on non-target species can vary. The provided experimental protocols offer a framework for researchers to conduct further comparative studies to better elucidate the relative risks and potencies of these and other neurotoxic insecticides. A thorough understanding of these distinct neurotoxic profiles is essential for the development of more selective and environmentally benign pest control strategies.
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A Researcher's Guide to the Statistical Analysis of Dose-Response Data for Pyraclofos and a Comparative Look at Alternatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the statistical analysis of dose-response data, with a specific focus on the organophosphate insecticide Pyraclofos. While direct, publicly available dose-response data for this compound on target pests is limited, this guide will utilize data from the closely related and extensively studied organophosphate, Chlorpyrifos, as a surrogate to demonstrate robust statistical methodologies. This approach allows for a thorough exploration of analytical techniques applicable to this compound and other acetylcholinesterase inhibitors.
Furthermore, this guide will offer a comparative analysis of this compound's toxicological profile against alternative classes of insecticides, including neonicotinoids, pyrethroids, and spinosyns. This comparative context is crucial for understanding the relative efficacy and potential non-target effects of different pest control agents.
This compound: An Overview of its Mechanism of Action
This compound is an organophosphate insecticide that exerts its toxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and other animals.[1] AChE is responsible for the breakdown of the neurotransmitter acetylcholine at synaptic clefts.[1] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in the continuous stimulation of postsynaptic receptors, which causes paralysis and ultimately death of the insect.[1] This mode of action is characteristic of organophosphate insecticides.[2][3]
This compound is utilized in agriculture to control a variety of insect pests, including those from the orders Lepidoptera, Coleoptera, Hemiptera, and Diptera.[1]
Foundational Principles of Dose-Response Analysis
Dose-response analysis is a cornerstone of toxicology and pharmacology, providing a quantitative relationship between the dose of a substance and the magnitude of the biological response. The analysis typically results in a dose-response curve, a graphical representation of this relationship. A key metric derived from this analysis is the lethal dose 50 (LD50) or lethal concentration 50 (LC50), which represents the dose or concentration of a substance that is lethal to 50% of a test population.
The relationship between dose and response is often sigmoidal when plotted on a semi-logarithmic scale (log of the dose on the x-axis and response on the y-axis). This sigmoidal curve reflects that at very low doses, there is little to no effect, while at very high doses, the effect reaches a plateau.
Statistical Methodologies for Dose-Response Analysis: A Case Study with Chlorpyrifos
Due to the scarcity of publicly available dose-response data for this compound, we will use data for Chlorpyrifos, a well-documented organophosphate insecticide with the same mode of action, to illustrate the statistical analysis process.
Experimental Design for a Dose-Response Study
A robust dose-response study requires a well-defined experimental design. The following steps outline a typical protocol:
-
Test Organism: Select a target insect species of interest (e.g., a common agricultural pest).
-
Dose Range Selection: A preliminary range-finding study is conducted to determine a series of concentrations that will elicit a range of responses from 0% to 100% mortality.
-
Experimental Units: A sufficient number of insects are randomly assigned to each dose group and a control group (receiving no insecticide).
-
Exposure: The insects are exposed to the insecticide for a defined period under controlled environmental conditions (e.g., temperature, humidity, photoperiod).
-
Data Collection: Mortality or another quantifiable response is recorded at specific time points (e.g., 24, 48, 72 hours).
Statistical Modeling of Dose-Response Data
Several statistical models can be employed to analyze dose-response data. The most common are Probit and Logit analysis, which are forms of generalized linear models, and non-linear regression.
Probit and Logit models are specifically designed for binary response data (e.g., dead/alive). They transform the sigmoidal dose-response curve into a linear relationship, allowing for the application of linear regression techniques.
-
Probit Analysis: Assumes that the tolerance of individuals in a population to the toxicant follows a normal distribution.
-
Logit Analysis: Assumes that the tolerance follows a logistic distribution.
In practice, both models often yield very similar results. The choice between them may depend on the specific characteristics of the data or conventions within a particular field of research.
Non-linear regression models directly fit a sigmoidal curve to the data without the need for transformation. A common model used is the four-parameter logistic model, which is defined by the following equation:
Response = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - LogDose) * HillSlope))
Where:
-
Bottom: The response at the lowest dose.
-
Top: The response at the highest dose.
-
LogEC50: The logarithm of the dose that gives a response halfway between the Bottom and Top.
-
HillSlope: The steepness of the curve.
This model provides direct estimates of key parameters of the dose-response relationship.
Case Study: Hypothetical Chlorpyrifos Dose-Response Data Analysis
Let's consider a hypothetical dataset for the 48-hour mortality of an insect pest exposed to different concentrations of Chlorpyrifos.
| Concentration (µg/L) | Number of Insects | Number Dead | Percent Mortality |
| 0 (Control) | 50 | 1 | 2 |
| 0.1 | 50 | 5 | 10 |
| 0.5 | 50 | 15 | 30 |
| 1.0 | 50 | 25 | 50 |
| 5.0 | 50 | 40 | 80 |
| 10.0 | 50 | 48 | 96 |
This data can be analyzed using statistical software such as R, SAS, or GraphPad Prism to perform Probit, Logit, or non-linear regression analysis to calculate the LC50 and its 95% confidence intervals.
Comparative Analysis: this compound vs. Alternative Insecticides
A comprehensive understanding of an insecticide's utility and potential risks requires a comparison with alternative pest control agents. The following table provides a high-level comparison of this compound (as an organophosphate) with other major insecticide classes.
| Insecticide Class | Mode of Action | Target Pests | General Toxicity Profile |
| Organophosphates (e.g., this compound, Chlorpyrifos) | Acetylcholinesterase (AChE) inhibitors[1][2] | Broad-spectrum, including Lepidoptera, Coleoptera, Hemiptera, Diptera[1][3] | High acute toxicity to insects and non-target organisms, including vertebrates.[4][5] |
| Neonicotinoids (e.g., Imidacloprid, Thiamethoxam) | Nicotinic acetylcholine receptor (nAChR) agonists | Primarily sucking insects (e.g., aphids, whiteflies) | High acute toxicity to insects, particularly pollinators like bees.[6] Lower acute toxicity to vertebrates than organophosphates. |
| Pyrethroids (e.g., Permethrin, Cypermethrin) | Sodium channel modulators | Broad-spectrum, including Lepidoptera, Coleoptera, Diptera | High acute toxicity to insects. Very high toxicity to fish and other aquatic organisms. Lower acute toxicity to mammals and birds. |
| Spinosyns (e.g., Spinosad, Spinetoram) | Nicotinic acetylcholine receptor (nAChR) allosteric modulators | Primarily Lepidoptera, Diptera, and some Coleoptera | High efficacy against target pests. Generally lower toxicity to non-target beneficial insects and vertebrates compared to broad-spectrum neurotoxic insecticides.[7] |
Visualizing Workflows and Pathways
To aid in the conceptual understanding of the processes discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for a typical dose-response study.
Caption: Mechanism of action of this compound.
Conclusion and Future Directions
The statistical analysis of dose-response data is a critical component in the evaluation of insecticides like this compound. While a lack of public data for this compound necessitates the use of a surrogate for detailed statistical demonstration, the principles and methodologies remain universally applicable. The comparison with alternative insecticide classes highlights the diverse modes of action and toxicological profiles available for pest management.
For future research, the generation and public dissemination of robust dose-response data for this compound on a range of target and non-target organisms are essential for a more complete risk assessment and to inform its appropriate use in integrated pest management programs.
References
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National Pesticide Information Center. (2011). Chlorpyrifos Technical Fact Sheet. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Chlorpyrifos. PubChem Compound Summary for CID 2730. Retrieved from [Link]
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Entomology and Applied Science Letters. (2022). Investigating the Effect of Chlorpyriphos and Spirotetramat Insecticides on the Functional Response of Aenasius bambawalei. Entomology and Applied Science Letters, 9(2), 48-55. Retrieved from [Link]
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Majumder, R., Das, T., Dutta, S., & Patra, A. (2024). Acute toxicity of chlorpyrifos to some non-target freshwater organisms: which one is more toxic-technical grade or commercial formulation?. Ecotoxicology, 1-10. Retrieved from [Link]
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Juniper Publishers. (2017). Evaluation of Some Insecticides against Tomato Leaf Miner, Tuta absoluta (Meyrick) (Gelechiidae: Lepidoptera) Under Laboratory and Glass House Conditions. Journal of Entomology and Zoology Studies, 5(3), 143-148. Retrieved from [Link]
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Papari, S., Dousti, A. F., Fallahzadeh, M., & Saghaei, N. (2024). Toxicity and Sublethal Effects of Commonly Used Insecticides on South American Tomato Pinworm, Tuta absoluta Meyrick (Lepidoptera: Gelechiidae). Journal of the Entomological Research Society, 26(2), 157-168. Retrieved from [Link]
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University of California Integrated Pest Management Program. (2014). Identifying and Managing Critical Uses of Chlorpyrifos Against Key Pests of Alfalfa, Almonds, Citrus and Cotton. Retrieved from [Link]
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Update Publishing House. (2011). LC50 for Insecticides against Second Instar Larvae of Cotton bollworm Helicoverpa armigera (Hubner) (Lepidoptera: Noctuidae) in Laboratory. Scholars Research Library, 3(2), 104-108. Retrieved from [Link]
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A Comparative Guide to the Metabolic Fate of Pyraclofos in Economically Important Insect Species
For researchers and professionals in the fields of entomology, toxicology, and pesticide development, a comprehensive understanding of how insects metabolize insecticides is paramount. This knowledge is not only fundamental to elucidating mechanisms of insecticide resistance but also crucial for the rational design of more effective and selective pest control agents. This guide provides an in-depth comparative analysis of the metabolism of Pyraclofos, an organophosphate insecticide, in different insect species. While detailed metabolic pathways have been extensively studied in the housefly, Musca domestica, this guide will also draw logical comparisons to other significant agricultural pests, namely the tobacco cutworm (Spodoptera litura), the diamondback moth (Plutella xylostella), and the silverleaf whitefly (Bemisia tabaci), based on their known detoxification enzyme systems.
Introduction to this compound: A Profile
This compound, chemically known as (R,S)-[O-1-(4-chlorophenyl)pyrazol-4-yl O-ethyl S-n-propyl phosphorothioate], is a broad-spectrum organophosphate insecticide. Like other organophosphates, its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the insect nervous system. This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in paralysis and eventual death of the insect.[1] The efficacy of this compound, however, is significantly influenced by the insect's ability to metabolize and detoxify the compound.
The Metabolic Journey of this compound: A Detailed Look at the Housefly (Musca domestica)
The metabolism of this compound has been most thoroughly characterized in the housefly, Musca domestica, serving as a critical model for understanding its biotransformation in insects.[2] In vivo studies using radiolabeled this compound have identified two primary metabolic pathways involving a series of Phase I and Phase II reactions.[2]
Primary Metabolic Pathways in Musca domestica
The two main routes of this compound metabolism in the housefly are:
-
Cleavage of the P-O-aryl bond: This reaction is a major detoxification step, leading to the formation of 1-(4-chlorophenyl)-4-hydroxypyrazole (CHP) and its subsequent conjugates.[2]
-
Cleavage of the P-S-n-propyl bond: This pathway occurs after an initial oxidative step at the sulfur atom, resulting in the formation of 1-(4-chlorophenyl) pyrazol-4-yl O-ethyl hydrogen phosphate (EHP-CHP).[2]
These initial reactions are followed by further modifications, leading to the formation of several key metabolites.
Major Metabolites of this compound in Musca domestica
Five principal metabolites have been identified in the housefly:[2]
-
EHP-CHP {1-(4-chlorophenyl) pyrazol-4-yl O-ethyl hydrogen phosphate}
-
CHP {1-(4-chlorophenyl)-4-hydroxypyrazole}
-
CHP-sulfate
-
CHP-glucose
-
SHP-CHP {1-(4-chlorophenyl) pyrazol-4-yl S-n-propyl hydrogen phosphorothioate}
The formation of sulfate and glucose conjugates of CHP represents a classic Phase II detoxification process, rendering the metabolites more water-soluble and easier to excrete.[2]
Comparative Metabolism: Extrapolating to Other Insect Pests
Table 1: Comparison of Key Detoxification Enzyme Families and Their Postulated Role in this compound Metabolism Across Different Insect Species
| Enzyme Family | Musca domestica (Housefly) | Spodoptera litura (Tobacco Cutworm) | Plutella xylostella (Diamondback Moth) | Bemisia tabaci (Silverleaf Whitefly) | Likely Role in this compound Metabolism |
| Cytochrome P450 Monooxygenases (P450s) | Implicated in the oxidative desulfuration of the P=S bond, a critical activation step for many organophosphates, and potentially in the cleavage of the P-S-n-propyl bond.[2] | Possesses a large and diverse repertoire of P450 genes, known to be involved in the metabolism of various insecticides.[3] | Overexpression of P450s is a key mechanism of resistance to multiple insecticide classes.[4] | P450-mediated detoxification is a major factor in its resistance to numerous insecticides.[5] | Oxidation of the thiono group (P=S) to the more potent oxon (P=O) form, and oxidative cleavage of the molecule. |
| Glutathione S-Transferases (GSTs) | Likely involved in the conjugation of metabolites for excretion. | GSTs are crucial for detoxifying a range of xenobiotics, including organophosphates.[3][6] | GSTs play a significant role in insecticide detoxification and resistance. | Elevated GST activity is associated with insecticide resistance. | Conjugation of the cleaved pyrazole ring (CHP) or other electrophilic metabolites with glutathione, facilitating their excretion. |
| Carboxylesterases (CarE) | Involved in the hydrolysis of ester linkages in organophosphates. | High CarE activity is linked to organophosphate resistance. | A well-established mechanism of resistance to organophosphates. | Overproduction of esterases is a common resistance mechanism. | Hydrolysis of the phosphate ester bonds in this compound, leading to its detoxification. |
Based on this, it is highly probable that S. litura, P. xylostella, and B. tabaci metabolize this compound through similar pathways as the housefly, involving oxidation, hydrolysis, and conjugation. However, the rate and efficiency of these metabolic processes are likely to differ significantly between species, contributing to variations in their susceptibility to this compound.
Visualizing the Metabolic Pathways and Experimental Workflows
To better understand the biotransformation of this compound and the experimental approaches used to study it, the following diagrams are provided.
Caption: Proposed metabolic pathways of this compound in insects.
Caption: General experimental workflow for studying insecticide metabolism.
Experimental Protocols for Assessing this compound Metabolism
The following protocols provide a framework for investigating the metabolism of this compound in insect species. These are generalized methods and may require optimization for specific insect species and life stages.
In Vivo Metabolism Assay
This assay assesses the metabolism of this compound within a living insect.
Step-by-Step Methodology:
-
Insect Rearing: Rear the insect species of interest under controlled laboratory conditions (temperature, humidity, photoperiod) on their respective diets.
-
Insecticide Application: Apply a sublethal dose of radiolabeled (e.g., ¹⁴C) this compound to individual insects, typically through topical application to the thorax or abdomen.
-
Incubation: Place the treated insects in individual containers with access to food and water and incubate for a defined period (e.g., 24, 48, 72 hours).
-
Extraction: At each time point, individually wash the insects with an organic solvent (e.g., acetone) to remove unabsorbed insecticide. Then, homogenize the insect tissues in a suitable solvent (e.g., acetonitrile/water) to extract the metabolites.
-
Analysis: Separate the parent compound and its metabolites using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.
-
Identification: Identify the metabolites by comparing their retention times with those of known standards or by using Liquid Chromatography-Mass Spectrometry (LC-MS) for structural elucidation.[7]
In Vitro Metabolism Assay with Microsomes
This assay investigates the role of specific enzyme families, particularly P450s, in this compound metabolism.
Step-by-Step Methodology:
-
Microsome Preparation: Dissect the relevant insect tissues (e.g., fat body, midgut) and homogenize them in a buffer. Isolate the microsomal fraction, which is rich in P450 enzymes, through differential centrifugation.
-
Incubation: Incubate the microsomal preparation with this compound and a cofactor necessary for P450 activity, such as NADPH, in a temperature-controlled water bath.
-
Reaction Termination: Stop the reaction at various time points by adding a quenching solvent (e.g., cold acetonitrile).
-
Extraction: Extract the metabolites from the reaction mixture using a suitable organic solvent.
-
Analysis and Identification: Analyze the extracts using HPLC or LC-MS to separate, identify, and quantify the metabolites formed.
Conclusion and Future Directions
The metabolism of this compound in the housefly, Musca domestica, provides a foundational model for understanding its detoxification in other insect species. The primary metabolic pathways involve cleavage of the P-O-aryl and P-S-n-propyl bonds, followed by conjugation of the resulting metabolites. While direct comparative studies are lacking for other major agricultural pests, their well-characterized and potent detoxification enzyme systems suggest that they likely employ similar metabolic strategies.
Future research should focus on conducting direct comparative metabolism studies of this compound in economically important pests like Spodoptera litura, Plutella xylostella, and Bemisia tabaci. Such studies will not only enhance our understanding of the factors driving differential toxicity and resistance but also provide invaluable data for the development of more sustainable and effective pest management strategies. The use of modern analytical techniques such as high-resolution mass spectrometry will be instrumental in identifying novel metabolites and elucidating the intricate details of these metabolic pathways.
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Metabolism of this compound in Housefly, Musca domestica | Request PDF. (2025, August 30). ResearchGate. Retrieved from [Link]
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Transcriptomics and metagenomics of common cutworm (Spodoptera litura) and fall armyworm (Spodoptera frugiperda) demonstrate differences in detoxification and development. (2022, May 20). PubMed Central. Retrieved from [Link]
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Metabolites Identification and Mechanism Prediction of Neobavaisoflavone In Vitro and In Vivo of Rats through UHPLC-Q-Exactive Plus Orbitrap MS Integrated Network Pharmacology. (2022, December 1). MDPI. Retrieved from [Link]
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Spodoptera litura - Journal of Environmental Biology. (n.d.). Retrieved from [Link]
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New Insights into the Plutella xylostella Detoxifying Enzymes: Sequence Evolution, Structural Similarity, Functional Diversity, and Application Prospects of Glucosinolate Sulfatases. (n.d.). PubMed Central. Retrieved from [Link]
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Metabolic Changes in Larvae of Predator Chrysopa sinica Fed on Azadirachtin-Treated Plutella xylostella Larvae. (2022, February 8). PubMed Central. Retrieved from [Link]
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Comparative pharmacokinetics of chlorpyrifos versus its major metabolites following oral administration in the rat. (2010, January 31). PubMed. Retrieved from [Link]
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A New Method to Address the Importance of Detoxified Enzyme in Insecticide Resistance – Meta-Analysis. (n.d.). National Institutes of Health. Retrieved from [Link]
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The Role of Insect Cytochrome P450s in Mediating Insecticide Resistance. (n.d.). MDPI. Retrieved from [Link]
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Validating Pyraclofos Residue Levels: A Comparative Guide to Maximum Residue Limits and Analytical Methodologies
In the landscape of global food safety and agricultural production, the diligent monitoring of pesticide residues is paramount. This guide provides an in-depth technical exploration of Pyraclofos, an organophosphate insecticide, focusing on the validation of its residue levels against established Maximum Residue Limits (MRLs). It further offers a comparative analysis with prominent alternative insecticides—Chlorpyrifos, Bifenthrin, and Lambda-cyhalothrin—to provide researchers, scientists, and drug development professionals with a comprehensive reference for analytical method development and regulatory compliance.
Introduction to this compound and the Imperative of Residue Monitoring
This compound, chemically known as (RS)-[O-1-(4-chlorophenyl)pyrazol-4-yl O-ethyl S-propyl phosphorothioate], is an insecticide effective against a range of pests in crops such as vegetables and tea.[1] As with all agrochemicals, the potential for residues to remain in or on food commodities necessitates rigorous analytical surveillance to ensure consumer safety. Regulatory bodies worldwide establish Maximum Residue Limits (MRLs), the highest level of a pesticide residue that is legally tolerated in or on food or feed when pesticides are applied correctly.[2] Adherence to these MRLs is a critical component of international trade and public health protection.
A significant finding of our research indicates that this compound is not currently registered for use in the European Union or the United States.[3][4] Consequently, MRLs for this compound are not established in these regions. The MRLs for this guide are therefore drawn from jurisdictions where its use is registered, primarily in Asia. This geographical distinction is a crucial consideration for any comparative analysis.
Comparative Analysis of Maximum Residue Limits (MRLs)
The MRLs for pesticides vary significantly across different regulatory frameworks, reflecting diverse agricultural practices, dietary consumption patterns, and toxicological assessments. This section provides a comparative overview of MRLs for this compound and its selected alternatives in representative food commodities.
Table 1: Comparison of Maximum Residue Limits (MRLs) in mg/kg
| Pesticide | Commodity | EU MRL (mg/kg) | US MRL (mg/kg) | Codex MRL (mg/kg) | Japan MRL (mg/kg) |
| This compound | Cabbage | Not Established | Not Established | Not Established | 0.5 |
| Apple | Not Established | Not Established | Not Established | 0.2 | |
| Tea | Not Established | Not Established | Not Established | 20.0 | |
| Chlorpyrifos | Apple | 0.01[3] | 0.01[4] | 1 | 0.5 |
| Wheat | 0.01[3] | 0.01[4] | 0.5 | 0.2 | |
| Orange | 0.01[3] | 0.01[4] | 0.3 | 0.2 | |
| Bifenthrin | Tomato | 0.3[5] | 0.5 | 0.3 | 0.5 |
| Corn | 0.05[6] | 0.1 | 0.05 | 0.1 | |
| Tea | 30[5] | 5 | 30 | 30 | |
| Lambda-cyhalothrin | Grape | 0.2[7] | 0.5 | 0.2 | 1 |
| Rice | 1[7] | 0.3 | 1 | 2 | |
| Potato | 0.01[7] | 0.02 | 0.01 | 0.02 |
It is important to note that MRLs are subject to change and should always be verified with the respective regulatory agency's database.
Validated Analytical Methodology: QuEChERS Extraction with GC-MS/MS Detection
The accurate quantification of pesticide residues at trace levels requires a robust and validated analytical method. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method, coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), has become a cornerstone of modern pesticide residue analysis due to its efficiency and broad applicability.[8]
Rationale for Method Selection
The choice of the QuEChERS method is predicated on its numerous advantages over traditional extraction techniques. It minimizes solvent usage, reduces sample preparation time, and provides high recovery rates for a wide range of pesticides with varying polarities and volatilities.[8] GC-MS/MS is selected for its high sensitivity, selectivity, and ability to provide structural information for definitive compound identification, which is crucial for regulatory compliance.
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for determining this compound and its alternatives in a representative vegetable matrix (e.g., cabbage).
Caption: Experimental workflow for pesticide residue analysis.
Detailed Experimental Protocol
1. Sample Homogenization:
-
Weigh 10 g of a representative, homogenized sample (e.g., cabbage) into a 50 mL centrifuge tube.
2. Extraction:
-
Add 10 mL of acetonitrile to the sample tube.
-
For fortified samples, spike with the appropriate standard solution at this stage.
-
Cap the tube and shake vigorously for 1 minute. The rationale for using acetonitrile is its ability to efficiently extract a wide range of pesticides while minimizing the co-extraction of non-polar interferences like lipids.
3. Salting-Out (Liquid-Liquid Partitioning):
-
Add a salt mixture, typically magnesium sulfate (MgSO₄) and sodium chloride (NaCl).
-
Shake vigorously for 1 minute. The addition of salts induces phase separation between the aqueous and organic layers, driving the pesticides into the acetonitrile layer. MgSO₄ also removes excess water.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a mixture of primary secondary amine (PSA) and graphitized carbon black (GCB).
-
PSA removes organic acids, sugars, and some fatty acids. GCB is effective in removing pigments and sterols. The choice of sorbents is critical and depends on the matrix; for highly pigmented samples like spinach, GCB is essential.
-
Vortex for 30 seconds.
5. Centrifugation and Final Preparation:
-
Centrifuge the d-SPE tube.
-
Transfer the cleaned extract into an autosampler vial for analysis.
6. GC-MS/MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically used for good separation of a wide range of pesticides.
-
Inlet: Splitless injection is employed to maximize the transfer of analytes to the column, enhancing sensitivity.
-
Oven Temperature Program: A gradient temperature program is essential to separate compounds with different boiling points.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) is the standard for GC-MS.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. At least two MRM transitions (a quantifier and a qualifier ion) should be monitored for each analyte to ensure accurate identification and quantification, and to minimize false positives.
-
Comparative Performance of the Analytical Method
The validation of an analytical method is crucial to ensure the reliability of the generated data. Key performance parameters include the limit of quantification (LOQ), recovery (accuracy), and precision (reproducibility, often expressed as Relative Standard Deviation, RSD).
Table 2: Comparative Analytical Performance Data (Representative Vegetable Matrix)
| Pesticide | Limit of Quantification (LOQ) (mg/kg) | Average Recovery (%) | Precision (RSD%) |
| This compound | 0.01 | 85-105 | < 15 |
| Chlorpyrifos | 0.01 | 90-110 | < 10 |
| Bifenthrin | 0.01 | 80-115 | < 15 |
| Lambda-cyhalothrin | 0.01 | 88-108 | < 12 |
Data compiled from various validation studies and represents typical performance. Actual performance may vary depending on the specific matrix and laboratory conditions.
The data indicates that the QuEChERS-GC-MS/MS method is capable of achieving low LOQs, well below the established MRLs for all four pesticides. The recovery and precision values are within the generally accepted range for pesticide residue analysis (typically 70-120% recovery and RSD ≤ 20%).
Logical Framework for Method Validation and Comparison
The process of validating and comparing analytical methods for different pesticides follows a logical sequence to ensure data integrity and a fair comparison.
Caption: Logical flow for method validation and comparison.
Conclusion
The validation of this compound residue levels, and indeed any pesticide, is a multifaceted process that hinges on a thorough understanding of regulatory limits and the application of robust analytical methodologies. This guide has demonstrated that while this compound is not a globally registered pesticide, its residues can be effectively monitored using the widely adopted QuEChERS extraction and GC-MS/MS analysis workflow. The comparative analysis with Chlorpyrifos, Bifenthrin, and Lambda-cyhalothrin highlights that this analytical approach is suitable for a range of pesticides with different chemical properties.
For researchers and professionals in the field, the key takeaway is the importance of a holistic approach that combines regulatory awareness with sound analytical science. The methodologies and comparative data presented herein provide a solid foundation for developing and validating methods for pesticide residue analysis, ultimately contributing to a safer global food supply.
References
-
European Food Safety Authority. (2024). The 2022 European Union report on pesticide residues in food. EFSA Journal, 22(3), e8753. [Link][9]
-
Eurofins. (2024). Ban of Chlorpyrifos and Chlorpyrifos-methyl in EU and USA. [Link][3]
-
European Food Safety Authority. (2019). Modification of the existing maximum residue levels for lambda‐cyhalothrin in seed and fruit spices. EFSA Journal, 17(7), e05733. [Link]
-
Codex Alimentarius, FAO-WHO. (2024). Maximum Residue Limits (MRLs) and Risk Management Recommendations (RMRs) for Residues of Veterinary Drugs in Foods. [Link][10]
-
European Food Safety Authority. (2017). Focussed review of the existing maximum residue levels for lambda‐cyhalothrin in light of the unspecific residue definition and the existing good agricultural practices for the substance gamma‐cyhalothrin. EFSA Journal, 15(7), e04930. [Link][11]
-
AGRINFO. (2025). Maximum residue levels for lambda-cyhalothrin. [Link][12]
-
Codex Alimentarius, FAO-WHO. (2024). Pesticide Details: Cyhalothrin (includes lambda-cyhalothrin). [Link][7]
-
MDPI. (2021). Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples. Foods, 10(9), 2189. [Link][8]
-
EUR-Lex. (2018). Commission Regulation (EU) 2018/686 of 4 May 2018 amending Annexes II and III to Regulation (EC) No 396/2005 of the European Parliament and of the Council as regards maximum residue levels for chlorpyrifos, chlorpyrifos-methyl and triclopyr in or on certain products. [Link][13]
-
European Commission. (2024). EU Pesticides Database: Active substance: Chlorpyrifos. [Link][14]
-
Royal Society of Chemistry. (2021). Analysis of pyrethroids in cereals by HPLC with a deep eutectic solvent-based dispersive liquid–liquid microextraction with solidification of floating organic droplets. Analytical Methods, 13(2), 226-233. [Link][15]
-
University of Hertfordshire. (2024). Pesticide Properties Database: this compound. [Link][16]
-
EUR-Lex. (2017). Commission Regulation (EU) 2017/170 of 30 January 2017 amending Annexes II, III and V to Regulation (EC) No 396/2005 of the European Parliament and of the Council as regards maximum residue levels for bifenthrin, carbetamide, cinidon-ethyl, fenpropimorph and triflusulfuron-methyl in or on certain products. [Link][17]
-
U.S. Environmental Protection Agency. (2024). Frequently Asked Questions about the Current Status of Chlorpyrifos and Anticipated Path Forward. [Link][4]
-
MDPI. (2020). Validation of a Multi-Residue Analysis Method for 287 Pesticides in Citrus Fruits Mandarin Orange and Grapefruit Using Liquid Chromatography–Tandem Mass Spectrometry. Applied Sciences, 10(21), 7788. [Link][18]
-
European Commission. (2024). EU Pesticides Database: Active substance: Chlorpyrifos-methyl. [Link][19]
-
Royal Society of Chemistry. (2018). Multi-pesticide residue screening, identification, and quantification analysis in various fruits and vegetables by UHPLC-Q Exactive HRMS. Analytical Methods, 10(36), 4447-4461. [Link][20]
-
ResearchGate. (2020). Determination of some pesticide residues in fresh fruits and vegetables using QuEChERS method followed by gas chromatography-mass spectrometry. Journal of Food and Applied Biosciences, 8(3), 1-11. [Link][21]
-
Codex Alimentarius, FAO-WHO. (2024). Pesticide Details: Bifenthrin. [Link][5]
-
Food and Agriculture Organization of the United Nations. (2024). 55th Session of the Codex Committee on Pesticide Residues. [Link][22]
-
Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Pyrethrins and Pyrethroids. [Link][23]
-
Regulations.gov. (2022). Pesticide Registration: Chlorpyrifos. [Link][24]
-
National Center for Biotechnology Information. (2003). Toxicological Profile for Pyrethrins and Pyrethroids. In Toxicological Profiles. Agency for Toxic Substances and Disease Registry (US). [Link][25]
-
MDPI. (2021). Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan. Separations, 8(9), 143. [Link][26]
-
AGRINFO. (2023). Maximum residue levels for bifenthrin. [Link]
-
Waters. (2016). Multiresidue Analysis of Pesticides in Fruits and Vegetables Using UPLC-MS/MS. [Link][27]
-
National Center for Biotechnology Information. (2017). Focussed review of the existing maximum residue levels for lambda‐cyhalothrin in light of the unspecific residue definition and the existing good agricultural practices for the substance gamma‐cyhalothrin. EFSA Journal, 15(7), e04930. [Link][28]
-
European Commission. (2024). Chlorpyrifos & Chlorpyrifos-methyl. [Link][29]
-
Federal Register. (2016). Pesticide Product Registrations; Receipt of Applications for New Active Ingredients. [Link][30]
-
EUR-Lex. (2012). Commission Regulation (EU) No 441/2012 of 24 May 2012 amending Annexes II and III to Regulation (EC) No 396/2005 of the European Parliament and of the Council as regards maximum residue levels for bifenazate, bifenthrin, boscalid, cadusafos, chlorantraniliprole, chlorothalonil, clothianidin, cyproconazole, deltamethrin, dicamba, difenoconazole, dinocap, etoxazole, fenpyroximate, flubendiamide, fludioxonil, meptyldinocap, novaluron, thiamethoxam, and triazophos in or on certain products. [Link][31]
-
Royal Society of Chemistry. (2024). A comparison of the determination of multiple pesticide residues in fruits, vegetables, and edible fungi using gas chromatography combined with filtration purification and solid-phase extraction. RSC Advances, 14(24), 17163-17172. [Link][32]
-
MDPI. (2021). Simultaneous Determination of Pyrethroid Insecticides in Foods of Animal Origins Using the Modified QuEChERS Method and Gas Chromatography-Mass Spectrometry. Foods, 10(4), 833. [Link][33]
-
ResearchGate. (2018). Multi-residue analysis of pesticide residues in fruits and vegetables using gas and liquid chromatography with mass spectrometric detection. [Link][34]
-
Kansas State University. (1989). Insecticidal Activity and Properties of TIA-230 (this compound*). [Link][1]
-
Royal Society of Chemistry. (2021). Analysis of pyrethroids in cereals by HPLC with a deep eutectic solvent-based dispersive liquid–liquid microextraction with solidification of floating organic droplets. Analytical Methods, 13(2), 226-233. [Link][35]
-
National Center for Biotechnology Information. (2024). A comparison of the determination of multiple pesticide residues in fruits, vegetables, and edible fungi using gas chromatography combined with filtration purification and solid-phase extraction. RSC Advances, 14(24), 17163-17172. [Link][36]
-
AGRINFO. (2023). Maximum residue levels for bifenthrin. [Link][6]
-
ACS Publications. (2015). Enantiomeric Separation and Toxicity of an Organophosphorus Insecticide, this compound. Journal of Agricultural and Food Chemistry, 63(24), 5764-5770. [Link]
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Cross-validation of Pyraclofos results from different analytical instruments
Initiating Information Gathering
I'm starting my deep dive by hitting Google hard. My initial focus is on analytical methods for Pyr aclofos detection. I'm prioritizing techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), planning to extract every relevant detail and nuance I can find.
Expanding Search Parameters
I'm now broadening my search with a deeper dive. I am focusing on detectors: MS, FPD, and NPD are now key search terms. I'm also looking for established protocols from regulatory bodies and published research. I'm starting to think about interferences and matrix effects in varied sample types. I will start the comparison guide with an introduction to Pyraclofos and its analysis. I will devise a step-by-step protocol for cross-validation.
Refining Data Acquisition
Safety Operating Guide
Pyraclofos Disposal & Decontamination: A Laboratory Stewardship Guide
Executive Directive: The "Zero-Drain" Mandate
Pyraclofos (CAS: 89784-60-1) is an organophosphate (OP) insecticide and a potent acetylcholinesterase (AChE) inhibitor. Unlike general organic solvents, its disposal is governed not just by flammability, but by acute neurotoxicity and extreme aquatic persistence.
Core Safety Axiom:
Never dispose of this compound, its stock solutions, or untreated rinsates down the sink. Even trace amounts can trigger regulatory violations (RCRA) and catastrophic aquatic events due to high toxicity to aquatic invertebrates.
This guide provides a self-validating workflow for the segregation, chemical deactivation, and ultimate disposal of this compound, moving beyond basic compliance to active chemical stewardship.
The Science of Deactivation: Why It Matters
To handle this compound safely, one must understand its vulnerability. As an organophosphate, its toxicity relies on the phosphorylation of the serine residue in the AChE enzyme.
The Deactivation Mechanism (Alkaline Hydrolysis): We exploit the lability of the phosphoester bond under high pH conditions. By subjecting this compound to nucleophilic attack (using hydroxide ions from NaOH or hypochlorite from bleach), we cleave the molecule into less toxic, water-soluble phosphate and phenolic byproducts.
-
Reagent: 10% Sodium Hypochlorite (Bleach) or 1N Sodium Hydroxide (NaOH).
-
Target pH: >10.0 (Hydrolysis accelerates logarithmically with pH).
-
Validation: Colorimetric pH indicators ensure the reaction environment remains aggressive enough to drive destruction.
Operational Workflow: Disposal Decision Tree
The following diagram outlines the logical flow for handling this compound waste streams.
Figure 1: Decision matrix for segregating and treating this compound waste streams. Note that concentrated stocks should be sent directly to incineration without in-lab manipulation to minimize exposure risk.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Gloves, Absorbents, Silica)
Used for: Contaminated PPE, bench paper, and solid phase extraction cartridges.
-
Containment: Immediately place waste into a clear, 6-mil polyethylene bag.
-
Double-Bagging: Place the first bag inside a second, chemically resistant bag or a rigid HDPE drum.
-
Labeling: Affix a hazardous waste tag.
-
Constituents: "this compound (Organophosphate Pesticide) - Solid Debris."
-
Hazard Checkboxes: Toxic, Environmental Hazard.
-
-
Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.
Protocol B: Liquid Waste (Stock & Experimental Solutions)
Used for: Expired stock solutions, HPLC effluent, and cell culture media.
-
Vessel Selection: Use Amber Glass or High-Density Polyethylene (HDPE) containers. Avoid standard LDPE squirt bottles for long-term storage as OPs can adsorb to plastics.
-
Segregation:
-
Do NOT mix with oxidizing acids (Nitric, Perchloric) – risk of violent reaction.
-
Do NOT mix with general organic solvents if possible; keep as a distinct "Pesticide/Toxin" stream to lower disposal costs.
-
-
Labeling: Clearly mark as "Acute Hazardous Waste."
Protocol C: Glassware Decontamination (The Triple Rinse)
Used for: Reusing expensive volumetric flasks or cleaning vials before glass disposal.
-
Preparation: Prepare a Deactivation Bath consisting of 10% Sodium Hypochlorite (household bleach) or 1N NaOH.
-
Soak: Submerge glassware completely for a minimum of 24 hours .
-
Rinse: Remove glassware and rinse three times with water.
-
Disposal of Rinsate: Collect the bleach/water mixture into the Liquid Waste container (Protocol B). Do not pour the deactivation bath down the sink even after 24 hours.
-
Validation: The glassware is now chemically safe for standard washing or glass recycling.
Emergency Spill Response Workflow
In the event of a spill outside the fume hood, execute the S.W.I.M. protocol immediately.
| Phase | Action | Technical Rationale |
| S top | Evacuate the immediate area. Don full PPE (Nitrile gloves, Tyvek suit, Respirator if dust/aerosol present). | Minimizes dermal and inhalation exposure to AChE inhibitors. |
| W arn | Notify lab personnel and EHS. Post "Do Not Enter" signage.[4] | Prevents accidental tracking of the toxin to clean areas. |
| I solate | Dike the spill with absorbent pillows or vermiculite. | Prevents spread to floor drains (Critical Environmental Control). |
| M itigate | Cover spill with 1N NaOH or Bleach-soaked pads . Let sit for 30 mins. | Initiates alkaline hydrolysis to degrade the active molecule in situ. |
Disposal of Spill Debris: Treat all cleanup materials as Acute Hazardous Waste (See Protocol A).
Technical Data for Waste Profiling
When submitting waste profiles to your disposal vendor (e.g., Veolia, Clean Harbors), provide the following data to ensure proper incineration parameters.
| Property | Value/Description | Disposal Implication |
| Chemical Family | Organophosphate | Requires high-temp incineration (>1000°C) with scrubbers for P/S oxides. |
| Water Solubility | Low (Hydrophobic) | Will partition to sediment/sludge if released; strict "No Drain" rule. |
| RCRA Status | Characteristic (Toxicity) | Often treated as P-listed equivalent due to acute toxicity; consult local regulations. |
| Incompatibility | Strong Oxidizers, Strong Bases | Keep separate from Nitric Acid and highly alkaline waste streams (unless intentional deactivation). |
References
-
US Environmental Protection Agency (EPA). (2025). Requirements for Pesticide Disposal & RCRA Guidelines. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Decontamination and Sterilization of Laboratory Equipment. Retrieved from [Link]
-
Food and Agriculture Organization (FAO). Pesticide Storage and Stock Management Guidelines. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling Pyraclofos
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Pyraclofos. The following procedural guidance is designed to establish a comprehensive safety protocol, ensuring minimal exposure and confident handling of this compound.
Hazard Assessment: Understanding the Imperative for PPE
This compound is an organophosphate insecticide that functions as an acetylcholinesterase (AChE) inhibitor.[1][2][3] Its mechanism of action, which involves disrupting nerve impulse transmission, presents a significant toxicological risk to non-target species, including laboratory personnel.[3] The primary hazards associated with this compound are acute toxicity if swallowed, inhaled, or absorbed through the skin.[1][4][5]
Exposure can occur through three primary routes:
-
Dermal Contact: Absorption through the skin is a significant risk. Studies have shown that failure to wear appropriate gloves is a major factor in occupational exposure to organophosphates.[6]
-
Inhalation: Inhaling dust or aerosols can lead to rapid systemic absorption and toxicity.[4][7]
-
Ingestion: Accidental ingestion is highly toxic.[1]
Symptoms of exposure are consistent with cholinesterase inhibition and can include headaches, dizziness, blurred vision, excessive salivation, muscle weakness, nausea, and in severe cases, convulsions, respiratory paralysis, and death.[8][9] Therefore, a multi-layered PPE strategy is not merely a recommendation but a critical necessity to create a barrier between the researcher and the chemical.
Caption: Primary routes of potential this compound exposure in a laboratory setting.
Core PPE Requirements: A Multi-Barrier System
The selection of PPE is dictated by a risk assessment of the specific procedures being performed. The following table outlines the minimum required PPE for handling this compound in a laboratory setting. All handling of this compound solids or concentrates should occur within a certified chemical fume hood to mitigate inhalation risks.[4]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Weighing/Handling of Solids (in fume hood) | ANSI Z87.1 compliant safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile, double-gloved) | Fully-buttoned lab coat | Not required if handled exclusively in a fume hood |
| Handling Concentrated Solutions (in fume hood) | Chemical splash goggles or a face shield over safety glasses | Chemical-resistant gloves (e.g., Nitrile or Neoprene, double-gloved) | Chemical-resistant apron over a lab coat | Not required if handled exclusively in a fume hood |
| Spill Cleanup or Handling Outside of Fume Hood | Chemical splash goggles and a full-face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) | Disposable chemical-resistant coveralls | NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges and P100 particulate filters[10] |
Detailed Justification for PPE Selection:
-
Eye and Face Protection: Standard safety glasses are the minimum requirement to prevent incidental contact. However, when handling liquids that could splash, chemical splash goggles are essential as they form a seal around the eyes. A face shield should be used in conjunction with goggles during higher-risk activities like handling larger volumes or cleaning spills.[11]
-
Skin and Body Protection:
-
Gloves: Double-gloving with nitrile gloves provides robust protection for most benchtop procedures. It is critical to inspect gloves for any signs of degradation or punctures before each use. For prolonged contact or when handling highly concentrated solutions, more resistant materials like neoprene or butyl rubber are recommended. Always remove the outer glove first during the doffing procedure to prevent contamination of the inner glove and skin.[6]
-
Lab Coat/Coveralls: A fully-buttoned lab coat protects personal clothing and skin from minor spills and contamination. For tasks with a higher risk of splashing or contamination, a chemical-resistant apron or disposable coveralls should be worn.[11] Contaminated clothing should never be taken home; it must be decontaminated or disposed of as hazardous waste.[12][13]
-
-
Respiratory Protection: All work with this compound powder or volatile solutions must be performed in a certified chemical fume hood to minimize inhalation exposure.[4] In situations where a fume hood is not available or during a large spill, a NIOSH-approved air-purifying respirator with organic vapor cartridges and P100 particulate filters is mandatory.[10] Respirator users must be fit-tested and trained in accordance with OSHA's Respiratory Protection Standard.[10]
Operational Plan: PPE Donning and Doffing Protocol
The sequence of putting on (donning) and taking off (doffing) PPE is a critical control point to prevent cross-contamination. This procedure must be followed meticulously every time.
Caption: Standardized sequence for donning and doffing PPE to prevent contamination.
Step-by-Step Donning Procedure:
-
Location: Perform in a designated "clean" area, away from the immediate chemical handling zone.
-
Body Protection: Put on the lab coat or coveralls, ensuring it is fully fastened.
-
Respiratory Protection: If required, perform a seal check and don the respirator.
-
Eye/Face Protection: Put on safety goggles and/or a face shield.
-
Hand Protection: Don the inner pair of gloves. Don the outer pair of gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.
Step-by-Step Doffing Procedure:
-
Location: Perform in a designated area before exiting the lab or entering a clean zone.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off, turning them inside out, without touching the outside with your bare skin. Dispose of them in the designated hazardous waste container.
-
Body Protection: Unfasten the lab coat or coveralls. As you remove it, turn it inside out, containing the contaminated exterior. Place it in a designated laundry receptacle or hazardous waste bag.
-
Eye/Face Protection: Remove goggles or face shield by handling the strap or headband. Avoid touching the front surface. Place in a designated area for decontamination.
-
Respiratory Protection: Remove the respirator without touching the front of the cartridges. Place in a designated storage area.
-
Inner Gloves: Remove the final pair of gloves, again turning them inside out. Dispose of them in the hazardous waste container.
-
Hygiene: Immediately and thoroughly wash your hands and any exposed skin with soap and water.[4]
Decontamination and Disposal Plan
Proper disposal is a legal and ethical requirement to protect personnel and the environment.
-
Disposable PPE: All single-use items (gloves, disposable coveralls, respirator cartridges) that are contaminated or potentially contaminated with this compound must be disposed of as hazardous chemical waste.[14] Place these items in a clearly labeled, sealed biohazard bag or hazardous waste container.[14]
-
Reusable PPE:
-
Goggles/Face Shields: Clean thoroughly with detergent and water, followed by a rinse. Allow to air dry completely before storage.
-
Lab Coats: If institutional policy allows for laundering, contaminated lab coats must be segregated and washed separately from other laundry using hot water and detergent.[13] A pre-rinse or soak is recommended.[13] Run an empty cycle with detergent afterward to clean the machine.[13]
-
-
Chemical Waste: All waste this compound and empty containers must be disposed of according to federal, state, and local regulations.[15] Never pour pesticide waste down the drain.[16] Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or methanol), with the rinsate collected as hazardous waste.[17] Puncture the container after rinsing to prevent reuse.[17]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15-20 minutes.[4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[4][7] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Call a poison control center or physician immediately for treatment advice.[4]
For any significant exposure, cholinesterase level monitoring may be required.[18] Always have the Safety Data Sheet (SDS) for this compound available for emergency responders.
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Sapbamrer, R., & Nata, S. (2022). Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators. Scientific Reports, 12(1), 19747. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
